Product packaging for Lubeluzole(Cat. No.:CAS No. 144665-07-6)

Lubeluzole

Cat. No.: B1675346
CAS No.: 144665-07-6
M. Wt: 433.5 g/mol
InChI Key: OZFSWVOEXHGDES-INIZCTEOSA-N
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Description

Lubeluzole is a neuroprotective, anti-ischemic compound that functions as an indirect NMDA antagonist. Its mechanism of action involves inhibiting glutamate release, blocking nitric oxide synthesis, and modulating calcium and sodium-gated ion channels . Research has demonstrated that this compound provides neuroprotective effects in models of ischemic stroke, with the (S)-enantiomer being the active form . Preclinical studies showed it protected against sensorimotor deficits and reduced infarct size, leading to its investigation for acute stroke treatment in humans. While clinical development for stroke was halted due to dose-dependent cardiac side effects (QTc interval prolongation) and insufficient efficacy in trials, it was found to be safe and well-tolerated at lower doses . Recent research has identified a promising new application for this compound in oncology. Evidence from a 2022 study indicates that this compound (Lube S) acts as a potent chemosensitizing agent on multidrug-resistant human ovarian A2780/DX3 cancer cells . It synergistically enhances the antiproliferative and apoptotic activity of doxorubicin by inhibiting the ABCB1 (MDR1) drug transporter, thereby increasing intracellular accumulation of the anticancer drug. This action suggests potential for repositioning this compound as an adjuvant in cancer chemotherapy . The compound exhibits stereoselective activity, with the S-enantiomer being significantly more effective than the R-enantiomer . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25F2N3O2S B1675346 Lubeluzole CAS No. 144665-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2S/c1-26(22-25-20-4-2-3-5-21(20)30-22)15-8-10-27(11-9-15)13-16(28)14-29-17-6-7-18(23)19(24)12-17/h2-7,12,15-16,28H,8-11,13-14H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFSWVOEXHGDES-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC(COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162779
Record name Lubeluzole
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Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144665-07-6
Record name Lubeluzole
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Record name Lubeluzole [USAN:INN:BAN]
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Record name Lubeluzole
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Record name 144665-07-6
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Record name LUBELUZOLE
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Foundational & Exploratory

Lubeluzole's Neuroprotective Mechanisms in Neuronal Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole, a benzothiazole derivative, has been a subject of extensive research for its neuroprotective properties, particularly in the context of ischemic stroke. While its clinical development faced challenges, the investigation into its mechanism of action in neuronal cultures has provided valuable insights into the complex molecular cascades underlying neuronal injury. This technical guide synthesizes the current understanding of this compound's core mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development endeavors.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key pathways involved in excitotoxicity and ischemic neuronal damage. The principal mechanisms identified in in vitro studies include the inhibition of voltage-gated sodium channels, modulation of the nitric oxide signaling pathway, and attenuation of glutamate release.

Modulation of Voltage-Gated Ion Channels

This compound has been shown to interact with both voltage-gated sodium (Na+) and calcium (Ca2+) channels, which play critical roles in neuronal excitability and intracellular signaling.

Voltage-Gated Sodium Channels: this compound is a potent, use-dependent blocker of voltage-gated sodium channels.[1][2] This action is crucial in preventing the excessive neuronal firing that occurs during ischemic conditions, which contributes to energy depletion and excitotoxicity. The blockade is stereoselective and shows a high affinity for the inactivated state of the channel.[1][3]

Voltage-Gated Calcium Channels: this compound also blocks voltage-sensitive Ca2+ channels, albeit with a lower potency compared to its effects on sodium channels.[4] This includes both low-voltage-activated (T-type) and high-voltage-activated calcium currents.[4] By inhibiting excessive calcium influx, this compound helps to mitigate the activation of downstream neurotoxic pathways, such as the activation of proteases and the production of reactive oxygen species.

Inhibition of the Nitric Oxide Pathway

A significant aspect of this compound's neuroprotective action lies in its ability to interfere with the nitric oxide (NO) signaling cascade, a key mediator of neuronal damage following an ischemic insult.[5][6] Prolonged pretreatment with this compound in hippocampal cultures has been shown to inhibit glutamate-stimulated cyclic guanosine monophosphate (cGMP) production.[6] This effect is not due to direct inhibition of nitric oxide synthase (NOS) or guanylate cyclase activity but is thought to involve a reduction in the expression or cofactors of neuronal NOS.[6] this compound has been demonstrated to protect cultured hippocampal neurons from the toxic effects of NO generators.[5]

Attenuation of Glutamate Release

Excitotoxicity, primarily driven by excessive glutamate release, is a hallmark of ischemic brain injury. This compound has been shown to inhibit the accumulation of extracellular glutamate during cerebral ischemia.[7][8] This effect is likely a consequence of its sodium channel blocking activity, which reduces presynaptic depolarization and subsequent vesicle fusion and neurotransmitter release.[9][10] By dampening the glutamatergic surge, this compound helps to prevent the overactivation of glutamate receptors and the subsequent excitotoxic cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's mechanism of action.

Parameter Value Cell Type/Model Reference
Neuroprotection against Glutamate Toxicity (IC50) 48 nMPrimary hippocampal cell cultures (prolonged pretreatment)[6]
Inhibition of Glutamate-Stimulated cGMP Production (IC50) 37 nMPrimary hippocampal cell cultures (prolonged pretreatment)[6]
Block of Low-Voltage-Activated (T-type) Ca2+ Current (IC50) 1.2 µMIsolated rat dorsal root ganglion cells[4]
Block of High-Voltage-Activated Ca2+ Current (IC50) 2.6 µMIsolated rat dorsal root ganglion cells[4]
Reduction of Peak Na+ Current (IC50) 9.5 µMGuinea-pig isolated cardiac myocytes[3]
Dissociation Constant for Inactivated Na+ Channels ~11 nMhNav1.4 sodium channels expressed in HEK293 cells[1]
Experimental Condition Parameter Control This compound Treatment Reference
Glutamate-induced Neuronal Damage % Damaged Neurons42 ± 8%18 ± 7% (0.1-100 nM this compound)[11]
NO Generator-induced Toxicity (Pretreatment) % Neuronal Survival23 ± 3%63 ± 2% (750 nM this compound)[5]
NO Generator-induced Toxicity (Co-administration) % Neuronal Survival25 ± 3%59 ± 3% (750 nM this compound)[5]
NO Generator-induced Toxicity (Post-treatment at 6h) % Neuronal Survival31 ± 2%56 ± 3% (750 nM this compound)[5]
Tonic Block of Na+ Current % Block2.7 ± 1.4%27.5 ± 5.8% (10 µM this compound)[3]

Experimental Protocols

Primary Neuronal Cell Culture

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following outlines a general protocol for primary hippocampal neuronal cultures, a common model for studying this compound's effects.

  • Tissue Dissociation: Hippocampi are dissected from embryonic day 18 (E18) rat or mouse pups. The tissue is minced and incubated in a dissociation medium containing enzymes such as trypsin and DNase I to obtain a single-cell suspension.

  • Cell Plating: Dissociated neurons are plated onto poly-L-lysine or other appropriate substrate-coated culture dishes or coverslips at a specific density.

  • Culture Medium: Cells are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Application: For experiments involving prolonged pretreatment, this compound is added to the culture medium for a specified period (e.g., 7 days) before the excitotoxic insult.[6] For acute experiments, the drug is applied shortly before, during, or after the insult.[5]

Electrophysiology (Whole-Cell Patch Clamp)

To study the effects of this compound on ion channels, the whole-cell patch-clamp technique is employed.

  • Cell Preparation: Neurons cultured on coverslips are transferred to a recording chamber on the stage of an inverted microscope.

  • Recording Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an appropriate internal solution.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Data Acquisition: Voltage-clamp protocols are applied to elicit and record specific ion channel currents (e.g., sodium or calcium currents). This compound is applied to the bath solution, and changes in current amplitude, kinetics, and voltage-dependence are measured.[3][4]

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.

  • Dye Loading: Neuronal cultures are incubated with a calcium-sensitive dye, such as Fura-2 AM, which can cross the cell membrane.

  • Image Acquisition: A fluorescence microscopy system is used to excite the dye at specific wavelengths and capture the emitted fluorescence.

  • Data Analysis: The ratio of fluorescence intensities at two different excitation wavelengths is used to calculate the intracellular calcium concentration. Changes in [Ca2+]i are monitored before, during, and after the application of an agonist (e.g., glutamate) in the presence or absence of this compound.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Lubeluzole_Mechanism_of_Action cluster_upstream Ischemic Insult / Excitotoxicity cluster_downstream Neuronal Damage cluster_pathways Key Pathological Pathways Ischemia Ischemia Depolarization Depolarization Ischemia->Depolarization Neuronal_Death Neuronal Death Na_Influx ↑ Na+ Influx Depolarization->Na_Influx Glutamate_Release ↑ Glutamate Release Na_Influx->Glutamate_Release NMDA_R_Activation NMDA Receptor Activation Glutamate_Release->NMDA_R_Activation Ca_Influx ↑ Ca2+ Influx NMDA_R_Activation->Ca_Influx Ca_Influx->Neuronal_Death nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ NO Production nNOS_Activation->NO_Production cGMP_Production ↑ cGMP Production NO_Production->cGMP_Production cGMP_Production->Neuronal_Death This compound This compound This compound->Na_Influx Blocks Voltage-Gated Na+ Channels This compound->Glutamate_Release Attenuates This compound->Ca_Influx Blocks Voltage-Gated Ca2+ Channels This compound->nNOS_Activation Inhibits nNOS Pathway

Caption: Signaling pathways modulated by this compound in neuronal cultures.

Experimental_Workflow cluster_culture Neuronal Culture Preparation cluster_treatment Experimental Treatment cluster_analysis Data Analysis Dissociation Tissue Dissociation (e.g., E18 Hippocampus) Plating Cell Plating (Poly-L-lysine coated plates) Dissociation->Plating Maintenance Culture Maintenance (Neurobasal Medium + B27) Plating->Maintenance Pretreatment This compound Pretreatment (e.g., 7 days) Maintenance->Pretreatment Insult Excitotoxic Insult (e.g., Glutamate, NO donor) Maintenance->Insult Pretreatment->Insult Acute_Treatment Acute this compound Application (Pre-, Co-, or Post-insult) Insult->Acute_Treatment Electrophysiology Electrophysiology (Patch-Clamp) - Ion channel currents Insult->Electrophysiology Imaging Fluorescence Imaging - [Ca2+]i measurement Insult->Imaging Biochemical_Assay Biochemical Assays - cGMP levels - Cell viability Insult->Biochemical_Assay Acute_Treatment->Electrophysiology Acute_Treatment->Imaging Acute_Treatment->Biochemical_Assay

References

The Neuroprotective Pathway of Lubeluzole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubeluzole is a benzothiazole compound that has demonstrated neuroprotective properties in various preclinical models of cerebral ischemia. Its mechanism of action is multifaceted, primarily centering on the modulation of critical pathways involved in neuronal damage following an ischemic event. This technical guide provides an in-depth exploration of the neuroprotective pathways of this compound, with a focus on its interaction with the nitric oxide signaling cascade, its role as a voltage-gated sodium channel blocker, and its ability to mitigate glutamate-mediated excitotoxicity. This document synthesizes key preclinical and clinical data, details relevant experimental methodologies, and presents visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers and professionals in the field of neuroprotective drug development.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a combination of mechanisms that collectively reduce the neuronal damage initiated by cerebral ischemia. The primary pathways of action are:

  • Modulation of the Nitric Oxide (NO) Pathway: this compound directly modulates the signal transduction pathways of nitric oxide, a key mediator of anoxic neurodegeneration. It has been shown to protect cultured hippocampal neurons from the toxic effects of NO generators. This protection is stereospecific and occurs with both pretreatment and co-administration with NO, suggesting an acute modification of toxic cellular pathways.[1]

  • Blockade of Voltage-Gated Sodium Channels: this compound is a potent blocker of voltage-gated sodium channels, exhibiting a high degree of use-dependence.[2] This action is attributed to its preferential binding to the inactivated state of the sodium channels. By blocking these channels, this compound helps to normalize neuronal excitability in the peri-infarct region, which is often characterized by excessive neuronal firing.[1]

  • Inhibition of Glutamate Excitotoxicity: A hallmark of ischemic neuronal injury is the excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity. This compound has been shown to prevent the increase in extracellular glutamate in the penumbra of an ischemic stroke.[1] It also protects hippocampal neurons from glutamate-induced neuronal death in vitro.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound

ParameterModel SystemThis compound Concentration/DoseEffectReference
Neuronal Protection Cultured hippocampal neurons exposed to NO generators750 nMIncreased neuronal survival from ~25% to ~60%[1]
Neuroprotection against Glutamate Excitotoxicity Primary hippocampal cell culturesIC50 of 48 nMNeuroprotective effect after prolonged pretreatment[4]
Inhibition of cGMP Production Primary hippocampal cell culturesIC50 of 37 nMInhibition of glutamate-stimulated cGMP production[4]
Reduction of Damaged Neurons Hippocampal cultures exposed to 500 nM glutamate0.1-100 nMReduced the percentage of damaged neurons from 42% to 18%[3]
Infarct Volume Reduction Rats with middle cerebral artery occlusion2.5 mg/kg (started 3h after ischemia)Reduced infarct volume to 77% of control[3]
Sodium Channel Blockade hNav1.4 sodium channelsDissociation constant (Ki) of ~11 nM for inactivated channelsPotent use-dependent block[5]

Table 2: Clinical Trial Outcomes for this compound in Acute Ischemic Stroke

Study PhaseNumber of PatientsTreatment RegimenKey FindingsReference
Phase II 232 (193 with ischemic stroke)7.5 mg loading dose, then 10 mg/day for 5 daysStatistically significant reduction in mortality compared to placebo.[1]
US and Canadian Study 7217.5 mg loading dose, then 10 mg/day for 5 daysMortality: 20.7% (this compound) vs. 25.2% (placebo) (NS). Significant improvement in NIHSS, Barthel Index, and Rankin Scale at 12 weeks.[6]
Phase III (8-hour window) 17867.5 mg loading dose, then 10 mg/day for 5 daysNo statistically significant difference in functional status or mortality compared to placebo.[7]
Cochrane Review 5 trials, 3510 patients5, 10, and 20 mg/day for 5 daysNo significant reduction in death or dependency. Associated with an increase in heart-conduction disorders (QT prolongation).[2]

Signaling Pathways and Experimental Workflows

This compound's Modulation of the Glutamate-NO-cGMP Pathway

During an ischemic event, excessive glutamate release over-activates NMDA receptors, leading to a massive influx of Ca2+. This calcium overload activates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). NO, in turn, activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). High levels of NO and its downstream effectors contribute to neuronal damage. This compound intervenes in this pathway, although its precise molecular target for inhibiting the glutamate-activated NOS pathway may be related to a reduction in NOS expression or its cofactors after prolonged treatment.[4]

G cluster_0 Ischemic Cascade cluster_1 NO-cGMP Pathway Ischemia Ischemia Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx nNOS nNOS Activation Ca_influx->nNOS NO ↑ Nitric Oxide (NO) nNOS->NO sGC sGC Activation NO->sGC Neuronal_Damage Neuronal Damage NO->Neuronal_Damage NO Toxicity cGMP ↑ cGMP sGC->cGMP cGMP->Neuronal_Damage This compound This compound This compound->Glutamate Inhibits increase This compound->nNOS Downregulates (prolonged exposure) This compound->NO Modulates toxicity

Caption: this compound's interference with the excitotoxic cascade.

Voltage-Gated Sodium Channel Blockade Workflow

This compound's high-affinity, use-dependent blockade of voltage-gated sodium channels is a key mechanism for normalizing neuronal hyperexcitability in the ischemic penumbra. This property is particularly effective on rapidly firing neurons, as the drug binds more potently to channels in the inactivated state, which is more prevalent during sustained depolarization.

G cluster_0 Neuronal Membrane Potential Resting Resting State (Closed) Activated Activated State (Open) Resting->Activated Depolarization Inactivated Inactivated State (Closed) Activated->Inactivated Inactivated->Resting Repolarization Na_Influx ↓ Na⁺ Influx Inactivated->Na_Influx Depolarization Depolarization Repolarization Repolarization This compound This compound This compound->Inactivated High-affinity binding Normalization Normalization of Neuronal Excitability Na_Influx->Normalization

Caption: Use-dependent blockade of sodium channels by this compound.

Experimental Protocols

In Vitro Model of Glutamate Excitotoxicity in Hippocampal Neurons

This protocol is based on methodologies used to assess the neuroprotective effects of this compound against glutamate-induced cell death.[3]

  • Cell Culture:

    • Prepare primary hippocampal cultures from embryonic day 18 Wistar rats.

    • Dissociate hippocampal tissue and plate neurons on poly-D-lysine coated culture dishes.

    • Maintain cultures in a neurobasal medium supplemented with B27 and L-glutamine at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • For prolonged pretreatment studies, add this compound (e.g., at concentrations ranging from 0.1 nM to 100 nM) to the culture medium for a specified period (e.g., 7 days) prior to glutamate exposure.[4]

    • For co-treatment studies, add this compound simultaneously with the glutamate challenge.

  • Glutamate-Induced Excitotoxicity:

    • After the pretreatment period (if applicable), expose the neuronal cultures to a toxic concentration of glutamate (e.g., 500 nM) for a defined duration (e.g., 1 hour).[3]

    • Following glutamate exposure, wash the cultures with fresh medium to remove glutamate and the test compounds.

  • Assessment of Neuronal Viability:

    • Incubate the cultures for 24 hours post-glutamate exposure.

    • Assess neuronal viability using methods such as the MTT assay or by staining with fluorescent viability dyes (e.g., propidium iodide for dead cells and Hoechst 33342 for all nuclei).

    • Quantify the percentage of damaged or dead neurons by microscopy.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol outlines the general procedure for measuring the effect of this compound on voltage-gated sodium currents, based on standard electrophysiological techniques.[5]

  • Cell Preparation:

    • Use human embryonic kidney 293 (HEK293) cells stably expressing the desired sodium channel subtype (e.g., hNav1.4).

    • Culture the cells under standard conditions and passage them regularly.

    • On the day of the experiment, prepare a single-cell suspension for recording.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

    • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

    • The external solution should contain physiological concentrations of ions, with antagonists for other channels (e.g., potassium and calcium) to isolate sodium currents.

    • The internal solution should contain a high concentration of a non-permeant cation (e.g., Cs+) to block potassium channels from the inside.

  • Voltage Protocols and Drug Application:

    • Hold the cell at a negative holding potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

    • To assess tonic block, apply depolarizing voltage steps (e.g., to 0 mV) before and after the application of this compound.

    • To measure use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) in the presence of this compound.

    • To determine the affinity for the inactivated state, measure the steady-state inactivation curve by applying a series of prepulses to different voltages before a test pulse, in the absence and presence of this compound.

    • Apply this compound to the external solution via a perfusion system.

Role in Apoptosis

While direct studies on the interaction of this compound with specific apoptotic proteins such as the Bcl-2 family or caspases are limited, its neuroprotective effects are intrinsically linked to the prevention of apoptosis. The primary mechanisms of this compound, namely the inhibition of glutamate excitotoxicity and the modulation of the NO pathway, act upstream of the major triggers of the intrinsic apoptotic cascade in neurons.

By preventing the massive influx of Ca2+ and the subsequent activation of nNOS, this compound mitigates two of the key signals that lead to mitochondrial dysfunction, a central event in neuronal apoptosis. Mitochondrial stress, characterized by the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c, is a direct consequence of Ca2+ overload and oxidative stress induced by excessive NO. By attenuating these initial insults, this compound is presumed to indirectly inhibit the activation of the caspase cascade and preserve neuronal integrity.

G cluster_0 Upstream Ischemic Insults cluster_1 Mitochondrial-Mediated Apoptosis Excitotoxicity Glutamate Excitotoxicity (↑ Ca²⁺) Mito_Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mito_Dysfunction NO_Stress Nitric Oxide Stress NO_Stress->Mito_Dysfunction CytoC Cytochrome c Release Mito_Dysfunction->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->Excitotoxicity Inhibits This compound->NO_Stress Modulates

Caption: this compound's upstream inhibition of apoptotic triggers.

Conclusion

This compound is a neuroprotective agent with a well-defined, multi-target mechanism of action in preclinical models of ischemic stroke. Its ability to modulate the nitric oxide pathway, block voltage-gated sodium channels, and inhibit glutamate excitotoxicity addresses key pathological events in the ischemic cascade. While preclinical data demonstrated significant promise, clinical trials have yielded mixed results, highlighting the challenges of translating neuroprotective strategies from the laboratory to the clinic. Despite its discontinuation for the treatment of acute ischemic stroke, the study of this compound's neuroprotective pathways continues to provide valuable insights into the complex mechanisms of neuronal injury and serves as an important case study for the development of future neuroprotective therapies. The detailed understanding of its molecular interactions and the experimental methodologies used to elucidate them remain a valuable resource for the scientific community.

References

The Rise and Fall of a Neuroprotectant: A Technical Guide to the Discovery and Synthesis of Lubeluzole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole, a novel benzothiazole compound, emerged from the laboratories of Janssen Research Foundation as a promising neuroprotective agent for the treatment of acute ischemic stroke.[1] Its development was predicated on a growing understanding of the excitotoxic cascade initiated by glutamate in the ischemic brain. While ultimately its clinical development was halted due to a lack of definitive efficacy and concerns of potential cardiac toxicity, the story of this compound offers valuable insights into the complexities of neuroprotection and drug development.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways.

Discovery and Rationale

The development of this compound was driven by the hypothesis that inhibiting the downstream effects of glutamate-mediated excitotoxicity could salvage neuronal tissue in the ischemic penumbra.[4] Early preclinical studies demonstrated that this compound could reduce neuronal damage and lesion volume in animal models of stroke.[4] A key finding was its ability to interfere with the glutamate-activated nitric oxide (NO) synthase pathway, a critical mediator of neuronal injury.[1]

Synthesis of this compound

The synthesis of the active (S)-enantiomer of this compound is achieved through a convergent synthetic approach. A key step in this synthesis is the alkylation of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine with the chiral building block (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol.[1] More recent, protecting group-free synthetic routes have also been developed, offering higher overall yields.[4]

Key Intermediates and Synthesis Strategy

The synthesis of this compound hinges on the preparation of two key intermediates:

  • N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine: This intermediate is synthesized from N-protected piperidin-4-one in a multi-step process.

  • (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol: This chiral alcohol is obtained from commercially available (R)-epichlorohydrin.[1]

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 N-protected piperidin-4-one N-protected piperidin-4-one Intermediate_A Intermediate A N-protected piperidin-4-one->Intermediate_A Multi-step process Intermediate_B Intermediate B Intermediate_A->Intermediate_B N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine Intermediate_B->N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine This compound This compound N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine->this compound Alkylation (R)-epichlorohydrin (R)-epichlorohydrin (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol (R)-epichlorohydrin->(+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol->this compound

Convergent synthesis of this compound.
Experimental Protocol: Lipase-Catalyzed Resolution of Chiral Building Block

A critical aspect of the synthesis is the generation of the enantiomerically pure building block. One method involves the lipase-catalyzed kinetic resolution of 1-chloro-3-(3,4-difluorophenoxy)-2-propanol.[5]

Materials:

  • 1-chloro-3-(3,4-difluorophenoxy)-2-propanol

  • Vinyl butanoate

  • Lipase (e.g., from Pseudomonas sp.)

  • Organic solvent (e.g., hexane)

Procedure:

  • Dissolve the racemic 1-chloro-3-(3,4-difluorophenoxy)-2-propanol and vinyl butanoate in the organic solvent.

  • Add the lipase to the solution.

  • Incubate the mixture under controlled temperature and agitation. The lipase will selectively acylate one enantiomer, leaving the other as the unreacted alcohol.

  • Monitor the reaction progress using chiral chromatography (e.g., HPLC) until the desired conversion is reached.

  • Separate the acylated enantiomer from the unreacted alcohol using standard chromatographic techniques.

  • The desired (S)-enantiomer can be obtained by hydrolysis of the corresponding ester.[5]

Mechanism of Action: Inhibition of the Glutamate-NO-cGMP Pathway

This compound exerts its neuroprotective effects by targeting the downstream signaling cascade activated by excessive glutamate release during an ischemic event. Specifically, it inhibits the glutamate-activated nitric oxide synthase (NOS) pathway.[1] This inhibition leads to a reduction in the production of cyclic guanosine monophosphate (cGMP), a key second messenger implicated in excitotoxic neuronal death.[1]

The proposed signaling pathway is as follows:

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca2_influx Ca2+ Influx NMDA_Receptor->Ca2_influx nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca2_influx->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L-Arginine L-Arginine L-Arginine->NO Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Neuronal_Injury Neuronal Injury PKG->Neuronal_Injury Leads to This compound This compound This compound->nNOS Inhibits

This compound's mechanism of action.
Experimental Protocol: Measurement of Glutamate-Stimulated cGMP Production

The inhibitory effect of this compound on the glutamate-NO-cGMP pathway can be assessed by measuring cGMP levels in primary neuronal cultures.

Materials:

  • Primary hippocampal cell cultures

  • Glutamate

  • This compound

  • Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit for cGMP

Procedure:

  • Culture primary hippocampal neurons to the desired density.

  • Pre-treat the cells with varying concentrations of this compound for a specified period.

  • Stimulate the cells with glutamate to induce cGMP production.

  • Lyse the cells at a specific time point after glutamate stimulation.

  • Measure the cGMP concentration in the cell lysates using a cGMP RIA or ELISA kit according to the manufacturer's instructions.

  • Compare the cGMP levels in this compound-treated cells to control (glutamate-stimulated, no this compound) and baseline (unstimulated) cells.

Experimental Protocol: Citrulline Production Assay for NOS Activity

The activity of nitric oxide synthase can be directly measured by quantifying the conversion of L-arginine to L-citrulline.

Materials:

  • Tissue homogenates or cell lysates

  • L-[³H]arginine (radiolabeled substrate)

  • NADPH (cofactor)

  • Buffer solution

  • Cation exchange resin

  • Scintillation counter

Procedure:

  • Prepare tissue homogenates or cell lysates containing NOS.

  • Incubate the samples with L-[³H]arginine and NADPH in a suitable buffer.

  • Stop the reaction after a defined period.

  • Separate the radiolabeled L-citrulline product from the unreacted L-[³H]arginine using a cation exchange resin (L-arginine binds to the resin, while L-citrulline does not).

  • Quantify the amount of [³H]citrulline in the eluate using a scintillation counter.

  • The amount of [³H]citrulline produced is directly proportional to the NOS activity.

Quantitative Data from Clinical Trials

This compound underwent several clinical trials to evaluate its efficacy and safety in patients with acute ischemic stroke. The results, however, were mixed and ultimately did not support its approval.

Table 1: Efficacy Outcomes from a Phase II Clinical Trial [6]

OutcomeThis compound (10 mg/day)Placebop-value
Mortality at 28 days 6%18%0.019
Barthel Index > 70 at day 28 39%34%NS

Table 2: Efficacy Outcomes from a US and Canadian Phase III Clinical Trial [7]

Outcome (at 12 weeks)This compoundPlacebop-value
Mortality 20.7%25.2%NS
Neurological Recovery (NIHSS) Significantly favored this compound-0.033
Functional Status (Barthel Index) Significantly favored this compound-0.038
Disability (Rankin Scale) Significantly favored this compound-0.034

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects [4]

ParameterValue
Distribution Half-life (t½α) 30 - 65 minutes
Terminal Half-life (t½β) 15 - 24 hours

Table 4: Adverse Events of Interest [3][8]

Adverse EventThis compoundPlacebo
QT Prolongation 0.9%0.2%
Atrial Fibrillation 1.8%1.1%

Conclusion

This compound represents a well-reasoned approach to neuroprotection, targeting a key pathway in the ischemic cascade. Its synthesis, particularly the enantioselective preparation of its active form, showcases sophisticated chemical strategies. While preclinical data were promising, the translation to clinical efficacy proved challenging, a common narrative in the development of neuroprotective agents for stroke. The ultimate discontinuation of this compound's development underscores the difficulties in demonstrating robust clinical benefit in a heterogeneous condition like ischemic stroke and highlights the importance of carefully monitoring for potential adverse effects, such as cardiac toxicity. The in-depth technical information presented here serves as a valuable case study for researchers and professionals in the field of drug discovery and development.

References

Lubeluzole's effect on glutamate excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Lubeluzole's Effect on Glutamate Excitotoxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutamate excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key mechanism of neuronal injury in ischemic stroke and other neurodegenerative disorders. This process triggers a cascade of intracellular events, including excessive calcium influx, activation of nitric oxide synthase (nNOS), and subsequent neuronal death. This compound, a benzothiazole compound, has been investigated as a neuroprotective agent for its potential to mitigate this damage. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of ischemia. The primary mechanisms of action appear to be the potent, use-dependent blockade of voltage-gated sodium channels, which reduces presynaptic glutamate release, and the inhibition of the glutamate-activated nitric oxide synthase pathway.[1][2][3] Despite promising preclinical data, clinical trials in acute ischemic stroke patients have yielded conflicting results, with an initial study showing improved clinical outcomes but subsequent larger trials failing to demonstrate efficacy.[4][5][6][7] This guide provides a comprehensive overview of the preclinical data supporting this compound's effect on glutamate excitotoxicity, details the experimental protocols used in key studies, and visualizes the core signaling pathways and workflows.

The Cascade of Glutamate Excitotoxicity

Under ischemic conditions, the failure of ion-motive ATPases leads to widespread neuronal depolarization and massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[8][9] This excess glutamate persistently activates postsynaptic ionotropic receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10] The overstimulation of these receptors leads to a pathological influx of calcium (Ca²⁺) into the neuron.[9] This intracellular Ca²⁺ overload is the central trigger for a series of neurotoxic events, including:

  • Enzymatic Activation: Overactivation of Ca²⁺-dependent enzymes such as proteases, phospholipases, and endonucleases.[9]

  • Mitochondrial Dysfunction: Impaired mitochondrial function, leading to energy failure and the production of reactive oxygen species (ROS).[10]

  • Nitric Oxide Synthase (nNOS) Activation: Activation of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO) and peroxynitrite, which are highly toxic radicals.[3][11]

This cascade ultimately culminates in delayed neuronal death, a hallmark of ischemic brain injury.[12]

G cluster_0 Ischemic Insult cluster_1 Synaptic Events cluster_2 Intracellular Cascade cluster_3 Outcome Ischemia Energy Failure & Neuronal Depolarization Glutamate_Release ↑↑ Presynaptic Glutamate Release Ischemia->Glutamate_Release Receptor_Activation Overactivation of NMDA/AMPA Receptors Glutamate_Release->Receptor_Activation Ca_Influx ↑↑ Intracellular Ca²⁺ Influx Receptor_Activation->Ca_Influx Enzyme_Activation Activation of Proteases, Lipases Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction & ROS Ca_Influx->Mito_Dysfunction nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation Neuronal_Death Delayed Neuronal Death Enzyme_Activation->Neuronal_Death Mito_Dysfunction->Neuronal_Death NO_Production ↑ NO & Peroxynitrite Production nNOS_Activation->NO_Production NO_Production->Neuronal_Death

Caption: The Glutamate Excitotoxicity Cascade.

This compound's Mechanisms of Action

This compound is thought to interrupt the excitotoxic cascade at multiple points. Its neuroprotective effects are not due to direct NMDA receptor antagonism but rather through modulation of upstream and downstream events.[12]

  • Blockade of Voltage-Gated Sodium Channels (VGSCs): this compound is a potent, use-dependent blocker of VGSCs.[2][13] It binds with a very high affinity to the inactivated state of the channel (dissociation constant ~11 nM), which is preferentially adopted during the sustained depolarization that occurs during ischemia.[2] By stabilizing the inactivated state of presynaptic VGSCs, this compound reduces the influx of sodium that triggers neurotransmitter release, thereby decreasing the amount of glutamate released into the synapse.

  • Inhibition of the Nitric Oxide Synthase (nNOS) Pathway: In hippocampal cultures, prolonged pretreatment with this compound was shown to inhibit the glutamate-stimulated production of cyclic guanosine monophosphate (cGMP), a downstream messenger of NO.[3] This effect was achieved without directly inhibiting nNOS or guanylate cyclase activity. The evidence suggests that long-term treatment with this compound may reduce the expression of nNOS or the levels of its essential cofactors, thus dampening this key neurotoxic pathway.[3]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron This compound This compound VGSC Voltage-Gated Na+ Channels This compound->VGSC Blocks (use-dependent) nNOS_Pathway nNOS Pathway (nNOS expression/cofactors) This compound->nNOS_Pathway Inhibits (prolonged treatment) Glu_Release Glutamate Release VGSC->Glu_Release triggers VGSC->Glu_Release inhibited Glu_Receptors Glutamate Receptors Glu_Release->Glu_Receptors reduced activation Ca_Influx Ca²⁺ Influx Glu_Receptors->Ca_Influx Outcome ↓ Excitotoxicity Glu_Receptors->Outcome Ca_Influx->nNOS_Pathway NO_Production NO Production nNOS_Pathway->NO_Production nNOS_Pathway->NO_Production inhibited NO_Production->Outcome

Caption: this compound's Proposed Mechanisms of Action.

Quantitative Preclinical Data

In Vitro Studies

In vitro models using primary neuronal cultures have been instrumental in quantifying this compound's direct neuroprotective effects against glutamate-induced cell death.

Model System This compound Concentration Key Finding Citation
Mixed hippocampal cultures (rat)0.1-100 nMReduced glutamate-damaged neurons from 42% to 18%.[1]
Primary hippocampal cultures (rat)IC₅₀: 48 nMNeuroprotection after 7-day pretreatment before glutamate insult.[3]
Primary hippocampal cultures (rat)IC₅₀: 37 nMInhibition of glutamate-stimulated cGMP production.[3]
HEK293 cells expressing hNav1.4Kᵢ: ~11 nMDissociation constant for inactivated Na⁺ channels (~600x lower than mexiletine).[2]
In Vivo Studies

Animal models of stroke, primarily involving occlusion of the middle cerebral artery (MCAO), have been used to assess this compound's efficacy in a more complex physiological setting.

Animal Model Dosing Regimen Key Finding Citation
Focal Ischemia (rat, MCAO)2.5 mg/kg, 3 hours post-ischemiaReduced infarct volume to 77% of the control group.[1]
Global Incomplete Ischemia (rat)0.31 mg/kg IV bolus + 0.31 mg/kg infusion, 5 min post-ischemiaIncreased viable CA1 neurons from 42/mm to 99/mm (left hemisphere).[12]
Global Incomplete Ischemia (rat)0.31 mg/kg IV bolus + 0.31 mg/kg infusion, 5 min post-ischemiaIncreased viable CA1 neurons from 69/mm to 113/mm (right hemisphere).[12]

Summary of Clinical Trial Data

The translation of preclinical findings to clinical efficacy has been challenging for this compound, as highlighted by conflicting trial results.

Trial Patient Population (n) Primary Endpoint Outcome Citation
US and Canadian Study721 (Ischemic Stroke)Mortality at 12 weeks20.7% (this compound) vs. 25.2% (placebo) (NS). Significant improvement in neurological recovery and functional status.[4][6]
European-Australian Phase III~700Mortality / Clinical OutcomeNo significant effect on mortality or clinical outcome.[5]
Phase III (8-hour window)1786 (Ischemic Stroke)Functional status at 12 weeksFailed to show efficacy. Mortality was 22.5% (this compound) vs. 22.4% (placebo).[5][7]

Detailed Experimental Protocols

In Vitro Glutamate Excitotoxicity Assay

This protocol is based on methodologies used to assess neuroprotection in primary neuronal cultures.[1][3][14]

  • Cell Culture: Primary hippocampal or cortical neurons are harvested from embryonic day 18 rat fetuses. Cells are dissociated and plated on poly-L-lysine-coated coverslips or multi-well plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 14-21 days in vitro (DIV) to allow for maturation and synapse formation.

  • Drug Application: For pretreatment studies, this compound (e.g., 1 nM - 1 µM range) or vehicle is added to the culture medium for a specified period (e.g., 24 hours to 7 days) prior to the excitotoxic insult.[3]

  • Excitotoxic Insult: The culture medium is replaced with a buffer solution (e.g., HBSS). Glutamate (e.g., 20-500 µM) is applied for a short duration (e.g., 5 minutes to 1 hour) to induce excitotoxicity.[1][15]

  • Post-Insult Incubation: The glutamate-containing solution is washed out and replaced with the original culture medium (with or without the test compound). The cells are returned to the incubator for 24 hours.

  • Viability Assessment: Neuronal viability is quantified. Common methods include:

    • LDH Assay: Measuring lactate dehydrogenase release into the medium as an indicator of cell lysis.[14][16]

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells) for visualization and cell counting.

    • MTT Assay: Assessing mitochondrial metabolic activity.[17]

G A 1. Primary Neuronal Culture (e.g., rat hippocampus) Mature for 14-21 DIV B 2. Pre-treatment Add this compound or Vehicle (Incubate 24h - 7 days) A->B C 3. Glutamate Insult Expose to high concentration of Glutamate (e.g., 500 nM) B->C D 4. Washout & Recovery Return to normal medium (Incubate for 24h) C->D E 5. Viability Assessment (LDH Assay, Live/Dead Staining) D->E

Caption: In Vitro Experimental Workflow for Excitotoxicity Assay.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used rodent model of focal ischemic stroke that mimics the human condition.[1][18][19]

  • Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure (Intraluminal Filament):

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a silicon-coated tip is introduced into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a defined period (e.g., 90-120 minutes for transient MCAO) or permanently. For transient models, the filament is withdrawn to allow reperfusion.

  • Drug Administration: this compound or placebo is administered, typically intravenously (IV), at a specified time relative to the occlusion (e.g., immediately after or several hours post-MCAO).[1]

  • Neurological Assessment: At 24-48 hours post-MCAO, neurological deficits are scored using a standardized scale (e.g., Bederson score) to assess motor and behavioral impairments.

  • Infarct Volume Analysis: Animals are euthanized, and brains are removed. The brain is sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The unstained areas are quantified using image analysis software to determine the total infarct volume.

G A 1. Anesthetize Rodent (e.g., Wistar rat) B 2. MCAO Surgery (Intraluminal filament to block MCA origin) A->B C 3. Drug Administration (IV this compound or Placebo at defined time post-MCAO) B->C D 4. Neurological Scoring (Assess deficits at 24-48h) C->D E 5. Infarct Volume Analysis (Euthanize, TTC staining, Image analysis) D->E

Caption: In Vivo Experimental Workflow for MCAO Model.

Electrophysiological Analysis (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of a drug's effect on specific ion channels.[2]

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with the gene encoding the ion channel of interest (e.g., human Nav1.4). Alternatively, primary neurons can be acutely isolated.[20] The cells are plated on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.

  • Patch Pipette: A glass micropipette with a very fine tip (1-3 µm) is filled with an internal solution mimicking the cell's cytosol.

  • Giga-seal Formation: The pipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

  • Voltage Clamp: The membrane potential is clamped at a specific voltage (e.g., a holding potential of -100 mV). Depolarizing voltage steps are applied to activate the voltage-gated channels, and the resulting ionic currents are recorded.

  • Drug Perfusion: this compound is added to the external solution and perfused over the cell to measure its effect on the channel currents (e.g., reduction in peak current, shift in voltage-dependence of inactivation).

Discussion and Future Directions

The preclinical profile of this compound presents a compelling case for its neuroprotective potential against glutamate excitotoxicity. Its dual mechanism of reducing glutamate release via VGSC blockade and inhibiting the downstream nNOS pathway is well-supported by in vitro and in vivo data.[1][2][3] The high affinity for the inactivated state of sodium channels makes it theoretically well-suited for the pathological conditions of ischemia.[2]

However, the failure of this compound to demonstrate consistent efficacy in large-scale clinical trials for acute ischemic stroke highlights the significant translational gap in stroke research.[5][7] Several factors could contribute to this discrepancy:

  • Therapeutic Window: The time window for effective neuroprotection may be narrower in humans than in animal models.

  • Dosage and Pharmacokinetics: The optimal dose and ability to achieve sufficient brain concentrations in humans may not have been reached in the trials.

  • Pathophysiological Complexity: Human stroke is often more complex than the highly controlled animal models, involving comorbidities and heterogeneous etiologies.

Despite its failure in stroke, the mechanisms of action of this compound—modulating glutamate transmission and excitability—remain relevant therapeutic targets. Future research could explore its potential in other neurological disorders characterized by excitotoxicity, such as amyotrophic lateral sclerosis (ALS) or traumatic brain injury. Furthermore, the structure of this compound could serve as a scaffold for the development of new neuroprotective agents with improved pharmacokinetic properties and a wider therapeutic window.

References

Investigating the Stereospecificity of Lubeluzole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubeluzole, a benzothiazole derivative, has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke. Its mechanism of action is intrinsically linked to its stereochemistry, with one enantiomer demonstrating significantly higher therapeutic activity. This technical guide provides a comprehensive overview of the stereospecificity of this compound, detailing the differential pharmacological effects of its enantiomers. It includes a compilation of quantitative data, detailed experimental protocols for stereoselective synthesis and analysis, and biological evaluation. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's stereospecific action.

Introduction

This compound, chemically known as (S)-(-)-N-(1,3-benzothiazol-2-yl)-N-[4-[2-(3,4-difluorophenoxy)ethyl]piperidin-1-yl]methylamine, is a molecule with a single chiral center, giving rise to two enantiomers: (S)-Lubeluzole and (R)-Lubeluzole. Preclinical and clinical investigations have revealed that the neuroprotective effects of this compound are predominantly, if not exclusively, attributed to the (S)-enantiomer.[1] This stereospecificity underscores the importance of understanding the distinct interactions of each enantiomer with biological targets to elucidate the precise mechanism of action and to guide the development of more effective neuroprotective agents. This guide delves into the core aspects of this compound's stereospecificity, providing researchers with the necessary data and methodologies to further their investigations.

Stereoselective Pharmacodynamics

The neuroprotective activity of this compound is primarily mediated through its modulation of the nitric oxide (NO) signaling pathway, which is implicated in excitotoxic neuronal death following an ischemic event.[2] The (S)-enantiomer is significantly more potent in this regard than the (R)-enantiomer.

Quantitative Comparison of Enantiomeric Activity

The differential activity of this compound enantiomers has been quantified in various in vitro assays. The following tables summarize the key findings, highlighting the superior potency of the (S)-enantiomer.

Assay(S)-Lubeluzole(R)-LubeluzoleReference
Neuroprotection against Glutamate Toxicity (IC50) 48 nM~432 nM (nine times less active)[1]
Inhibition of Glutamate-Stimulated cGMP Production (IC50) 37 nM~259 nM (seven times less active)[1]
Block of low-voltage-activated (T-type) Ca++ channels (IC50) 1.2 µM1.2 µM[3]
Block of high-voltage-activated Ca++ channels (IC50) 2.6 µM3.5 µM[3]

Table 1: In Vitro Potency of this compound Enantiomers

Animal ModelTreatmentOutcomeReference
Rat model of global incomplete ischemia This compound (racemic, 0.31 mg/kg IV bolus + 0.31 mg/kg infusion)Significant increase in viable neurons in the CA1 layer of the hippocampus.[4]
Rat model of photochemical stroke (S)-LubeluzoleProtection against sensorimotor deficits.[1]
Rat model of photochemical stroke (R)-LubeluzoleNo protection against sensorimotor deficits.[1]

Table 2: In Vivo Efficacy of this compound in Stroke Models

Experimental Protocols

This section provides detailed methodologies for the stereoselective synthesis, separation, and biological evaluation of this compound enantiomers.

Stereoselective Synthesis: Lipase-Catalyzed Kinetic Resolution

A key step in the synthesis of enantiomerically pure this compound is the resolution of the chiral building block, 1-chloro-3-(3,4-difluorophenoxy)-2-propanol. Lipase-catalyzed esterification is an effective method for this kinetic resolution.[5]

Materials:

  • Racemic 1-chloro-3-(3,4-difluorophenoxy)-2-propanol

  • Vinyl butanoate

  • Lipase (e.g., from Pseudomonas fluorescens)

  • Organic solvent (e.g., hexane)

  • Saturated ammonium sulfate solution

  • Anhydrous magnesium sulfate

  • Ether

Procedure:

  • Dissolve racemic 1-chloro-3-(3,4-difluorophenoxy)-2-propanol and vinyl butanoate in the organic solvent.

  • Add the lipase to the mixture and stir at a controlled temperature (e.g., 45-50°C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. The lipase will selectively acylate one enantiomer, leaving the other as the unreacted alcohol.

  • Quench the reaction by adding a saturated ammonium sulfate solution.

  • Separate the organic layer and wash it with the ammonium sulfate solution.

  • Extract the aqueous layer with ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield a mixture of the (S)-butanoate and the unreacted (R)-alcohol.

  • Separate the ester and the alcohol using standard chromatographic techniques.

  • The separated (S)-butanoate can then be hydrolyzed (e.g., using lipase in an aqueous medium) to yield (S)-1-chloro-3-(3,4-difluorophenoxy)-2-propanol, the precursor for (S)-Lubeluzole.[5]

G racemic_alcohol Racemic 1-chloro-3-(3,4-difluorophenoxy)-2-propanol esterification Lipase-Catalyzed Esterification racemic_alcohol->esterification lipase Lipase + Vinyl Butanoate lipase->esterification mixture Mixture of (S)-butanoate and (R)-alcohol esterification->mixture separation Chromatographic Separation mixture->separation s_butanoate (S)-butanoate separation->s_butanoate r_alcohol (R)-alcohol separation->r_alcohol hydrolysis Lipase-Catalyzed Hydrolysis s_butanoate->hydrolysis s_alcohol (S)-1-chloro-3-(3,4-difluorophenoxy)-2-propanol hydrolysis->s_alcohol s_this compound (S)-Lubeluzole Synthesis s_alcohol->s_this compound

Figure 1: Workflow for Lipase-Catalyzed Kinetic Resolution.
Chiral Separation and Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (ee) of the synthesized building blocks and the final this compound product. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.

Typical HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol or ethanol. The exact ratio needs to be optimized for baseline separation. For basic compounds like this compound, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Column Temperature: Ambient or controlled for better reproducibility.

Procedure:

  • Prepare a standard solution of racemic this compound and solutions of the enantiomerically enriched samples.

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the samples to be analyzed.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

G sample This compound Sample (Racemic or Enriched) hplc Chiral HPLC System sample->hplc separation Separation on Chiral Stationary Phase hplc->separation detector UV Detector separation->detector chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram analysis Peak Integration and Enantiomeric Excess (ee) Calculation chromatogram->analysis result Quantitative Result of Enantiomeric Purity analysis->result

Figure 2: Experimental Workflow for Chiral HPLC Analysis.
Biological Evaluation: Glutamate-Induced Neurotoxicity Assay

This assay assesses the neuroprotective effects of this compound enantiomers against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary hippocampal or cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-L-lysine coated culture plates

  • Glutamate solution

  • (S)-Lubeluzole and (R)-Lubeluzole stock solutions

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Plate primary neurons on poly-L-lysine coated plates and culture for 7-8 days in vitro.

  • Pre-treat the neuronal cultures with varying concentrations of (S)-Lubeluzole or (R)-Lubeluzole for a specified period (e.g., 24 hours).

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 20-100 µM) for a defined duration (e.g., 6-24 hours).

  • Assess cell viability by measuring the release of LDH into the culture medium. LDH is a cytosolic enzyme that is released upon cell lysis.

  • Measure the LDH activity in the culture supernatant according to the manufacturer's protocol of the cytotoxicity assay kit.

  • Calculate the percentage of neuroprotection afforded by each enantiomer at different concentrations relative to the glutamate-only treated control.

Biological Evaluation: Nitric Oxide Synthase (NOS) Activity Assay

This assay can be used to investigate the effect of this compound enantiomers on the activity of nitric oxide synthase, a key enzyme in the neurotoxic cascade.

Materials:

  • Cell or tissue homogenates

  • Nitric Oxide Synthase (NOS) activity assay kit (colorimetric or fluorometric)

  • (S)-Lubeluzole and (R)-Lubeluzole stock solutions

  • L-arginine (substrate for NOS)

  • NADPH (cofactor for NOS)

Procedure:

  • Prepare cell or tissue lysates according to the protocol provided with the NOS activity assay kit.

  • Pre-incubate the lysates with different concentrations of (S)-Lubeluzole or (R)-Lubeluzole.

  • Initiate the NOS reaction by adding L-arginine and NADPH.

  • Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of nitric oxide produced. Most kits measure the stable end-products of NO, nitrite and nitrate, often using the Griess reagent.

  • Calculate the percentage of inhibition of NOS activity for each enantiomer at different concentrations.

Mechanism of Stereospecific Action: The Nitric Oxide Pathway

The stereospecific neuroprotection of (S)-Lubeluzole is attributed to its interaction with the glutamate-activated nitric oxide synthase (NOS) pathway.[1] Glutamate, an excitatory neurotransmitter, can become excitotoxic when present in excessive amounts, leading to a cascade of events that includes the activation of neuronal NOS (nNOS). This results in the production of high levels of nitric oxide (NO), a free radical that contributes to neuronal damage. (S)-Lubeluzole has been shown to inhibit the production of cyclic guanosine monophosphate (cGMP), a downstream messenger of NO, in a stereospecific manner.[1] While this compound does not directly inhibit NOS activity, it is suggested that prolonged treatment may reduce the expression of NOS or the levels of its cofactors.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate_release Glutamate Release nmda_receptor NMDA Receptor glutamate_release->nmda_receptor Binds to ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Activation leads to nNOS nNOS Activation ca_influx->nNOS no_production NO Production nNOS->no_production L-Arginine to L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) Activation no_production->sGC cGMP cGMP Production sGC->cGMP neurotoxicity Neurotoxicity cGMP->neurotoxicity s_this compound (S)-Lubeluzole s_this compound->inhibition

Figure 3: Simplified Signaling Pathway of (S)-Lubeluzole's Neuroprotective Action.

Conclusion

The therapeutic potential of this compound as a neuroprotective agent is critically dependent on its stereochemistry. The (S)-enantiomer is the active moiety, demonstrating significantly greater potency in mitigating glutamate-induced excitotoxicity through modulation of the nitric oxide signaling pathway. This in-depth technical guide has provided a comprehensive overview of the data and experimental methodologies essential for investigating the stereospecificity of this compound. The detailed protocols for synthesis, chiral separation, and biological evaluation, along with the visual representations of key processes, are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development. A thorough understanding of the stereospecific interactions of this compound is paramount for the rational design of future neuroprotective therapies with improved efficacy and safety profiles.

References

Lubeluzole's Impact on Nitric Oxide Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Lubeluzole, a neuroprotective agent, with a specific focus on its complex interaction with the nitric oxide (NO) signaling pathway. The information presented herein is synthesized from preclinical studies to offer a detailed view of its molecular interactions, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound and Nitric Oxide Signaling

This compound is a benzothiazole compound investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke.[1][2] Its mechanism is multifaceted, involving the modulation of several pathways implicated in neuronal damage following an ischemic event, such as inhibiting glutamate release.[2][3] A critical and nuanced aspect of its action is the modulation of the nitric oxide (NO) signaling cascade.

Nitric oxide is a pleiotropic signaling molecule in the central nervous system. Synthesized by nitric oxide synthase (NOS), NO plays a vital role in neurotransmission and vascular regulation. However, during excitotoxic conditions, such as those following a stroke, overproduction of NO by neuronal NOS (nNOS) contributes significantly to neuronal injury and cell death. Understanding how therapeutic agents interact with this pathway is crucial for developing effective neuroprotective strategies.

The Canonical Neuronal Nitric Oxide Pathway

In the central nervous system, a primary trigger for NO production is the activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate. This event initiates a calcium-dependent signaling cascade that leads to the activation of nNOS. The enzyme then catalyzes the conversion of L-arginine to L-citrulline, producing NO as a co-product.[4] The highly diffusible NO molecule subsequently activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects. While essential for normal function, excessive cGMP and NO can lead to cellular toxicity.

Canonical_NO_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca2 Ca²⁺ Influx NMDA_R->Ca2 Calmodulin Calmodulin Ca2->Calmodulin nNOS_active nNOS (active) Calmodulin->nNOS_active Activates nNOS_inactive nNOS (inactive) nNOS_inactive->nNOS_active L_Citrulline L-Citrulline nNOS_active->L_Citrulline NO Nitric Oxide (NO) nNOS_active->NO L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Physiological & Pathological Effects cGMP->Downstream

Figure 1: Simplified diagram of the glutamate-activated nitric oxide signaling pathway in a neuron.

This compound's Mechanism of Action on the NO Pathway

Studies reveal that this compound's neuroprotective effects are mediated, at least in part, by a unique and direct modulation of the nitric oxide pathway.[5] Its interaction is unconventional, as it does not appear to function as a direct competitive inhibitor of NOS or guanylate cyclase.[6] Instead, its impact can be characterized by two distinct mechanisms: an upstream interference with the glutamate-activated NOS pathway and a downstream blockade of NO-mediated toxicity.

  • Inhibition of the Glutamate-Activated NOS Pathway: Pre-clinical research shows that prolonged pretreatment of primary hippocampal cell cultures with this compound leads to a significant reduction in glutamate-stimulated cGMP production and an attenuation of citrulline production.[6] This suggests an interference in the pathway leading to NO synthesis. However, this effect is not due to direct inhibition of NOS activity. The leading hypothesis is that long-term treatment with this compound may reduce the expression of nNOS or limit the availability of its essential cofactors.[6]

  • Protection Against NO-Mediated Toxicity: this compound demonstrates a robust ability to protect neurons from the toxic effects of NO, even when administered after exposure to NO-generating compounds.[5] This indicates a mechanism of action that is downstream of NO production itself. It acutely modifies toxic cellular pathways triggered by excessive NO levels, rather than simply preventing the formation of NO.[5]

Lubeluzole_Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Calmodulin Ca²⁺/Calmodulin Complex NMDA_R->Ca_Calmodulin nNOS nNOS Activation & Expression Ca_Calmodulin->nNOS NO Nitric Oxide (NO) nNOS->NO Neurotoxicity NO-Mediated Neurotoxicity NO->Neurotoxicity This compound This compound This compound->nNOS Attenuates pathway (long-term exposure) This compound->Neurotoxicity Protects against toxicity (acute)

Figure 2: this compound's dual points of intervention in the nitric oxide signaling and toxicity pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies assessing this compound's efficacy.

Table 1: In Vitro Efficacy of this compound in Hippocampal Cultures

Parameter Condition IC₅₀ Value Stereospecificity Reference
Neuroprotection Prolonged (7-day) pretreatment against glutamate toxicity 48 nM Yes, R-isomer was 9x less active [6]

| cGMP Production | Inhibition of glutamate-stimulated production | 37 nM | Yes, R-isomer was 7x less active |[6] |

Table 2: Neuroprotective Effect of this compound (750 nM) Against NO-Induced Toxicity in Hippocampal Neurons

Treatment Condition Neuronal Survival (%) (Mean ± SEM) P-value Reference
Pretreatment [5]
NO Generator Alone 23 ± 3% < 0.001
This compound + NO Generator 63 ± 2%
Co-administration [5]
NO Generator Alone 25 ± 3% < 0.001
This compound + NO Generator 59 ± 3%
Post-exposure (6 hours) [5]
NO Generator Alone 31 ± 2% < 0.001

| this compound added after NO | 56 ± 3% | | |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature on this compound.

Protocol 1: Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect neurons from cell death induced by glutamate.

  • Cell Culture: Primary hippocampal neurons are harvested from embryonic day 18 (E18) rats and plated on poly-L-lysine-coated culture plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 14-16 days in vitro to allow for maturation.

  • Pretreatment: For long-term studies, this compound (at various concentrations, e.g., 1 nM to 1 µM) is added to the culture medium for 7 days prior to the glutamate challenge.[6]

  • Excitotoxic Insult: The culture medium is replaced with a buffer solution (e.g., Hank's Balanced Salt Solution). Neurons are exposed to a toxic concentration of L-glutamate (e.g., 500 nM) for a defined period (e.g., 1 hour) at 37°C.[7]

  • Washout and Recovery: Following the insult, the glutamate-containing solution is removed, and the cells are washed and returned to their original conditioned medium.

  • Viability Assessment: 24 hours post-insult, neuronal viability is assessed. This can be achieved by:

    • LDH Assay: Measuring lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.

    • Microscopy: Using vital dyes like propidium iodide (stains dead cells) and Hoechst 33342 (stains all nuclei) to quantify the percentage of dead neurons via fluorescence microscopy.

Protocol 2: Measurement of Glutamate-Stimulated cGMP Production

This assay quantifies the effect of this compound on a key downstream product of NO signaling.

  • Cell Culture and Pretreatment: Hippocampal neurons are cultured and pre-treated with this compound as described in Protocol 4.1.

  • Stimulation: After the pretreatment period, cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Glutamate is then added to stimulate the NO-cGMP pathway.

  • Cell Lysis: The reaction is terminated by aspirating the medium and lysing the cells with an appropriate lysis buffer (e.g., 0.1 M HCl or a detergent-based buffer provided in a commercial kit).

  • Quantification: Intracellular cGMP levels in the cell lysates are quantified using a competitive Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer’s instructions.[8][9] Results are typically normalized to the total protein content of the lysate, measured by a BCA or Bradford assay.

Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay (Citrulline Production)

This protocol measures NOS activity by quantifying the conversion of L-arginine to L-citrulline.

  • Preparation of Cell Lysate: Hippocampal neurons are cultured and treated with this compound as previously described. Cells are harvested and homogenized in a buffer containing protease inhibitors and EDTA. The homogenate is centrifuged to obtain a cytosolic fraction (supernatant) containing the soluble nNOS enzyme.

  • Reaction Mixture: The assay is performed by incubating the cell lysate with a reaction mixture containing:

    • L-[³H]arginine (as a radiolabeled tracer).

    • NADPH (a required cofactor).

    • Calcium and Calmodulin.

    • Tetrahydrobiopterin (BH4).

  • Incubation: The reaction is initiated by adding the lysate to the reaction mixture and incubating at 37°C for a specified time (e.g., 15-30 minutes).

  • Separation of Citrulline: The reaction is stopped with a stop buffer containing EDTA. The mixture is then applied to a cation-exchange resin column (e.g., Dowex AG 50W-X8). The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.[10][11]

  • Quantification: The amount of L-[³H]citrulline in the eluate is measured using a liquid scintillation counter. The activity of NOS is then calculated based on the amount of radiolabeled citrulline produced per unit of time per milligram of protein.[12][13]

Experimental_Workflow Culture Primary Neuronal Cell Culture Treatment Treatment Groups (Vehicle vs. This compound) Culture->Treatment Challenge Excitotoxic Challenge (Glutamate or NO Generator) Treatment->Challenge Collection Sample Collection (Medium & Cell Lysates) Challenge->Collection Analysis Endpoint Analysis Collection->Analysis Viability Cell Viability Assay (LDH, Microscopy) Analysis->Viability Assess Neuroprotection cGMP cGMP Quantification (EIA / RIA) Analysis->cGMP Measure Pathway Activity NOS_Activity NOS Activity Assay (Citrulline Production) Analysis->NOS_Activity Measure Enzyme Function

Figure 3: General experimental workflow for the in vitro analysis of this compound's effects.

Discussion and Conclusion

The evidence strongly indicates that this compound modulates the nitric oxide signaling pathway through a sophisticated, dual mechanism rather than simple enzyme inhibition. Its ability to attenuate the glutamate-activated NOS pathway upon prolonged exposure suggests a potential role in modifying protein expression or cofactor availability, a mechanism that warrants further investigation at the molecular level.[6]

Concurrently, its capacity to protect neurons from direct NO toxicity, even post-exposure, highlights an acute interference with the downstream effectors of NO-mediated cell death.[5] This dual action—reducing the pathological overproduction of NO during excitotoxicity and simultaneously disarming the toxicity of any NO that is produced—represents a potentially powerful neuroprotective strategy.

For drug development professionals, this compound serves as a compelling case study. It underscores that effective neuroprotection may not arise from potent, direct enzyme antagonism but from a more nuanced modulation of a pathological signaling cascade at multiple points. Future research should aim to precisely identify the downstream molecular targets of this compound in the NO toxicity pathway and elucidate the mechanisms governing its long-term effects on nNOS expression.

References

Lubeluzole: A Technical Guide on its Role as a Glutamate Release Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubeluzole (Prosynap) is a benzothiazole derivative investigated for its neuroprotective properties, primarily in the context of acute ischemic stroke. Its mechanism of action is multifaceted, involving the inhibition of presynaptic glutamate release, modulation of voltage-gated sodium channels, and interference with the nitric oxide synthase pathway.[1][2][3][4] Developed as a potential therapy to mitigate excitotoxic neuronal damage following cerebral ischemia, this compound showed promise in preclinical models. However, its journey through clinical trials was met with challenges, ultimately leading to the discontinuation of its development for stroke treatment due to a lack of definitive efficacy and concerns regarding cardiac safety.[4][5][6][7] This technical guide provides an in-depth review of this compound, focusing on its core mechanism as a glutamate release inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

This compound is a molecule characterized by a benzothiazole moiety linked to a piperidine ethanol derivative.

  • IUPAC Name: (2S)-1-[4-(1,3-benzothiazol-2-yl-methylamino)piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol[4]

  • Molecular Formula: C₂₂H₂₅F₂N₃O₂S[4][8][9]

  • Molar Mass: 433.52 g·mol⁻¹[4]

  • CAS Number: 144665-07-6[4][9]

Core Mechanism of Action

This compound exerts its neuroprotective effects through several interconnected mechanisms aimed at reducing the downstream consequences of ischemic-induced excitotoxicity. The primary proposed mechanisms include the inhibition of glutamate release, blockade of voltage-gated sodium channels, and modulation of the nitric oxide (NO) pathway.[2][3][4]

Inhibition of Pathological Glutamate Release

During cerebral ischemia, energy failure leads to the depolarization of presynaptic nerve terminals, causing a massive release of the excitatory neurotransmitter glutamate. This compound has been shown to prevent this pathological increase in extracellular glutamate.[10][11] This effect is thought to be a consequence of its ability to modulate presynaptic ion channels, particularly voltage-gated sodium channels, thereby stabilizing the presynaptic membrane and reducing neurotransmitter release.[12]

Blockade of Voltage-Gated Sodium Channels

This compound is a potent blocker of voltage-gated sodium channels (VGSCs), exhibiting a high affinity for the inactivated state of the channel.[13][14] This "use-dependent" block means the drug is more effective on channels that are frequently opening and closing, a characteristic of the depolarized state seen in ischemia. By blocking these channels, this compound helps to prevent the sustained depolarization that triggers excessive glutamate release. The dissociation constant for inactivated channels is approximately 11 nM, indicating a very high-affinity interaction.[13]

Interference with the Nitric Oxide (NO) Pathway

Glutamate excitotoxicity is mediated in part by the activation of N-methyl-D-aspartate (NMDA) receptors, leading to calcium influx and the subsequent activation of neuronal nitric oxide synthase (nNOS). The resulting overproduction of NO contributes to neuronal damage. This compound has been demonstrated to inhibit the glutamate-activated nitric oxide synthase pathway.[1] In hippocampal cell cultures, prolonged pretreatment with this compound attenuated citrulline production (a marker of NOS activity) and inhibited glutamate-stimulated cGMP production.[1] This suggests that this compound interferes with the expression or cofactor availability for nNOS, rather than directly inhibiting the enzyme itself.[1]

Lubeluzole_Mechanism Ischemia Cerebral Ischemia Depolarization Presynaptic Depolarization Ischemia->Depolarization VGSC Voltage-Gated Sodium Channels (VGSC) Depolarization->VGSC Opens GluRelease ↑ Glutamate Release VGSC->GluRelease NMDA NMDA Receptor Activation GluRelease->NMDA Neurotoxicity Excitotoxic Neuronal Damage GluRelease->Neurotoxicity CaInflux ↑ Ca²⁺ Influx NMDA->CaInflux nNOS nNOS Activation CaInflux->nNOS NO ↑ Nitric Oxide (NO) Production nNOS->NO NO->Neurotoxicity This compound This compound This compound->VGSC Blocks (Inactivated State) This compound->GluRelease Inhibits This compound->nNOS Inhibits Pathway (Reduces Expression/ Cofactors)

Proposed neuroprotective mechanism of this compound in ischemic stroke.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Parameter Value Cell/System Type Reference
Neuroprotection (IC₅₀) 48 nM Primary hippocampal cell cultures [1]
Glutamate-stimulated cGMP Production (IC₅₀) 37 nM Primary hippocampal cell cultures [1]
Peak Na⁺ Current (INa) Block (IC₅₀) 9.5 µM Guinea-pig cardiac myocytes [14]

| Inactivated Na⁺ Channel Binding (Kd) | ~11 nM | hNav1.4 channels in HEK293 cells |[13] |

Table 2: Preclinical (In Vivo) Neuroprotective Efficacy

Animal Model Treatment Protocol Outcome Reference
Rat; Middle Cerebral Artery Occlusion (MCAO) 2.5 mg/kg started 3h after ischemia 23% reduction in infarct volume vs. control [2]
Rat; Global Incomplete Ischemia 0.31 mg/kg IV bolus + 1h infusion, 5 min post-ischemia Significant increase in surviving CA1 neurons [15]

| Rabbit; Transient Global Cerebral Ischemia | 2.5 mg/kg | Significantly lower extracellular glutamate levels vs. control |[11] |

Table 3: Selected Clinical Trial Outcomes for Acute Ischemic Stroke

Study / Trial Patient Population This compound Dose Key Findings Reference
US and Canadian Study (Phase II/III) 721 patients within 6h of onset 7.5 mg loading dose, then 10 mg/day for 5 days Mortality (12 wks): 20.7% (this compound) vs. 25.2% (Placebo) (NS). Functional Outcome: Significant improvement on NIHSS, Barthel Index, and Rankin Scale. [10][16]
European/Australian Phase III ~1786 patients within 8h of onset 7.5 mg loading dose, then 10 mg/day for 5 days No significant difference in mortality or functional outcome (Barthel Index) vs. placebo. [5][6]

| Cochrane Review (Meta-Analysis) | 5 trials, 3510 patients total | Various doses (5, 10, 20 mg/day) | No evidence of reduced death or dependency. Significant excess of heart-conduction disorders (QTc prolongation). |[3] |

Key Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the foundational research on this compound.

Protocol: In Vitro Neuroprotection Assay in Hippocampal Cultures

This protocol is based on methods used to assess this compound's protection against glutamate-induced excitotoxicity.[1][2]

  • Cell Culture:

    • Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat fetuses.

    • Cells are dissociated and plated on poly-L-lysine-coated 96-well plates or coverslips.

    • Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine for at least 7 days in vitro (DIV) to allow for maturation.

  • Drug Pretreatment:

    • For long-term pretreatment studies, this compound (e.g., in a concentration range from 1 nM to 1 µM) is added to the culture medium for 7 days prior to the excitotoxic insult.[1]

    • For acute treatment studies, this compound is added simultaneously with or immediately after the insult.[17]

  • Excitotoxic Insult:

    • The culture medium is replaced with a buffer solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Glutamate (e.g., 500 nM) is added to the buffer and incubated with the neurons for a defined period (e.g., 1 hour).[2]

  • Assessment of Neuronal Viability:

    • After the insult, the glutamate-containing buffer is washed out and replaced with fresh culture medium.

    • 24 hours post-insult, cell viability is assessed using one of the following methods:

      • LDH Assay: Lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cell membrane damage.

      • Live/Dead Staining: Cells are stained with Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).

      • MTT Assay: Measures the metabolic activity of viable cells.

  • Data Analysis:

    • The percentage of damaged or non-viable neurons is calculated for each condition (control, glutamate-only, glutamate + this compound).

    • Data are plotted to determine the dose-response curve and calculate the IC₅₀ value for neuroprotection.

protocol_invitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest E18 Rat Hippocampal Neurons Plate Plate Cells on Coated 96-well Plates Harvest->Plate Mature Mature Cultures (≥7 DIV) Plate->Mature Pretreat Pretreat with this compound (e.g., 7 days) Mature->Pretreat Insult Induce Excitotoxicity (e.g., 500 nM Glutamate, 1h) Pretreat->Insult Wash Washout & Incubate (24h) Insult->Wash Assay Assess Cell Viability (LDH, Live/Dead, MTT) Wash->Assay Calculate Calculate % Protection & IC₅₀ Assay->Calculate

Workflow for an in vitro neuroprotection assay.
Protocol: In Vivo Glutamate Measurement via Microdialysis

This protocol describes how to measure extracellular glutamate levels in an animal model of cerebral ischemia, a key method for evaluating this compound's primary mechanism.[11][18]

  • Animal Preparation and Surgery:

    • An adult rabbit or rat is anesthetized.

    • The animal is placed in a stereotaxic frame. A burr hole is drilled over the target brain region (e.g., hippocampus).

    • A microdialysis probe (e.g., 2-4 mm membrane length) is slowly inserted into the brain parenchyma.

  • Induction of Ischemia:

    • Global cerebral ischemia can be induced by a method such as the four-vessel occlusion model in rats or a neck cuff inflation model in rabbits.[11]

    • This procedure involves temporarily occluding blood flow to the brain for a defined period (e.g., 10-15 minutes).

  • Microdialysis Sampling:

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Dialysate samples are collected in timed fractions (e.g., every 15 minutes) into refrigerated vials.

    • Sampling begins before the ischemic event to establish a stable baseline, continues through the ischemic period, and into the reperfusion phase.

  • Drug Administration:

    • The animal is administered either this compound (e.g., 2.5 mg/kg, IV) or a vehicle control prior to the induction of ischemia.[11]

  • Glutamate Analysis:

    • The concentration of glutamate in the collected dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

  • Data Analysis:

    • Glutamate concentrations are plotted over time for both the this compound-treated and control groups.

    • The peak glutamate concentration during ischemia and the total glutamate overflow (area under the curve) are compared between groups using statistical tests.

protocol_invivo Anesthesia Anesthetize Animal (Rat/Rabbit) Surgery Stereotaxic Surgery: Implant Microdialysis Probe Anesthesia->Surgery Baseline Collect Baseline Dialysate (Pre-Ischemia) Surgery->Baseline Treatment Administer this compound or Vehicle (IV) Baseline->Treatment Ischemia Induce Global Cerebral Ischemia Treatment->Ischemia Collection Collect Dialysate (Ischemia & Reperfusion) Ischemia->Collection Analysis Analyze Glutamate Concentration (HPLC) Collection->Analysis Compare Compare Glutamate Levels (Treated vs. Control) Analysis->Compare

Workflow for in vivo microdialysis to measure glutamate release.

Clinical Development and Discontinuation

This compound was advanced into large-scale clinical trials for the treatment of acute ischemic stroke based on promising preclinical data and positive results from an early phase II trial.[10] A significant US and Canadian study involving 721 patients suggested that this compound, administered within 6 hours of stroke onset, resulted in improved neurological and functional outcomes at 12 weeks, although it did not significantly reduce mortality.[10][16]

However, subsequent, larger Phase III trials failed to replicate these positive findings. A major European and Australian trial with nearly 1,800 patients found no statistically significant difference in functional outcome or mortality between the this compound and placebo groups.[5][6] A comprehensive meta-analysis of all available trial data confirmed the lack of efficacy in reducing death or dependency.[3]

Furthermore, a critical safety concern emerged: this compound was associated with a significant increase in cardiac conduction abnormalities, specifically the prolongation of the QTc interval.[3][4] This side effect posed a risk of serious cardiac arrhythmias. The combination of failed efficacy in pivotal trials and a concerning safety profile led to the cessation of its clinical development for stroke.[4][7]

Conclusion

This compound represents a well-characterized neuroprotective agent whose mechanism is centered on the inhibition of pathological glutamate release through the modulation of presynaptic voltage-gated sodium channels and interference with the nitric oxide cascade. While it demonstrated clear and potent efficacy in a variety of preclinical in vitro and in vivo models of cerebral ischemia, this promise did not translate into clinical success. The failure of this compound in late-stage clinical trials underscores the profound difficulty in developing effective neuroprotective therapies for acute ischemic stroke. It highlights the translational gap between animal models and human pathophysiology, as well as the critical importance of a favorable risk-benefit profile for any new therapeutic agent. The story of this compound remains an instructive case study for drug development professionals in the field of neurology.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lubeluzole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole, also known by its developmental code R 87926 and trademark Prosynap, is a benzothiazole derivative that was investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke. Its development was ultimately halted due to a lack of sufficient efficacy in clinical trials at doses that did not produce cardiac side effects. Despite its discontinuation for its primary indication, the unique mechanism of action of this compound continues to be of interest to researchers studying neuroprotection and ion channel modulation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule with a complex structure featuring a benzothiazole moiety linked to a piperidine ring, which in turn is connected to a difluorophenoxy propanolamine side chain.

IUPAC Name: (2S)-1-[4-[[(1,3-benzothiazol-2-yl)methyl]amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol

Chemical Structure:

Physicochemical Data
PropertyValueSource
Molecular Formula C₂₂H₂₅F₂N₃O₂S[1]
Molecular Weight 433.52 g/mol [1]
CAS Number 144665-07-6[1]
Appearance Crystalline solid[2]
Melting Point 65.8 °C[2]
pKa (strongest basic) 8.95 (Predicted)ChemAxon
logP (octanol/water) 4.29 (Predicted)ChemAxon
Solubility
    Water0.00469 mg/mL (Predicted)ChemAxon
    DMSOSolubleGeneral chemical knowledge
    EthanolSolubleGeneral chemical knowledge
    MethanolSolubleGeneral chemical knowledge
Optical Rotation [α]D²⁰ +4.38° (c=1 in methanol)[2]

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects through a multi-target mechanism of action, primarily focused on mitigating the downstream consequences of ischemic-induced excitotoxicity. It does not directly antagonize the NMDA receptor but rather modulates several key pathways involved in neuronal damage.

The primary mechanisms of action of this compound include:

  • Inhibition of Glutamate Release: this compound has been shown to inhibit the pathological release of glutamate from presynaptic terminals, a key initiating event in the excitotoxic cascade.

  • Inhibition of Nitric Oxide (NO) Synthesis: It interferes with the glutamate-activated nitric oxide synthase (NOS) pathway. Specifically, it has been shown to inhibit glutamate-stimulated cyclic guanosine monophosphate (cGMP) production.[3]

  • Blockade of Voltage-Gated Sodium Channels: this compound is a potent blocker of voltage-gated sodium channels. This action contributes to the reduction of neuronal hyperexcitability and subsequent glutamate release.

  • Blockade of Voltage-Gated Calcium Channels: The compound also exhibits inhibitory activity at voltage-gated calcium channels, further reducing calcium influx and downstream damaging enzymatic processes.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways modulated by this compound in the context of ischemic neuroprotection.

Lubeluzole_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Voltage-gated Na+ channels_pre Voltage-gated Na+ channels Glutamate_release Glutamate Release Voltage-gated Na+ channels_pre->Glutamate_release Depolarization Voltage-gated Ca2+ channels_pre Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels_pre->Glutamate_release Triggers Glutamate_vesicle Glutamate Vesicles Glutamate_vesicle->Glutamate_release NMDA_receptor NMDA Receptor Glutamate_release->NMDA_receptor Activates Ca2+_influx Ca2+ Influx NMDA_receptor->Ca2+_influx nNOS_activation nNOS Activation Ca2+_influx->nNOS_activation NO_production NO Production nNOS_activation->NO_production cGMP_production cGMP Production NO_production->cGMP_production Neuronal_damage Neuronal Damage cGMP_production->Neuronal_damage This compound This compound This compound->Voltage-gated Na+ channels_pre Inhibits This compound->Voltage-gated Ca2+ channels_pre Inhibits This compound->Glutamate_release Inhibits This compound->nNOS_activation Inhibits

This compound's multi-target mechanism in neuroprotection.

Pharmacological Properties

Preclinical and Clinical Efficacy

Preclinical studies in various animal models of focal cerebral ischemia demonstrated the neuroprotective effects of this compound, showing a reduction in infarct volume and improved neurological outcomes. In vitro studies on primary hippocampal cell cultures revealed that prolonged pretreatment with this compound was neuroprotective against glutamate-induced toxicity with an IC₅₀ of 48 nM.[3] Furthermore, it inhibited glutamate-stimulated cGMP production with an IC₅₀ of 37 nM.[3]

Clinical trials in acute ischemic stroke patients showed that this compound was well-tolerated at lower doses. However, higher doses were associated with a prolongation of the QTc interval, a potentially dangerous cardiac side effect. Ultimately, the drug failed to demonstrate sufficient efficacy in improving clinical outcomes in large-scale trials, leading to the cessation of its development for this indication.

Pharmacokinetics

Pharmacokinetic studies in patients with acute ischemic stroke revealed that after intravenous infusion, plasma concentrations of this compound decayed in a biphasic manner.

Pharmacokinetic ParameterValueSpecies
Distribution Half-Life (t₁/₂α) 46.3 - 101.0 minutesHuman
Terminal Half-Life (t₁/₂β) 20.8 - 27.7 hoursHuman
Safety

The primary safety concern with this compound was the dose-dependent prolongation of the QTc interval. At therapeutic doses investigated for stroke, the incidence of this side effect was a significant limiting factor. Other reported adverse events in clinical trials were generally mild to moderate.

Experimental Protocols

Measurement of Glutamate-Stimulated cGMP Production in Primary Hippocampal Cell Cultures

This protocol is adapted from studies investigating the effect of this compound on the nitric oxide pathway.

Objective: To determine the IC₅₀ of this compound for the inhibition of glutamate-stimulated cGMP production.

Materials:

  • Primary hippocampal cell cultures

  • Glutamate

  • This compound

  • Radioimmunoassay (RIA) kit for cGMP

Procedure:

  • Culture primary hippocampal neurons for 7 days.

  • Pre-treat the cultures with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Stimulate the cells with a submaximal concentration of glutamate for a short duration (e.g., 1 minute).

  • Terminate the reaction by adding an appropriate quenching solution (e.g., ice-cold trichloroacetic acid).

  • Lyse the cells and collect the supernatant.

  • Quantify the cGMP concentration in the supernatant using a commercially available cGMP radioimmunoassay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition of cGMP production against the concentration of this compound to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol provides a general framework for assessing the inhibitory effect of this compound on voltage-gated sodium channels in isolated cardiomyocytes.

Objective: To determine the IC₅₀ of this compound for the blockade of cardiac sodium channels.

Materials:

  • Isolated cardiac myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular and intracellular recording solutions

  • This compound stock solution

Procedure:

  • Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig).

  • Establish a whole-cell patch-clamp configuration on an isolated myocyte.

  • Record baseline sodium currents (I_Na) by applying a voltage-clamp protocol (e.g., depolarizing steps from a holding potential of -100 mV).

  • Perfuse the cell with an extracellular solution containing varying concentrations of this compound.

  • Record the sodium currents in the presence of each concentration of this compound.

  • Measure the peak I_Na amplitude at each concentration and normalize it to the baseline current.

  • Plot the percentage of I_Na inhibition against the this compound concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the pharmacological properties of a compound like this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Mechanism_of_Action_Studies Mechanism of Action Studies In_Vitro_Assays->Mechanism_of_Action_Studies Preclinical_Animal_Models Preclinical Animal Models In_Vitro_Assays->Preclinical_Animal_Models Mechanism_of_Action_Studies->Preclinical_Animal_Models Pharmacokinetics_and_Toxicity Pharmacokinetics and Toxicity Studies Preclinical_Animal_Models->Pharmacokinetics_and_Toxicity Clinical_Trials Clinical Trials Pharmacokinetics_and_Toxicity->Clinical_Trials

General experimental workflow for drug development.

Conclusion

This compound is a multifaceted neuroprotective agent with a well-defined chemical structure and a complex mechanism of action. While its clinical development was halted, the wealth of preclinical data on its pharmacological properties provides valuable insights for researchers in the fields of neuropharmacology and drug discovery. Its ability to modulate multiple targets in the excitotoxicity cascade, including glutamate release, nitric oxide signaling, and ion channel function, makes it an important tool for studying the pathophysiology of ischemic stroke and other neurological disorders. This guide has summarized the core technical information on this compound to aid in future research and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Lubeluzole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Lubeluzole, a neuroprotective agent that has been investigated for its potential in treating ischemic stroke. The synthesis is based on a convergent approach, involving the preparation of two key intermediates followed by their coupling. This protocol includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the synthesis workflow. Additionally, a diagram of the proposed signaling pathway for this compound's neuroprotective effects is provided.

Introduction

This compound, with the chemical name (S)-(-)-4-(2-benzothiazolylmethylamino)-α-((4-fluorophenoxy)methyl)-1-piperidineethanol, is a molecule that has shown neuroprotective properties in preclinical models of cerebral ischemia. It acts as an indirect NMDA antagonist, inhibiting the release of glutamate and the synthesis of nitric oxide.[1][2] The synthesis of this compound can be efficiently achieved through a convergent strategy, which offers good overall yields and high enantiomeric purity.[3] This protocol outlines a reliable method for its laboratory-scale preparation.

Synthesis Overview

The synthesis of this compound is accomplished via a convergent pathway, which involves the synthesis of two key intermediates:

  • Intermediate A: N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine

  • Intermediate B: (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol

The final step involves the alkylation of Intermediate A with Intermediate B to yield this compound.[4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the synthesis of this compound and its intermediates.

ParameterValueReference
Overall Yield20% - 35%[4]
Enantiomeric Excess (ee) of this compound>99%[3]
Enantiomeric Excess (ee) of (R)-enantiomer96%[3]

Experimental Protocols

Synthesis of Intermediate A: N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine

This intermediate is prepared in a three-step procedure starting from an N-protected piperidin-4-one.[4]

Step 1: Reductive Amination

  • Dissolve N-protected piperidin-4-one in a suitable solvent such as methanol.

  • Add an aqueous solution of methylamine.

  • Introduce a reducing agent, for example, sodium borohydride, portion-wise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-methylated piperidine derivative.

Step 2: Thiourea Formation

  • Dissolve the product from Step 1 in a solvent like isopropyl ether.

  • Add 2-isothiocyanatobenzene.

  • Stir the mixture at room temperature. The thiourea derivative will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry to yield the desired thiourea intermediate.

Step 3: Cyclization to form the Benzothiazole Ring

  • The specific conditions for this cyclization step were not detailed in the provided search results but would typically involve treatment with an oxidizing agent to facilitate the formation of the benzothiazole ring system.

Synthesis of Intermediate B: (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol

This chiral building block can be obtained from commercially available (R)-epichlorohydrin.[4]

  • In a reaction vessel, dissolve 3,4-difluorophenol in a suitable aprotic solvent like DMF.

  • Add a base, such as sodium hydride (NaH), portion-wise at 0 °C to form the phenoxide.

  • Add (R)-epichlorohydrin to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure intermediate B.

Alternatively, a racemic mixture of 1-chloro-3-(3,4-difluorophenoxy)-2-propanol can be synthesized and then resolved using lipase-catalyzed esterification to obtain the desired (R)-enantiomer.[4][5]

Final Synthesis of this compound

The final step is the condensation of Intermediate A and Intermediate B.[4]

  • In a round-bottom flask, dissolve N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine (Intermediate A) in a polar aprotic solvent such as DMF.

  • Add a base, for instance, sodium bicarbonate (NaHCO3).

  • Add (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol (Intermediate B) to the mixture.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

This compound Synthesis Workflow

Lubeluzole_Synthesis cluster_intermediate_A Intermediate A Synthesis cluster_intermediate_B Intermediate B Synthesis cluster_final_step Final Synthesis N-protected piperidin-4-one N-protected piperidin-4-one Reductive Amination Reductive Amination N-protected piperidin-4-one->Reductive Amination Methylamine, NaBH4 N-methyl-4-aminopiperidine derivative N-methyl-4-aminopiperidine derivative Reductive Amination->N-methyl-4-aminopiperidine derivative Thiourea Formation Thiourea Formation N-methyl-4-aminopiperidine derivative->Thiourea Formation 2-isothiocyanatobenzene Thiourea Intermediate Thiourea Intermediate Thiourea Formation->Thiourea Intermediate Cyclization Cyclization Thiourea Intermediate->Cyclization Intermediate A N-methyl-N-piperidin-4-yl- 1,3-benzothiazol-2-amine Cyclization->Intermediate A Alkylation Alkylation Intermediate A->Alkylation 3,4-difluorophenol 3,4-difluorophenol Ring Opening Ring Opening 3,4-difluorophenol->Ring Opening (R)-epichlorohydrin (R)-epichlorohydrin (R)-epichlorohydrin->Ring Opening NaH, DMF Intermediate B (+)-(R)-1-chloro-3-(3,4-difluorophenoxy) propan-2-ol Ring Opening->Intermediate B Intermediate B->Alkylation NaHCO3, DMF This compound This compound Alkylation->this compound

Caption: Convergent synthesis workflow for this compound.

Proposed Signaling Pathway of this compound's Neuroprotective Action

Caption: Proposed mechanism of this compound's neuroprotective effects.

References

Application Notes and Protocols: In Vitro Neuroprotection Assay for Lubeluzole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of Lubeluzole in vitro. The methodologies focus on models of glutamate-induced excitotoxicity and nitric oxide-mediated neuronal damage, key mechanisms implicated in ischemic stroke and other neurodegenerative disorders.

Introduction

This compound is a neuroprotective agent that has been investigated for the treatment of acute ischemic stroke. Its mechanism of action is thought to involve the modulation of several pathways that contribute to neuronal damage following an ischemic event. In vitro assays are crucial for elucidating the specific neuroprotective effects of compounds like this compound, allowing for controlled investigation of its efficacy and mechanism of action at the cellular and molecular level.

The primary proposed mechanisms of this compound's neuroprotective action include the inhibition of presynaptic glutamate release, modulation of voltage-gated sodium channels, and interference with the nitric oxide (NO) cascade.[1][2][3] This document outlines protocols to assess these neuroprotective properties in cell culture models.

Data Presentation: Efficacy of this compound in In Vitro Models

The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound in various in vitro paradigms.

Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity

Cell TypeNeurotoxic InsultThis compound ConcentrationEndpoint MeasuredObserved EffectReference
Mixed Hippocampal Cultures500 nM Glutamate (1 hr)0.1 - 100 nMNeuronal Damage (%)Reduction in damaged neurons from 42 +/- 8% to 18 +/- 7%[4]
Primary Hippocampal CulturesGlutamate48 nM (IC50)NeuroprotectionProlonged pretreatment (7 days) was neuroprotective[1][5]

Table 2: Neuroprotection against Nitric Oxide (NO) Mediated Toxicity

Cell TypeNeurotoxic InsultThis compound ConcentrationEndpoint MeasuredObserved EffectReference
Cultured Hippocampal NeuronsNO Generators750 nMNeuronal Survival (%)Increased survival from 23 +/- 3% to 63 +/- 2% (pretreatment)[6][7]
Cultured Hippocampal NeuronsNO Generators750 nMNeuronal Survival (%)Increased survival from 25 +/- 3% to 59 +/- 3% (co-administration)[6][7]
Cultured Hippocampal NeuronsNO Exposure750 nMNeuronal Survival (%)Increased survival from 31 +/- 2% to 56 +/- 3% (6 hrs post-exposure)[6][7]

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below. These protocols can be adapted to evaluate the efficacy of this compound and other neuroprotective compounds.

Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This protocol is designed to assess the ability of this compound to protect neurons from excitotoxic cell death induced by glutamate.

1. Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • L-glutamic acid

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[8][9][10]

  • Dimethyl sulfoxide (DMSO)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit[11][12][13][14][15][16]

2. Cell Plating:

  • Seed primary neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Culture the cells in Neurobasal medium with supplements for 7-10 days to allow for maturation.

3. Treatment:

  • Prepare fresh solutions of this compound at various concentrations (e.g., 0.1 nM to 100 µM) in culture medium.

  • Pre-treat the neuronal cultures with this compound for a specified period (e.g., 1 to 24 hours) before inducing excitotoxicity.

  • Prepare a stock solution of L-glutamic acid. Induce excitotoxicity by adding glutamate to the wells at a final concentration of 100-500 µM for a duration of 15 minutes to 24 hours.[17][18]

4. Assessment of Neuroprotection (Choose one or both):

a) MTT Assay for Cell Viability: [8][9][10]

  • After the glutamate exposure period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

b) LDH Assay for Cytotoxicity: [11][12][13][14][15][16]

  • After the glutamate exposure, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Protocol 2: Nitric Oxide (NO) Donor-Induced Toxicity Assay

This protocol assesses this compound's ability to protect neurons from NO-mediated damage.

1. Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium with supplements

  • Poly-D-lysine coated 96-well plates

  • NO donor (e.g., S-nitroso-N-acetylpenicillamine - SNAP, or sodium nitroprusside - SNP)

  • This compound

  • Griess Reagent kit for nitrite measurement[19][20][21][22][23]

  • Cell viability assay reagents (MTT or LDH kit)

2. Cell Plating and Treatment:

  • Follow the same cell plating procedure as in Protocol 1.

  • Pre-treat or co-administer this compound with the NO donor.

  • Expose the cells to the NO donor at a concentration known to induce cell death (e.g., 100 µM - 1 mM) for 24 hours.

3. Assessment of Neuroprotection:

a) Measurement of Nitrite Production (Griess Assay): [19][20][21][22][23]

  • Collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate.

  • Add the components of the Griess reagent according to the manufacturer's protocol.

  • Incubate for 15-30 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

b) Cell Viability/Cytotoxicity:

  • Perform either the MTT or LDH assay as described in Protocol 1 to assess the protective effect of this compound on neuronal survival.

Protocol 3: Oxygen-Glucose Deprivation (OGD) In Vitro Ischemia Model

This protocol simulates ischemic conditions in vitro to evaluate the neuroprotective effects of this compound.[4][24][25][26][27]

1. Materials:

  • Primary neuronal cultures or organotypic brain slices

  • Glucose-free DMEM or Earle's Balanced Salt Solution (EBSS)

  • Hypoxic chamber (1-5% O2, 5% CO2, balance N2)

  • This compound

  • Cell viability/death assessment reagents (e.g., Propidium Iodide, MTT, LDH)

2. Oxygen-Glucose Deprivation:

  • Replace the normal culture medium with pre-warmed, glucose-free medium.

  • Place the cultures in a hypoxic chamber for a duration of 30 minutes to 4 hours.[25]

  • This compound can be added before, during, or after the OGD period to assess its therapeutic window.

3. Reperfusion:

  • After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium.

  • Return the cultures to a normoxic incubator (95% air, 5% CO2) for 24-72 hours.

4. Assessment of Neuroprotection:

  • Evaluate neuronal death using methods such as Propidium Iodide staining for membrane integrity, or MTT/LDH assays for cell viability and cytotoxicity.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways involved in glutamate excitotoxicity and the experimental workflow for in vitro neuroprotection assays.

G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx nNOS_activation nNOS Activation Ca_influx->nNOS_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction NO_production Nitric Oxide (NO) Production nNOS_activation->NO_production Apoptosis Apoptosis NO_production->Apoptosis ROS_production ROS Production Mitochondrial_dysfunction->ROS_production ROS_production->Apoptosis This compound This compound This compound->nNOS_activation Inhibits G start Plate Primary Neurons in 96-well plate culture Culture for 7-10 days start->culture pretreatment Pre-treat with this compound culture->pretreatment insult Induce Neurotoxicity (e.g., Glutamate, NO donor, OGD) pretreatment->insult incubation Incubate for specified duration insult->incubation assessment Assess Neuroprotection incubation->assessment mtt MTT Assay (Viability) assessment->mtt ldh LDH Assay (Cytotoxicity) assessment->ldh griess Griess Assay (Nitrite) assessment->griess end Data Analysis mtt->end ldh->end griess->end

References

Application Notes and Protocols for In Vivo Stroke Models in Lubeluzole Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo stroke model studies to evaluate the efficacy of Lubeluzole, a neuroprotective agent. Detailed protocols for common rodent stroke models, neurological assessment, and histological analysis are included to ensure robust and reproducible experimental outcomes.

Introduction to this compound and its Neuroprotective Potential

This compound is a benzothiazole compound that has demonstrated neuroprotective properties in preclinical models of ischemic stroke. Its mechanism of action is thought to involve the modulation of the glutamate-nitric oxide cascade, which plays a critical role in the pathophysiology of ischemic brain injury. Specifically, this compound has been shown to prevent the post-ischemic increase in extracellular glutamate concentrations and inhibit the glutamate-activated nitric oxide synthase (NOS) pathway.[1][2][3][4] This dual action helps to mitigate excitotoxicity and subsequent neuronal damage in the ischemic penumbra.

While clinical trials in acute ischemic stroke patients have yielded mixed results, preclinical studies have consistently shown its potential to reduce infarct volume and improve neurological outcomes.[5] These application notes will focus on the established preclinical models and methodologies to further investigate and optimize the therapeutic window and dose-response of this compound.

Preclinical Data Summary for this compound in Rodent Stroke Models

The following tables summarize key quantitative data from preclinical studies of this compound in various rodent models of stroke. This information can serve as a reference for experimental design and endpoint selection.

Stroke Model Species/Strain This compound Dosage Administration Route & Time Infarct Volume Reduction (%) Reference
Global Incomplete IschemiaRat (Wistar)0.31 mg/kg bolus + 0.31 mg/kg infusion (1 hr)IV, 5 min post-ischemiaN/A (neuronal survival measured)[1]
Focal Ischemia (tandem MCAO/CCA)Rat (Long-Evans)Not specifiedIV + IP, 30 min post-ischemia34%[4]
Stroke Model Species/Strain This compound Dosage Administration Route & Time Neurological Outcome Reference
Global Incomplete IschemiaRat (Wistar)0.31 mg/kg bolus + 0.31 mg/kg infusion (1 hr)IV, 5 min post-ischemiaSignificant increase in viable CA1 neurons[1]
Photochemical StrokeRatNot specifiedIV post-treatmentRescues sensorimotor function

Proposed Signaling Pathway of this compound in Ischemic Stroke

The neuroprotective effects of this compound are primarily attributed to its interference with the excitotoxic cascade initiated by cerebral ischemia. The following diagram illustrates the proposed signaling pathway.

Lubeluzole_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Ischemia Energy_Failure Energy_Failure Ischemia->Energy_Failure Depolarization Depolarization Energy_Failure->Depolarization Glutamate_Release Glutamate_Release Depolarization->Glutamate_Release NMDA_Activation NMDA_Activation Glutamate_Release->NMDA_Activation ↑ Extracellular Glutamate Ca_Influx Ca_Influx NMDA_Activation->Ca_Influx ↑ Intracellular Ca2+ nNOS_Activation nNOS_Activation Ca_Influx->nNOS_Activation NO_Production NO_Production nNOS_Activation->NO_Production ↑ Nitric Oxide Neuronal_Damage Neuronal_Damage NO_Production->Neuronal_Damage This compound This compound This compound->Glutamate_Release Inhibits This compound->nNOS_Activation Inhibits

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Workflows

General Experimental Workflow for this compound Efficacy Testing

The following diagram outlines a typical experimental workflow for assessing the neuroprotective efficacy of this compound in a rodent model of ischemic stroke.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Behavioral Baseline Behavioral Testing (optional) Animal_Acclimatization->Baseline_Behavioral Stroke_Induction Stroke Induction (tMCAO, pMCAO, etc.) Baseline_Behavioral->Stroke_Induction Drug_Administration This compound/Vehicle Administration Stroke_Induction->Drug_Administration Post_Stroke_Monitoring Post-Stroke Monitoring (Physiological Parameters) Drug_Administration->Post_Stroke_Monitoring Neurological_Assessment Neurological Assessment (24h, 48h, 72h, etc.) Post_Stroke_Monitoring->Neurological_Assessment Sacrifice_Tissue Sacrifice and Tissue Collection Neurological_Assessment->Sacrifice_Tissue Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Sacrifice_Tissue->Infarct_Volume_Analysis Histological_Analysis Further Histological Analysis (optional) Infarct_Volume_Analysis->Histological_Analysis Data_Analysis Data Analysis and Interpretation Histological_Analysis->Data_Analysis

Caption: General workflow for preclinical this compound testing.

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model mimics focal ischemic stroke with reperfusion, a common clinical scenario.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature control

  • Operating microscope or surgical loupes

  • Micro-surgical instruments

  • 4-0 silicone-coated nylon monofilament

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce the silicone-coated monofilament through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A Laser Doppler can be used to confirm a significant drop in cerebral blood flow.

  • After the desired occlusion period (e.g., 60, 90, or 120 minutes), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover in a heated cage.

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

This model induces a permanent focal ischemic lesion without reperfusion.

Materials:

  • Same as for tMCAO, excluding the monofilament.

  • Bipolar electrocoagulator or micro-ligature.

Procedure:

  • Anesthetize the rat and position it in a stereotaxic frame.

  • Make an incision between the eye and the ear to expose the temporal muscle.

  • Retract the muscle to expose the skull and identify the MCA through the thin bone.

  • Perform a small craniotomy over the MCA.

  • Permanently occlude the MCA by electrocoagulation or ligation.

  • Reposition the muscle and suture the skin.

Photochemically Induced Thrombotic Stroke in Rats

This model creates a focal cortical infarct through a photochemical reaction.

Materials:

  • Anesthesia

  • Stereotaxic frame

  • Rose Bengal dye (photosensitizer)

  • Cold light source with a specific wavelength (e.g., 560 nm)

  • Fiber-optic probe

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Expose the skull and position the fiber-optic probe over the desired cortical area (e.g., sensorimotor cortex).

  • Administer Rose Bengal dye intravenously.

  • Immediately after dye injection, illuminate the skull through the fiber-optic probe for a set duration (e.g., 15-20 minutes) to induce thrombosis in the underlying microvasculature.

  • Suture the scalp and allow the animal to recover.

This compound Administration Protocol

Formulation:

  • Dissolve this compound in a vehicle appropriate for the intended route of administration (e.g., saline for intravenous injection). The pH may need to be adjusted.

Dosage and Administration:

  • Based on preclinical data, a starting point for intravenous administration in rats is a 0.31 mg/kg bolus followed by a 0.31 mg/kg infusion over one hour.[1]

  • The therapeutic window is critical; administration should be initiated as soon as possible after the onset of ischemia, ideally within 30 minutes.[4]

  • The route of administration (intravenous, intraperitoneal) and the dosing regimen should be optimized based on the specific research question and pharmacokinetic properties of the drug formulation.

Neurological Deficit Scoring

Bederson Score: This is a global neurological assessment for rodents.

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push (and forelimb flexion).

  • 3: Circling.

Zea Longa Score: This is a five-point scale for evaluating neurological deficits.

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forelimb fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Infarct Volume Measurement (TTC Staining)

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in phosphate-buffered saline)

  • Brain matrix

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the experimental endpoint (e.g., 24 or 48 hours post-stroke), euthanize the animal and perfuse transcardially with cold saline.

  • Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • Immerse the slices in TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in formalin.

  • Digitize the slices and use image analysis software to quantify the infarct area in each slice.

  • Calculate the total infarct volume, often corrected for edema to provide a more accurate measure of tissue loss.

Conclusion

The successful preclinical evaluation of neuroprotective agents like this compound relies on the rigorous application of well-characterized in vivo stroke models and standardized assessment methods. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to design and execute meaningful studies that can contribute to the development of effective therapies for ischemic stroke. Careful consideration of the experimental model, drug administration parameters, and outcome measures is paramount for generating reproducible and translatable results.

References

Application Notes and Protocols for Lubeluzole Administration in Animal Models of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Lubeluzole, a neuroprotective agent, in various animal models of cerebral ischemia. Detailed protocols for common ischemia models, quantitative data on this compound's efficacy, and an exploration of its mechanism of action are presented to guide researchers in designing and interpreting studies aimed at evaluating potential stroke therapies.

Introduction to this compound

This compound is a benzothiazole compound that has demonstrated neuroprotective properties in preclinical studies of ischemic stroke. Its mechanism of action is primarily attributed to the inhibition of the glutamate-activated nitric oxide (NO) pathway. By reducing the excessive production of NO during an ischemic event, this compound helps to mitigate the downstream cascade of neurotoxic events, including excitotoxicity and apoptosis, ultimately preserving neuronal integrity in the ischemic penumbra.

Quantitative Efficacy of this compound in Ischemic Animal Models

The neuroprotective effects of this compound have been quantified across various animal models, dosages, and administration time windows. The following tables summarize key findings on infarct volume reduction and neuronal survival.

Table 1: Effect of this compound on Infarct Volume in Rat Models of Focal Cerebral Ischemia
Animal ModelThis compound DosageAdministration Time Post-IschemiaInfarct Volume Reduction (%)Reference
MCAOIV bolus followed by IP doses15 minutes~50%[1]
MCAOIV bolus followed by IP doses30 minutes34%[1]
MCAO2.5 mg/kg3 hours23% (infarct volume was 77% of control)[2]

MCAO: Middle Cerebral Artery Occlusion; IV: Intravenous; IP: Intraperitoneal.

Table 2: Neuroprotective Effects of this compound in a Rat Model of Global Cerebral Ischemia
ParameterControl Group (Untreated)This compound-Treated Groupp-valueReference
Viable Neurons/mm in CA1 Hippocampus (Left Hemisphere) 42 (median)99 (median)P = .002[3]
Viable Neurons/mm in CA1 Hippocampus (Right Hemisphere) 69 (median)113 (median)P = .013[3]

Dosage: 0.31 mg/kg IV bolus at 5 minutes post-ischemia, followed by a 0.31 mg/kg IV infusion over 1 hour.[3]

Table 3: Effect of this compound on Behavioral Outcomes in a Rabbit Model of Global Cerebral Ischemia
Treatment GroupAcquisition of Trace-Conditioned Eyeblink ReflexReference
Ischemia AloneImpaired[4]
Ischemia + this compound (1.25 mg/kg)Significantly Improved[4]
Ischemia + this compound (2.5 mg/kg)No significant improvement[4]

This compound was administered pre-ischemically in this study.[4]

Experimental Protocols

Detailed methodologies for inducing ischemia and administering this compound are crucial for reproducible research. The following are consolidated protocols based on published studies.

Middle Cerebral Artery Occlusion (MCAO) Suture Model in Rats

This model induces focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal suture.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • This compound solution

  • Vehicle control solution

Protocol:

  • Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Shave the ventral neck area and disinfect with an appropriate antiseptic.

  • Vessel Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Suture Insertion:

    • Ligate the distal end of the ECA.

    • Place a temporary ligature around the CCA.

    • Make a small incision in the ECA stump.

    • Introduce the 4-0 nylon suture through the ECA and advance it into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

  • Ischemia and Reperfusion:

    • For transient ischemia, the suture is left in place for a predetermined duration (e.g., 60-120 minutes) and then withdrawn to allow reperfusion.

    • For permanent ischemia, the suture is left in place.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound via intravenous (IV) or intraperitoneal (IP) injection at the desired time point relative to the onset of ischemia (e.g., 15 minutes post-occlusion).

  • Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Monitor for any adverse effects.

  • Outcome Assessment: At a predetermined time point post-ischemia (e.g., 24 or 48 hours), assess the infarct volume using TTC staining and evaluate behavioral deficits using appropriate tests (e.g., neurological deficit score, adhesive removal test).

Photothrombotic Stroke Model in Rats

This model creates a focal ischemic lesion by photo-activation of a light-sensitive dye.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Cold light source with a specific wavelength (e.g., 560 nm)

  • Rose Bengal dye (photosensitizer)

  • This compound solution

  • Vehicle control solution

Protocol:

  • Anesthesia and Preparation: Anesthetize the rat and fix its head in a stereotaxic frame. Shave the scalp and expose the skull.

  • Dye Injection: Administer Rose Bengal dye intravenously (e.g., via the tail vein).

  • Photo-irradiation:

    • Position the cold light source over the desired cortical area (e.g., sensorimotor cortex).

    • Irradiate the skull for a specific duration (e.g., 15-20 minutes) to induce a focal ischemic lesion.

  • This compound Administration: Administer this compound (IV or IP) at the desired time point relative to the induction of ischemia.

  • Post-operative Care: Suture the scalp incision and allow the animal to recover.

  • Outcome Assessment: Assess infarct volume and behavioral outcomes at predetermined time points.

Global Cerebral Ischemia Model in Rats (Two-Vessel Occlusion with Hypotension)

This model induces widespread, albeit transient, cerebral ischemia.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Micro-vascular clips

  • Blood pressure monitoring equipment

  • This compound solution

  • Vehicle control solution

Protocol:

  • Anesthesia and Preparation: Anesthetize the rat and cannulate the femoral artery for blood pressure monitoring and blood withdrawal.

  • Carotid Artery Occlusion:

    • Make a ventral midline cervical incision and expose both common carotid arteries.

    • Carefully separate the arteries from the vagus nerves.

    • Place micro-vascular clips on both common carotid arteries to occlude blood flow.

  • Induction of Hypotension:

    • Induce systemic hypotension (e.g., mean arterial pressure of 40-50 mmHg) by withdrawing a controlled volume of blood from the femoral artery.

    • Maintain the occlusion and hypotension for a specific duration (e.g., 9 minutes).[3]

  • Reperfusion: Remove the vascular clips and re-infuse the withdrawn blood to restore normal blood pressure and cerebral perfusion.

  • This compound Administration: Administer this compound (IV) at the desired time point, for example, 5 minutes after the start of reperfusion.[3]

  • Post-operative Care: Close the incisions and allow the animal to recover.

  • Outcome Assessment: At a predetermined time point (e.g., 7 days), assess neuronal survival in vulnerable brain regions like the CA1 hippocampus using histological techniques.[3]

Mechanism of Action: Signaling Pathways and Visualizations

This compound's neuroprotective effects are primarily mediated through its modulation of the nitric oxide (NO) signaling pathway, which is pathologically activated during cerebral ischemia.

Proposed Signaling Pathway of this compound in Ischemic Neurons

During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ into the neuron. This calcium overload activates neuronal nitric oxide synthase (nNOS), which produces high levels of NO. NO, in turn, activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which can phosphorylate various downstream targets, contributing to excitotoxicity and apoptosis.

This compound is believed to interfere with this cascade by inhibiting the glutamate-activated nNOS pathway, thereby reducing the production of NO and subsequent cGMP. This dampening of the NO/cGMP/PKG signaling axis is a key mechanism of its neuroprotective action.

Lubeluzole_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx nNOS nNOS Activation Ca_Influx->nNOS NO ↑ Nitric Oxide (NO) nNOS->NO sGC sGC Activation NO->sGC cGMP ↑ cGMP sGC->cGMP PKG PKG Activation cGMP->PKG Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKG->Downstream Neurotoxicity Excitotoxicity & Apoptosis Downstream->Neurotoxicity This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->nNOS Inhibits glutamate-activated nNOS pathway Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., MCAO, Photothrombosis) Ischemia_Induction 2. Induction of Cerebral Ischemia Animal_Model->Ischemia_Induction Treatment_Groups 3. Randomization into Treatment Groups (Vehicle vs. This compound) Ischemia_Induction->Treatment_Groups Drug_Administration 4. This compound/Vehicle Administration (Define Dose and Time Window) Treatment_Groups->Drug_Administration Behavioral_Assessment 5. Behavioral Assessment (e.g., Neurological Score, Motor Tests) Drug_Administration->Behavioral_Assessment Histological_Analysis 6. Histological Analysis (e.g., TTC Staining, Neuronal Counting) Drug_Administration->Histological_Analysis Data_Analysis 7. Data Analysis and Interpretation Behavioral_Assessment->Data_Analysis Histological_Analysis->Data_Analysis

References

Application Notes and Protocols: Cell Viability Assays for Lubeluzole-Treated Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole is a neuroprotective agent that has been investigated for its therapeutic potential in conditions involving neuronal damage, such as ischemic stroke.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of presynaptic glutamate release and the modulation of the nitric oxide (NO) signaling pathway.[1][3][4] This application note provides detailed protocols for assessing the viability of neurons treated with this compound using three common assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Trypan Blue exclusion assay. The provided data and protocols are intended to guide researchers in evaluating the neuroprotective effects of this compound in in vitro models of neuronal injury.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects through several mechanisms. A key action is the inhibition of excessive glutamate release, a major contributor to excitotoxicity and neuronal death in ischemic conditions. Additionally, this compound has been shown to interfere with the downstream signaling pathways of nitric oxide, a mediator of anoxic neurodegeneration.[3][4] Studies have demonstrated that this compound can protect cultured hippocampal neurons from the toxic effects of NO generators in a dose-dependent manner.[4]

Data Presentation

The following tables summarize quantitative data from in vitro studies on the neuroprotective effects of this compound.

Table 1: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons

Treatment GroupThis compound Concentration (nM)Percentage of Damaged Neurons (Mean ± SEM)
Glutamate (500 nM)042 ± 8%
Glutamate (500 nM) + this compound0.1 - 10018 ± 7%

Data adapted from a study on glutamate-induced neuronal cell death in mixed hippocampal cultures.[1]

Table 2: Effect of this compound on Neuronal Survival in the Presence of Nitric Oxide (NO) Generators

Treatment GroupThis compound Concentration (nM)Neuronal Survival (Mean ± SEM)
NO Generator023 ± 3%
NO Generator + this compound (Pretreatment)75063 ± 2%
NO Generator025 ± 3%
NO Generator + this compound (Co-administration)75059 ± 3%

Data adapted from a study on the modulation of nitric oxide signal transduction by this compound.[4]

Table 3: Inhibitory Concentration (IC50) of this compound in a Model of Glutamate-Induced Neurotoxicity

ParameterIC50 (nM)
Neuroprotection (prolonged pretreatment)48
Inhibition of glutamate-stimulated cGMP production37

Data adapted from a study on the long-term neuroprotective properties of this compound.[3]

Experimental Workflow

The following diagram illustrates a general experimental workflow for assessing the neuroprotective effects of this compound on cultured neurons.

G cluster_0 Cell Culture and Treatment cluster_1 Cell Viability Assessment cluster_2 Data Analysis A Plate Primary Neurons B Induce Neuronal Injury (e.g., Glutamate, NO donor) A->B C Treat with this compound (Different Concentrations) B->C D MTT Assay C->D E LDH Assay C->E F Trypan Blue Staining C->F G Quantify Cell Viability D->G E->G F->G H Determine IC50 / EC50 G->H

General experimental workflow for assessing this compound's neuroprotection.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound's neuroprotective action against glutamate-induced excitotoxicity.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 This compound's Postsynaptic Action This compound This compound glutamate_release Glutamate Release This compound->glutamate_release glutamate Glutamate glutamate_release->glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor ca_influx Ca2+ Influx nmda_receptor->ca_influx nNOS nNOS Activation ca_influx->nNOS no_production NO Production nNOS->no_production neurotoxicity Neurotoxicity no_production->neurotoxicity lubeluzole_postsynaptic This compound no_pathway_modulation Modulation of NO Pathway lubeluzole_postsynaptic->no_pathway_modulation no_pathway_modulation->neurotoxicity

This compound's proposed mechanism in glutamate excitotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary neuronal cell culture

  • 96-well culture plates

  • This compound

  • Agent to induce neuronal injury (e.g., glutamate, NO donor)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Plating: Seed primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and culture under appropriate conditions.

  • Treatment:

    • Induce neuronal injury by adding the desired agent (e.g., 500 nM glutamate) to the culture medium.

    • Concurrently or as a pretreatment, add varying concentrations of this compound to the designated wells. Include vehicle-only and untreated control wells.

    • Incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Primary neuronal cell culture

  • 96-well culture plates

  • This compound

  • Agent to induce neuronal injury

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Determine the amount of LDH release relative to control wells (untreated) and maximum LDH release wells (lysed cells).

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Materials:

  • Primary neuronal cell culture

  • Culture dishes or plates

  • This compound

  • Agent to induce neuronal injury

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Culture and Treatment: Culture and treat neurons with the injury-inducing agent and this compound in culture dishes or plates.

  • Cell Harvesting: After treatment, gently detach the neurons (if adherent) and collect the cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Data Analysis: Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

References

Preparing Lubeluzole Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of Lubeluzole stock solutions in cell culture experiments. This compound is a neuroprotective agent that has been investigated for its therapeutic potential in conditions such as ischemic stroke. Its mechanism of action involves the modulation of the glutamate and nitric oxide signaling pathways. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary physicochemical properties, solubility, and stability of this compound, and provides step-by-step protocols for creating and applying these solutions in a research setting.

Physicochemical Properties and Storage

A thorough understanding of this compound's properties is essential for its effective use in cell culture.

PropertyValueCitation
Chemical Name (aS)-4-(2-Benzothiazolylmethylamino)-α-[(3,4-difluorophenoxy)methyl]-1-piperidineethanol
Molecular Formula C₂₂H₂₅F₂N₃O₂S
Molecular Weight 433.51 g/mol (Free Base)
506.44 g/mol (Dihydrochloride Salt)
Appearance White to beige powder
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies.

SolventFormSolubilityNotes
DMSO Dihydrochloride Salt≥ 2 mg/mL
Water Dihydrochloride Salt≥ 2 mg/mLWarming the solution is recommended

Note: The solubility of the free base form of this compound in DMSO is not widely reported. It is recommended to empirically determine the solubility if using the free base. For most cell culture applications, starting with a 10 mM stock solution in DMSO is a common practice.

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO.

Materials:

  • This compound dihydrochloride (MW: 506.44 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 506.44 g/mol x 1000 mg/g = 5.06 mg

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 5.06 mg of this compound dihydrochloride powder into a sterile microcentrifuge tube.

  • Dissolving:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to one year). For short-term use, aliquots can be stored at -20°C for up to one month.

Experimental Protocols

Preparation of Working Solutions

It is crucial to dilute the high-concentration DMSO stock solution into the final cell culture medium to achieve the desired working concentration. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Protocol for Serial Dilution:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of your 10 mM stock solution in sterile DMSO or cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of DMSO/medium).

  • Final Dilution:

    • Add the appropriate volume of the stock or intermediate solution to your final volume of cell culture medium to achieve the desired working concentration.

    • Example for a 1 µM working solution in 10 mL of medium:

      • Using the 10 mM stock: Add 1 µL of the 10 mM stock to 10 mL of medium (1:10,000 dilution, final DMSO concentration of 0.01%).

      • Using the 1 mM intermediate stock: Add 10 µL of the 1 mM stock to 10 mL of medium (1:1,000 dilution, final DMSO concentration of 0.1% if the intermediate was made in DMSO).

Important Considerations:

  • Always add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add medium directly to the concentrated DMSO stock in a small volume, as this can cause the compound to precipitate.

  • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published literature, the following concentrations have been shown to be effective:

Cell TypeAssayEffective Concentration RangeCitation
Primary Hippocampal CulturesNeuroprotection against glutamate toxicity0.1 - 100 nM
Inhibition of cGMP productionIC₅₀: 37 nM
NeuroprotectionIC₅₀: 48 nM
Cultured Hippocampal NeuronsProtection against nitric oxide toxicity750 nM[1]
Bovine Adrenal Chromaffin CellsCytoprotection against veratridine0.3 - 10 µM[2]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its neuroprotective effects through a multi-faceted mechanism that includes the inhibition of glutamate release and the modulation of the nitric oxide (NO) signaling pathway.[3][4] In the context of excitotoxicity, excessive glutamate leads to the activation of N-methyl-D-aspartate (NMDA) receptors, causing an influx of Ca²⁺. This calcium influx activates neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide. While NO has important physiological roles, excessive levels can be neurotoxic. This compound has been shown to interfere with this pathway. Interestingly, studies suggest that prolonged treatment with this compound does not directly inhibit nNOS activity but may reduce the expression of nNOS or the levels of its necessary cofactors.[5]

Lubeluzole_Workflow aliquot aliquot prepare_working prepare_working aliquot->prepare_working add_to_cells add_to_cells prepare_working->add_to_cells seed seed seed->add_to_cells incubate incubate add_to_cells->incubate viability viability incubate->viability western western incubate->western imaging imaging incubate->imaging

// Nodes Glutamate [label="Excessive Glutamate\n(Excitotoxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR [label="NMDA Receptor\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="↑ Intracellular Ca²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; nNOS_Activation [label="nNOS Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Production [label="↑ Nitric Oxide (NO)\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotoxicity [label="Neurotoxicity &\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibit_Glutamate [label="Inhibits Glutamate\nRelease", shape=plaintext, fontcolor="#202124"]; Modulate_nNOS [label="↓ nNOS Expression or\nCofactor Levels\n(Prolonged Treatment)", shape=plaintext, fontcolor="#202124"];

// Edges Glutamate -> NMDAR; NMDAR -> Ca_Influx; Ca_Influx -> nNOS_Activation; nNOS_Activation -> NO_Production; NO_Production -> Neurotoxicity;

This compound -> Inhibit_Glutamate [style=dashed, arrowhead=tee, color="#34A853"]; Inhibit_Glutamate -> Glutamate [style=invis]; // for positioning

This compound -> Modulate_nNOS [style=dashed, arrowhead=tee, color="#34A853"]; Modulate_nNOS -> nNOS_Activation [style=invis]; // for positioning } . Caption: Proposed mechanism of this compound's neuroprotective action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lubeluzole Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lubeluzole dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a neuroprotective agent with a multi-faceted mechanism of action. Primarily, it is known to inhibit the release of the excitatory neurotransmitter glutamate during ischemic events.[1][2][3][4] It also modulates the nitric oxide (NO) signaling pathway and blocks voltage-gated sodium and calcium ion channels.[1][2][3][5] This combination of actions helps to reduce neuronal damage caused by ischemia.[2][6]

Q2: What is a typical starting dose for this compound in preclinical in vivo studies?

A2: Based on published studies, a common intravenous dose of this compound in animal models of focal cerebral ischemia is 2.5 mg/kg.[2][3] However, the optimal dose can vary depending on the animal model, the specific research question, and the administration route. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q3: How should this compound be administered in in vivo studies?

A3: The most frequently reported route of administration for this compound in in vivo studies is intravenous (IV) infusion.[3][6][7] This method allows for precise control over the dosage and rapid distribution of the compound.

Q4: What are the potential side effects of this compound to monitor for during an experiment?

A4: A key safety concern with this compound is its potential to cause cardiovascular effects, specifically prolongation of the QT interval on an electrocardiogram (ECG).[1][6] At higher doses, this can lead to cardiac arrhythmias.[1] Some studies have also reported slight decreases in heart rate and blood pressure.[7] Therefore, it is crucial to monitor cardiovascular parameters, especially when using higher doses or in long-term studies.

Troubleshooting Guide

Issue 1: No observable neuroprotective effect at the initial dose.

  • Possible Cause 1: Suboptimal Dosage: The initial dose may be too low for the specific animal model or the severity of the ischemic insult.

    • Solution: Perform a dose-escalation study to determine the optimal therapeutic dose. It is advisable to start with a range of doses based on literature values and assess the dose-response relationship for neuroprotection.

  • Possible Cause 2: Timing of Administration: The therapeutic window for this compound is critical.

    • Solution: Ensure that this compound is administered within the effective time frame relative to the ischemic event. Studies have shown efficacy when administered up to 6 hours after the onset of ischemia in preclinical models.[6]

  • Possible Cause 3: Inappropriate Route of Administration: The chosen route may not provide adequate bioavailability.

    • Solution: Intravenous administration is the most reliable method for ensuring consistent bioavailability of this compound.[3][6][7] If using other routes, consider pharmacokinetic studies to assess drug exposure.

Issue 2: Adverse events or toxicity observed in the animals.

  • Possible Cause 1: Dose is too high: The administered dose may be approaching the toxic threshold.

    • Solution: Reduce the dose. If a lower dose is not effective, consider a different therapeutic agent or a combination therapy approach.

  • Possible Cause 2: Cardiovascular Effects: As mentioned, this compound can prolong the QT interval.[1][6]

    • Solution: Implement cardiovascular monitoring (e.g., ECG) during the experiment, especially at higher doses. If significant QT prolongation is observed, the dose should be lowered or the experiment terminated.

  • Possible Cause 3: Formulation or Vehicle Issues: The vehicle used to dissolve this compound may be causing adverse effects.

    • Solution: Ensure the vehicle is well-tolerated and appropriate for the route of administration. Conduct a vehicle-only control group to rule out any vehicle-induced toxicity.

Quantitative Data Summary

Table 1: this compound Dosage in Preclinical In Vivo Studies

Animal ModelIndicationRoute of AdministrationEffective DoseReference
RatsFocal Cerebral IschemiaIntravenous2.5 mg/kg[2]
MiceFocal Cerebral IschemiaIntravenousNot specified[2]
RabbitsTransient Global Cerebral IschemiaIntravenous1.25 mg/kg and 2.5 mg/kg[3]
DogsCardiovascular Safety StudyIntravenous0.63 mg/kg and 2.5 mg/kg[7]

Table 2: this compound Dosage in Human Clinical Trials

Study PhaseIndicationRoute of AdministrationDosage RegimenReference
Phase IIAcute Ischemic StrokeIntravenous7.5 mg loading dose over 1 hour, followed by 10 mg/day for 5 days[6]
Phase IHealthy VolunteersIntravenousSingle doses of 5, 10, and 15 mg[8]
Clinical ReviewAcute Ischemic StrokeIntravenous5, 10, and 20 mg/day for 5 days[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

  • Materials:

    • This compound powder

    • Sterile vehicle (e.g., 0.9% saline, 5% dextrose in water)

    • Sterile vials

    • Vortex mixer

    • pH meter

    • Sterile filters (0.22 µm)

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • Aseptically weigh the this compound powder and transfer it to a sterile vial.

    • Add a small amount of the sterile vehicle to the vial to create a slurry.

    • Vortex the slurry until the powder is fully wetted.

    • Gradually add the remaining vehicle to the desired final volume while continuously mixing.

    • Check the pH of the solution and adjust if necessary, using sterile acid or base, to a physiologically compatible range (e.g., pH 7.4).

    • Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.

    • Store the prepared solution as recommended by the manufacturer, typically protected from light.

Protocol 2: Intravenous Administration of this compound in a Rodent Model

  • Materials:

    • Prepared this compound solution

    • Rodent model of ischemia

    • Anesthesia (e.g., isoflurane)

    • Catheter for intravenous access (e.g., tail vein catheter)

    • Infusion pump

    • Heating pad to maintain body temperature

    • Monitoring equipment (e.g., ECG, temperature probe)

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Place the animal on a heating pad to maintain normothermia.

    • Gain intravenous access, for example, by placing a catheter in the lateral tail vein.

    • Connect the catheter to an infusion pump containing the prepared this compound solution.

    • Initiate the infusion at a controlled rate to deliver the target dose over the desired period. For a bolus dose, this may be a rapid injection. For continuous infusion, the rate will be slower.

    • Continuously monitor the animal's vital signs (heart rate, respiration, temperature) and cardiovascular parameters (ECG) throughout the infusion and for a period afterward.

    • Following the administration and observation period, proceed with the experimental protocol (e.g., induction of ischemia).

Visualizations

Lubeluzole_Signaling_Pathway cluster_Ischemia Ischemic Cascade cluster_this compound This compound Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ NO Production nNOS_Activation->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage This compound This compound Inhibit_Glutamate Inhibits Glutamate Release This compound->Inhibit_Glutamate Modulate_NO Modulates NO Pathway This compound->Modulate_NO Block_Channels Blocks Na⁺/Ca²⁺ Channels This compound->Block_Channels Inhibit_Glutamate->Glutamate_Release Modulate_NO->NO_Production Block_Channels->Ca_Influx

Caption: this compound's neuroprotective mechanism of action.

Experimental_Workflow Start Start Literature_Review Literature Review: Existing Dosage Data Start->Literature_Review Dose_Selection Select Initial Dose Range Literature_Review->Dose_Selection Dose_Escalation Dose-Escalation Study Dose_Selection->Dose_Escalation Animal_Model Prepare Animal Model Animal_Model->Dose_Escalation Assess_Efficacy Assess Neuroprotective Efficacy Dose_Escalation->Assess_Efficacy Assess_Toxicity Monitor for Adverse Effects Dose_Escalation->Assess_Toxicity Optimal_Dose Determine Optimal Dose Assess_Efficacy->Optimal_Dose Assess_Toxicity->Optimal_Dose Definitive_Study Conduct Definitive In Vivo Study Optimal_Dose->Definitive_Study End End Definitive_Study->End

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Guide Start Start Troubleshooting No_Effect No Neuroprotective Effect? Start->No_Effect Adverse_Events Adverse Events Observed? Start->Adverse_Events Check_Dose Dose Too Low? No_Effect->Check_Dose Yes Dose_Too_High Dose Too High? Adverse_Events->Dose_Too_High Yes Check_Timing Incorrect Timing? Check_Dose->Check_Timing No Increase_Dose Increase Dose Check_Dose->Increase_Dose Yes Check_Route Suboptimal Route? Check_Timing->Check_Route No Adjust_Timing Adjust Administration Time Check_Timing->Adjust_Timing Yes Use_IV Use Intravenous Route Check_Route->Use_IV Yes End Problem Resolved Increase_Dose->End Adjust_Timing->End Use_IV->End Cardio_Toxicity Cardiovascular Toxicity? Dose_Too_High->Cardio_Toxicity No Decrease_Dose Decrease Dose Dose_Too_High->Decrease_Dose Yes Vehicle_Issue Vehicle Issue? Cardio_Toxicity->Vehicle_Issue No Monitor_ECG Monitor ECG Cardio_Toxicity->Monitor_ECG Yes Vehicle_Control Run Vehicle Control Vehicle_Issue->Vehicle_Control Yes Decrease_Dose->End Monitor_ECG->End Vehicle_Control->End

Caption: Troubleshooting decision tree for this compound studies.

References

Technical Support Center: Lubeluzole in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of Lubeluzole in cell culture conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). For optimal stability, prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C for up to one year. When preparing working solutions, it is recommended to first create intermediate dilutions in DMSO before further dilution in aqueous cell culture media to minimize precipitation.

Q2: What is the recommended final concentration of DMSO in my cell culture?

A2: It is crucial to keep the final concentration of DMSO in your cell culture as low as possible, as it can have cytotoxic effects and influence cellular processes. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[1] However, primary cell cultures can be more sensitive.[1] It is best practice to maintain the final DMSO concentration at or below 0.1% if possible.[1] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q3: How stable is this compound in cell culture media at 37°C?

Q4: What is the known mechanism of action for this compound that is relevant to my cell culture experiments?

A4: this compound is a neuroprotective agent that has been shown to inhibit the glutamate-activated nitric oxide synthase (nNOS) pathway. In the context of neuronal cell cultures, excessive glutamate can lead to excitotoxicity. Glutamate activates NMDA receptors, leading to an influx of Ca2+, which in turn activates nNOS to produce nitric oxide (NO). Elevated NO levels can contribute to cellular damage. This compound has been shown to interfere with this pathway, thereby exerting its neuroprotective effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed upon dilution of this compound stock solution in cell culture media. This compound has low aqueous solubility. The addition of a concentrated DMSO stock directly into an aqueous medium can cause the compound to "crash out" of solution.1. Warm both the this compound stock solution and the cell culture medium to 37°C before mixing. 2. Instead of a single large dilution step, perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock to the cell culture medium. 3. Increase the final volume of the cell culture medium to lower the required concentration of the this compound stock, thereby reducing the final DMSO concentration. 4. If precipitation persists, consider using a solubilizing agent, but be aware that this can affect your experimental outcomes.
Inconsistent or unexpected experimental results. 1. Degradation of this compound: The compound may not be stable under your specific experimental conditions (e.g., prolonged incubation). 2. DMSO effects: The concentration of DMSO may be affecting your cells, leading to off-target effects.[4] 3. Cell health: The overall health and passage number of your cells can impact their response to treatment.1. Perform a stability study of this compound in your cell culture medium (see "Experimental Protocols"). If significant degradation is observed, consider shorter incubation times or replenishing the medium with freshly prepared this compound. 2. Ensure your vehicle control is properly matched to the DMSO concentration in your experimental wells. Perform a dose-response curve for DMSO alone to determine the tolerance of your specific cell line. 3. Use cells within a consistent and low passage number range. Regularly check for signs of contamination and ensure optimal cell culture conditions.
Observed cytotoxicity at expected non-toxic concentrations. 1. DMSO toxicity: The final DMSO concentration may be too high for your specific cell type.[1] 2. Compound purity: The purity of the this compound used may be a concern. 3. Incorrect stock concentration: Errors in the preparation of the stock solution can lead to higher than intended final concentrations.1. Lower the final DMSO concentration to ≤ 0.1% if possible.[1] 2. Source this compound from a reputable supplier and obtain a certificate of analysis. 3. Carefully re-calculate and re-prepare your stock and working solutions.

Stability Data Summary

As specific stability data for this compound in cell culture media is not widely published, the following table provides general storage recommendations. It is imperative for researchers to determine the stability under their specific experimental setup.

Formulation Storage Temperature Recommended Duration
Powder -20°CUp to 3 years
In DMSO (Stock Solution) -80°CUp to 1 year

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC or LC-MS system

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • Acetonitrile or other suitable organic solvent for protein precipitation

Procedure:

  • Prepare this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection and Processing:

    • At each designated time point, remove one aliquot from the incubator.

    • To precipitate proteins and stop degradation, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the media sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.

    • The sample from the 0-hour time point will serve as the 100% reference.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life (t½) in your specific cell culture medium.

Signaling Pathway and Workflow Diagrams

Lubeluzole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens channel nNOS_activation nNOS Activation Ca_Influx->nNOS_activation Activates NO_Production Nitric Oxide (NO) Production nNOS_activation->NO_Production Catalyzes Cellular_Damage Cellular Damage NO_Production->Cellular_Damage Leads to This compound This compound This compound->nNOS_activation Inhibits

Caption: Glutamate-Activated Nitric Oxide Synthase Pathway and the inhibitory action of this compound.

Stability_Workflow start Start prep_media Prepare this compound-spiked cell culture medium start->prep_media aliquot Aliquot for each time point (0, 2, 4, 8, 24, 48, 72h) prep_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect_sample Collect sample at designated time point incubate->collect_sample precipitate Add cold organic solvent to precipitate proteins collect_sample->precipitate centrifuge Centrifuge to pellet debris precipitate->centrifuge analyze Analyze supernatant by HPLC/LC-MS centrifuge->analyze interpret Calculate % remaining and determine half-life analyze->interpret end End interpret->end

Caption: Experimental workflow for determining this compound stability in cell culture media.

References

Preventing Lubeluzole precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lubeluzole. The focus is on preventing precipitation in aqueous solutions to ensure successful and reproducible experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Unexpected precipitation of this compound during the preparation of aqueous solutions can be a significant challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: this compound precipitates when added to an aqueous buffer or cell culture medium.

This is a common issue arising from the low aqueous solubility of this compound. The following workflow can help identify the cause and find a solution.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions cluster_3 Advanced Strategies A Precipitation observed during dilution of organic stock solution in aqueous media B Was a stock solution in an organic solvent like DMSO used? A->B C Is the final concentration in the aqueous solution too high? B->C Yes F Prepare a stock solution in 100% DMSO. B->F No D Was the dilution performed too quickly? C->D No G Perform serial dilutions in the organic solvent before adding to the aqueous medium. C->G Yes E Were the solutions at room temperature or colder? D->E No H Add the this compound stock solution dropwise while vortexing the aqueous medium. D->H Yes I Pre-warm both the stock solution and the aqueous medium to 37°C before mixing. E->I Yes K Consider pH adjustment of the aqueous medium. E->K No J Use sonication to aid dissolution if precipitation still occurs. I->J L Incorporate solubility-enhancing excipients. K->L

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a this compound stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended.[1] this compound is generally more soluble in organic solvents than in aqueous solutions.

2. What is the best way to dilute a DMSO stock solution of this compound into an aqueous medium?

To avoid precipitation, it is best to perform a gradual dilution.[1] Avoid adding the concentrated DMSO stock directly into the aqueous buffer. Instead, add the stock solution dropwise to the aqueous medium while vigorously stirring or vortexing. For cell culture experiments, a common practice is to prepare an intermediate dilution of the stock in the solvent before the final dilution into the aqueous medium.[1]

3. Can temperature affect this compound solubility?

Yes, temperature can play a crucial role. If you are observing precipitation, pre-warming both the this compound stock solution and the aqueous diluent to 37°C before mixing can help prevent the compound from crashing out of solution.[1]

4. What should I do if I see precipitation after dilution?

If precipitation occurs, you can try to redissolve the compound by using ultrasonic heating.[1] However, it is important to ensure that the heat generated during sonication does not degrade the this compound.

5. How does pH influence this compound solubility?

6. Are there any additives that can improve this compound's aqueous solubility?

Yes, the use of solubility-enhancing excipients can be an effective strategy. While specific studies on this compound with excipients are limited, general approaches for poorly soluble drugs can be applied. These include:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. Studies on the related compound Riluzole have shown that α-cyclodextrin and sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly enhance its solubility.[3]

  • Polymers: Polymeric excipients such as Apinovex™ and Apisolex™ are designed to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[4][5][6]

  • Lipid-based formulations: For oral delivery, lipid-based systems can improve the solubilization of lipophilic drugs.[3][7]

  • Surfactants: The addition of non-ionic surfactants can also help to prevent drug precipitation.[8]

Quantitative Data

Due to the limited publicly available data for this compound, a comprehensive quantitative summary is not possible. The following table provides the known solubility information.

SolventSolubilityNotes
Water2 mg/mLSoluble with warming.
DMSOData not available, but generally used as a primary solvent for stock solutions.Recommended for initial dissolution.[1]
Other Organic SolventsData not available.-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell Culture

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Cell culture medium or aqueous buffer, pre-warmed to 37°C

    • Sterile polypropylene tubes

  • Procedure:

    • Pre-warm the cell culture medium or buffer to 37°C.[1]

    • Create an intermediate dilution of the this compound stock solution in DMSO if a high final dilution factor is required.

    • While gently vortexing the pre-warmed aqueous medium, add the this compound stock solution dropwise to achieve the final desired concentration.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared solution immediately for your experiment.

Mechanism of Action: Signaling Pathway

This compound is a neuroprotective agent that is understood to function by inhibiting the glutamate-activated nitric oxide synthase (nNOS) pathway.[9] Ischemic conditions can lead to excessive glutamate release, which in turn activates NMDA receptors, leading to an influx of Ca²⁺. This calcium overload activates nNOS, resulting in the production of nitric oxide (NO), a key mediator of neuronal damage. This compound interferes with this cascade, thereby exerting its neuroprotective effects.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate Excessive Glutamate Release NMDA NMDA Receptor Activation Glutamate->NMDA Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production NO Production nNOS_Activation->NO_Production Neurotoxicity Neuronal Damage NO_Production->Neurotoxicity This compound This compound This compound->nNOS_Activation Inhibits

Caption: this compound's mechanism of action in the ischemic cascade.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lubeluzole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the in vivo bioavailability of Lubeluzole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

FAQs and Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems you might encounter when working with this compound, particularly concerning its bioavailability.

Q1: My in vivo experiments with orally administered this compound are showing low and variable plasma concentrations. What could be the reason?

A1: Low and inconsistent plasma levels of this compound following oral administration are likely due to its poor aqueous solubility and potential first-pass metabolism. This compound, a benzothiazole derivative, is presumed to be a Biopharmaceutical Classification System (BCS) Class II compound, characterized by high permeability but low solubility.[1][2] This means that while the drug can readily cross biological membranes, its dissolution in the gastrointestinal fluids is the rate-limiting step for absorption.

Troubleshooting:

  • Confirm Solubility Issues: First, determine the aqueous solubility of your this compound batch using a standardized protocol (see Experimental Protocol 1). Poor solubility is a primary indicator of bioavailability challenges.

  • Consider Formulation Strategies: Unformulated this compound is unlikely to achieve adequate oral bioavailability. You should explore enabling formulation technologies such as nanoparticle formulations, cyclodextrin complexation, or lipid-based formulations to enhance its dissolution and subsequent absorption.

Q2: I am trying to dissolve this compound in aqueous buffers for my in vitro assays, but it keeps precipitating. How can I prepare a stable solution?

A2: This is a common issue stemming from this compound's low intrinsic aqueous solubility. For in vitro experiments, a co-solvent system is often necessary to maintain this compound in solution.

Troubleshooting:

  • Use of Co-solvents: For initial stock solutions, organic solvents like dimethyl sulfoxide (DMSO) can be used. For aqueous buffers, a certain percentage of a co-solvent such as polyethylene glycol (PEG) 400, propylene glycol, or glycerin may be required to maintain solubility.[3]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Determine the pKa of this compound and assess its solubility across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) to identify if pH modification can be a viable strategy.

Q3: How can I assess the intestinal permeability of this compound in vitro?

A3: The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal permeability.[4] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Troubleshooting:

  • Monolayer Integrity: Before conducting the permeability assay, it is crucial to ensure the integrity of the Caco-2 cell monolayer. This is typically assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Efflux Ratio: To determine if this compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit its net absorption, perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests the involvement of active efflux.

Q4: I have prepared a nanoparticle formulation of this compound, but the particle size is too large and the polydispersity index (PDI) is high. What should I do?

A4: Large particle size and a high PDI indicate an unstable and heterogeneous formulation, which will likely lead to poor in vivo performance. Optimization of the formulation and process parameters is necessary.

Troubleshooting:

  • Vary Formulation Components: Adjust the concentration of the stabilizer (surfactant) and the lipid or polymer used in the formulation. The type and amount of these excipients are critical for controlling particle size and stability.

  • Optimize Process Parameters: Factors such as homogenization speed and time, or sonication energy and duration, significantly impact particle size. Systematically vary these parameters to achieve the desired particle characteristics.

  • Characterize Thoroughly: After each modification, re-characterize the formulation for particle size, PDI, and zeta potential to understand the effect of the changes.

Quantitative Data Summary

Table 1: Solubility Enhancement of Riluzole with Cyclodextrins

Cyclodextrin (1% w/v)Fold Increase in Aqueous Solubility
α-Cyclodextrin (α-CD)1.7
Sulfobutylether-β-cyclodextrin (SBE-β-CD)3.7

Data adapted from a study on Riluzole, a compound structurally similar to this compound.[5]

Table 2: Physicochemical Characterization of Riluzole-Loaded Solid Lipid Nanoparticles (SLNs)

ParameterValue
Mean Particle Size~88 nm
Zeta PotentialNegative
Drug ReleasepH-dependent

Data adapted from a study on Riluzole-loaded SLNs.[6]

Table 3: Pharmacokinetic Parameters of an Oral Riluzole Co-solvent Formulation in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Commercial TabletLowerSlowerLower
Co-solvent FormulationHigherFasterHigher

Qualitative comparison adapted from a study on a Riluzole co-solvent formulation.[3]

Experimental Protocols

Here are detailed methodologies for key experiments relevant to improving the bioavailability of this compound.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate solvent to a concentration within the quantifiable range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using a voltmeter. Only use inserts with TEER values within the acceptable range for your laboratory. Additionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction integrity.

  • Preparation of Dosing Solution: Dissolve this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration. A small percentage of a co-solvent like DMSO may be used if necessary, but should be kept consistent across all experiments and below a level that affects monolayer integrity (typically <1%).

  • Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate the plate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

  • Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) by heating to 5-10°C above the melting point of the lipid.

  • Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Cool the emulsion in an ice bath while stirring to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the pellet.

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving this compound's bioavailability.

BCS_Classification High_Sol High Class_I Class I (e.g., Metoprolol) High_Sol->Class_I Class_III Class III (e.g., Cimetidine) High_Sol->Class_III Low_Sol Low Class_II Class II (e.g., Riluzole, likely this compound) Low_Sol->Class_II Class_IV Class IV (e.g., Furosemide) Low_Sol->Class_IV High_Perm High High_Perm->Class_I High_Perm->Class_II Low_Perm Low Low_Perm->Class_III Low_Perm->Class_IV

Caption: Biopharmaceutical Classification System (BCS) categorizes drugs based on solubility and permeability.

Bioavailability_Enhancement_Workflow cluster_characterization Problem Identification cluster_formulation Formulation Development cluster_evaluation Preclinical Evaluation Start Low in vivo Bioavailability of this compound Solubility Determine Aqueous Solubility (Protocol 1) Start->Solubility Permeability Assess Caco-2 Permeability (Protocol 2) Start->Permeability BCS Hypothesize BCS Class (Likely Class II) Solubility->BCS Permeability->BCS Nano Nanoparticle Formulation (Protocol 3) BCS->Nano Cyclo Cyclodextrin Complexation BCS->Cyclo Lipid Lipid-Based Formulation BCS->Lipid PhysChem Physicochemical Characterization (Size, EE%, etc.) Nano->PhysChem Cyclo->PhysChem Lipid->PhysChem InVitro In Vitro Dissolution/ Release Studies PhysChem->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo End Improved Bioavailability InVivo->End

Caption: Workflow for improving this compound's bioavailability from characterization to in vivo evaluation.

Signaling_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production Nitric Oxide (NO) Production nNOS_Activation->NO_Production Neurotoxicity Excitotoxicity/ Neuronal Damage NO_Production->Neurotoxicity This compound This compound This compound->Glutamate Inhibits Release This compound->nNOS_Activation Inhibits Pathway

Caption: Neuroprotective mechanism of this compound in the excitotoxicity cascade.

References

Technical Support Center: Lubeluzole Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and mitigating potential cardiotoxicity associated with Lubeluzole administration in animal models. While this compound generally demonstrates a favorable cardiovascular safety profile at therapeutic doses, dose-dependent effects on cardiac repolarization warrant careful consideration during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cardiotoxic effect of concern for this compound in animal models?

A1: The main concern is the potential for QT interval prolongation. While not consistently observed at lower therapeutic doses in clinical trials[1][2][3], studies in animal models, such as beagle dogs, have demonstrated that this compound can significantly prolong the QT interval and the duration of the monophasic action potential (MAP), indicative of delayed ventricular repolarization[4]. High plasma concentrations (>100 ng/mL) in humans have also been associated with QT prolongation[3].

Q2: Is this compound-induced cardiotoxicity a significant issue at all dosages?

A2: No, the available data suggests a dose-dependent effect. In a clinical trial with ischemic stroke patients, daily doses of 5 mg and 10 mg of this compound did not produce any statistically or clinically significant effects on the QTc interval when compared to a placebo[1][2]. However, a higher dose of 20 mg/day, which resulted in plasma concentrations exceeding 100 ng/mL, was associated with a higher mortality rate in one study, though this was partly attributed to an imbalance in stroke severity at randomization[3]. In canine models, intravenous administration of 0.63 mg/kg and 2.5 mg/kg resulted in significant QT prolongation[4].

Q3: What is the proposed mechanism for this compound-induced QT prolongation?

A3: The precise mechanism is not fully elucidated in the provided search results. However, drug-induced QT prolongation is most commonly associated with the blockade of the human ether-à-go-go-related gene (hERG)-encoded potassium channel (IKr), which plays a critical role in the repolarization phase of the cardiac action potential[5][6]. It is plausible that this compound interacts with this or other cardiac ion channels at higher concentrations.

Q4: Are there any known agents to specifically counteract this compound's cardiotoxic effects?

A4: The search results do not indicate any specific antidotes or co-administered agents to minimize this compound-induced cardiotoxicity. The primary strategy for mitigation is careful dose selection and diligent cardiovascular monitoring during experiments.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Significant QT/QTc Prolongation Observed on ECG 1. This compound dose is too high, leading to excessive plasma concentrations.2. Animal model is particularly sensitive to IKr channel blockade.3. Anesthesia protocol is potentiating the cardiotoxic effects.4. Underlying cardiac abnormalities in the animal.1. Dose Reduction: Lower the administered dose of this compound and perform dose-response studies to establish a non-toxic level.2. Pharmacokinetic Analysis: Measure plasma concentrations of this compound to correlate with the observed ECG changes.3. Review Anesthesia: If applicable, switch to an anesthetic with a lower known impact on cardiovascular parameters.4. Baseline Screening: Ensure all animals undergo a baseline ECG screening to exclude individuals with pre-existing abnormalities.
Increased Incidence of Arrhythmias (e.g., Ventricular Tachycardia) 1. Severe QT prolongation leading to Torsades de Pointes (TdP).2. Direct drug effect on other cardiac ion channels.3. Electrolyte imbalance in the animal model.1. Immediate Discontinuation: Stop this compound administration in the affected cohort.2. Continuous ECG Monitoring: Implement continuous telemetric ECG monitoring to characterize the nature and frequency of arrhythmias.3. Check Electrolytes: Analyze serum levels of potassium, magnesium, and calcium, as imbalances can exacerbate arrhythmia risk.4. Consult a Veterinarian: Seek immediate veterinary assistance for the affected animals.
Unexpected Mortality in High-Dose Groups 1. Fatal arrhythmia (e.g., ventricular fibrillation) secondary to severe QT prolongation.2. Hemodynamic collapse.1. Necropsy and Histopathology: Perform a thorough post-mortem examination, focusing on cardiac tissue to identify any structural damage.2. Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a smaller number of animals to identify the maximum tolerated dose (MTD) before proceeding with larger cohorts.

Data Summary Tables

Table 1: Summary of this compound Effects on QTc Interval in Clinical Studies

Study Population This compound Dose Plasma Concentration Effect on QTc Interval Reference
Ischemic Stroke Patients5 mg/day (IV)Not specifiedNo statistically or clinically relevant effects.[1]
Ischemic Stroke Patients10 mg/day (IV)Mean of 61 ng/mLNo statistically or clinically relevant effects.[1][3]
Ischemic Stroke Patients20 mg/day (IV)>100 ng/mLNo significant difference from placebo, but study was terminated early due to mortality imbalance.[3]

Table 2: Summary of this compound Effects on Cardiovascular Parameters in a Canine Model

Parameter This compound Dose (IV) Observation Reference
Heart Rate0.63 mg/kgSlight decrease[4]
Blood Pressure0.63 mg/kgSlight decrease[4]
PQ Interval0.63 mg/kgNo change[4]
QRS Width0.63 mg/kgNo change[4]
QT Interval0.63 mg/kg & 2.5 mg/kgSignificantly prolonged[4]
Corrected QT (QTc)0.63 mg/kg & 2.5 mg/kgSignificantly prolonged[4]
Monophasic Action Potential (MAP) Duration0.63 mg/kg & 2.5 mg/kgSignificantly prolonged[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Parameters in a Non-Rodent Model (e.g., Beagle Dog)

This protocol is designed to assess the effects of this compound on electrocardiogram (ECG) and hemodynamic parameters.

1. Animal Model:

  • Species: Beagle Dog.

  • Justification: Non-rodent models are recommended for QT assessment due to higher concordance with human outcomes[7][8]. Dogs are a sensitive species for detecting QT prolongation[9].

2. Acclimation and Baseline Measurement:

  • Acclimate animals to the laboratory environment and restraint systems to minimize stress-induced cardiovascular changes.

  • Implant telemetry devices for continuous monitoring of ECG and blood pressure in conscious, freely moving animals. This is the gold standard for avoiding confounding effects of anesthesia.

  • Record baseline data for at least 24-48 hours before drug administration to establish normal diurnal variations.

3. Drug Administration:

  • Route: Intravenous (IV) infusion, to mimic clinical administration and achieve controlled plasma concentrations.

  • Dose Selection: Based on preliminary dose-range finding studies. Include a vehicle control group, a therapeutic dose group, and at least one high-dose group expected to produce supraclinical plasma concentrations.

4. Data Collection:

  • ECG: Continuously record ECG throughout the baseline, infusion, and post-infusion periods.

    • Parameters to Analyze: Heart Rate, RR interval, PR interval, QRS duration, and QT interval.

    • QT Correction: Use an appropriate heart rate correction formula for the species (e.g., Van de Water's or Fridericia's for dogs).

  • Hemodynamics (if using telemetry): Continuously record systolic, diastolic, and mean arterial pressure.

  • Pharmacokinetics: Collect blood samples at predefined time points (e.g., pre-dose, mid-infusion, end of infusion, and several points post-infusion) to determine plasma this compound concentrations.

5. Data Analysis:

  • Calculate the change from baseline for all parameters at each time point.

  • Compare the changes in the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

  • Correlate plasma this compound concentrations with the magnitude of any observed changes in QTc interval (Pharmacokinetic-Pharmacodynamic, PK-PD modeling).

Protocol 2: In Vitro hERG Channel Assay

This protocol assesses the direct effect of this compound on the IKr current, a key indicator of potential QT prolongation risk.

1. Cell Line:

  • Use a stable mammalian cell line (e.g., HEK-293 or CHO cells) heterologously expressing the hERG potassium channel.

2. Electrophysiology:

  • Method: Whole-cell patch-clamp technique.

  • Temperature: Maintain cells at a physiological temperature (e.g., 35-37°C).

  • Voltage Protocol: Use a specific voltage-clamp protocol designed to elicit and isolate the hERG current (tail current).

3. This compound Application:

  • Prepare a range of this compound concentrations in the extracellular solution.

  • Apply the vehicle control followed by escalating concentrations of this compound to each cell.

  • Allow sufficient time at each concentration for the drug effect to reach a steady state.

4. Data Acquisition and Analysis:

  • Measure the peak tail current amplitude at each this compound concentration.

  • Normalize the current at each concentration to the control (vehicle) current.

  • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value (the concentration at which this compound inhibits 50% of the hERG current).

5. Interpretation:

  • The IC50 value provides a quantitative measure of this compound's potency as a hERG channel blocker. This value can be used in an integrated risk assessment by comparing it to the free plasma concentrations achieved in vivo to calculate a "safety margin"[6].

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Cardiotoxicity Assessment in_vitro In Vitro hERG Assay (Protocol 2) dose_range Dose-Range Finding Study in_vitro->dose_range Determine IC50 risk_assessment Integrated Risk Assessment in_vitro->risk_assessment hERG Potency in_vivo In Vivo Telemetry Study (Protocol 1) dose_range->in_vivo Select Doses pk_pd PK-PD Modeling in_vivo->pk_pd Collect ECG & Plasma Conc. pk_pd->risk_assessment In Vivo Effect

Caption: Workflow for assessing this compound's cardiotoxic potential.

Troubleshooting_Logic start QTc Prolongation Observed? check_dose Is Dose Supratherapeutic? start->check_dose Yes no_prolongation Continue Monitoring start->no_prolongation No reduce_dose Action: Reduce Dose & Establish Dose-Response check_dose->reduce_dose Yes check_model Is Model Appropriate? check_dose->check_model No check_pk Correlate with Plasma Concentration (PK) reduce_dose->check_pk review_anesthesia Review Anesthetic Protocol check_model->review_anesthesia baseline_screen Screen for Pre-existing Conditions review_anesthesia->baseline_screen

Caption: Decision tree for troubleshooting QT prolongation.

Signaling_Pathway cluster_cardiomyocyte Cardiac Myocyte This compound High-Concentration This compound herg hERG (IKr) K+ Channel This compound->herg Inhibition repolarization Phase 3 Repolarization herg->repolarization K+ Efflux apd Action Potential Duration (APD) herg->apd Prolongation repolarization->apd Shortens qt QT Interval on ECG apd->qt Determines arrhythmia Arrhythmia Risk (e.g., TdP) apd->arrhythmia Increased Risk

Caption: Putative mechanism of this compound-induced QT prolongation.

References

Troubleshooting inconsistent results in Lubeluzole experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers working with Lubeluzole, addressing common sources of inconsistent experimental results. The information is presented in a question-and-answer format to directly tackle challenges encountered in both in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. How can I improve its solubility?

A: This is a common issue. This compound, as a benzothiazole derivative, has poor aqueous solubility.

  • Cause: Direct addition of a concentrated this compound stock (especially in organic solvents) to an aqueous buffer or medium can cause it to immediately precipitate due to its hydrophobic nature.

  • Solution & Protocol:

    • Primary Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into your final aqueous buffer or cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

    • Vortexing/Mixing: When making dilutions, vortex the solution thoroughly between each step to ensure proper mixing.

    • Pre-warmed Medium: Adding the diluted this compound to pre-warmed (37°C) cell culture medium can sometimes improve solubility compared to adding it to cold medium.

Q2: I'm observing high variability in my in vivo stroke model results when using this compound. What could be the cause?

A: High variability is a known challenge in rodent models of ischemic stroke, particularly the Middle Cerebral Artery Occlusion (MCAO) model. This often confounds the assessment of a neuroprotective agent's efficacy.

  • Primary Causes of Variability:

    • Cerebrovascular Anatomy: Natural variations in the anatomy of the Circle of Willis among rodents can lead to significant differences in infarct volume even with standardized procedures.

    • Surgical Technique: Minor variations in surgical technique, such as the depth of filament insertion or damage to surrounding vessels, can dramatically impact the outcome.

    • Animal Physiology: Factors like body temperature, blood pressure, and blood glucose levels during and after surgery can influence the extent of ischemic damage.

  • Troubleshooting & Recommendations:

    • Refined Surgical Approach: Consider surgical refinements that reduce reliance on the Circle of Willis for reperfusion. One such technique involves repairing the common carotid artery after transient MCAO to enhance and standardize reperfusion.

    • Monitor Physiology: Continuously monitor and maintain the animal's core body temperature at 37°C during surgery and recovery. Also, monitor blood pressure and glucose levels as these are critical confounding variables.

    • Standardized Filaments: Use commercially available, silicone-coated monofilaments of a consistent diameter and length to ensure reproducible occlusion of the MCA.

    • Confirm Occlusion: Use Laser Doppler Flowmetry to monitor cerebral blood flow and confirm successful occlusion and reperfusion.

Q3: My in vitro neuroprotection assays with this compound are showing inconsistent IC50 values. Why might this be happening?

A: In addition to solubility issues (see Q1), inconsistencies in IC50 values for neuroprotection can arise from several factors related to the experimental setup.

  • Potential Causes:

    • Drug Stability in Solution: this compound, like many small molecules, may degrade in aqueous solutions over time, especially when exposed to light or stored at room temperature. It is recommended to prepare fresh dilutions for each experiment from a frozen DMSO stock.

    • Pre-incubation Time: The neuroprotective effects of this compound have been shown to be more pronounced with prolonged pretreatment (e.g., 7 days in culture before the glutamate challenge) as it may act by reducing the expression of nitric oxide synthase or its cofactors. Shorter pre-incubation times may yield less potent effects.

    • Cell Density and Health: The density and overall health of your neuronal cultures can significantly impact their susceptibility to excitotoxicity and, consequently, the apparent efficacy of a neuroprotective agent. Ensure consistent cell plating densities and monitor culture health.

Q4: I'm concerned about potential off-target effects of this compound. What are the known issues?

A: The primary off-target effect of concern for this compound, and the reason for the discontinuation of its clinical development, is cardiotoxicity due to the blockade of the hERG potassium channel.

  • Issue: Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, which can lead to potentially fatal cardiac arrhythmias.

  • Mechanism: this compound is a potent inhibitor of the hERG channel. Molecular docking studies suggest that it binds within the channel's inner cavity, with aromatic residues Y652 and F656 being key interaction points.

  • Recommendation: If your research involves systemic administration of this compound or if you are investigating analogs, it is crucial to assess hERG channel activity. This can be done using a patch-clamp assay on cells stably expressing the hERG channel.

Data Presentation: Key Quantitative Parameters

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: this compound Solubility and Preparation

Parameter Solvent/Vehicle Concentration/Recommendation Notes
Stock Solution DMSO ≤ 10 mM Prepare fresh or store in small aliquots at -80°C.
Aqueous Solubility Aqueous Buffers (e.g., PBS, Cell Culture Medium) Very low; prone to precipitation. Empirical determination of kinetic solubility for your specific medium is recommended.
Working Dilution Cell Culture Medium with DMSO Final DMSO concentration should be <0.5%. Prepare by serial dilution from a DMSO stock.

| In Vivo Formulation | Intravenous Bolus/Infusion | Specific formulation details are often proprietary. For experimental use, consider vehicles used in similar preclinical studies, which may involve solubilizing agents. | |

Table 2: this compound Efficacy and Off-Target Activity

Parameter Assay/Model Value (IC50 / Effective Concentration) Reference
Neuroprotection Primary hippocampal cell cultures (glutamate-induced toxicity) IC50: 48 nM (prolonged pretreatment) [1]
Inhibition of cGMP Production Primary hippocampal cell cultures (glutamate-stimulated) IC50: 37 nM [1]

| hERG Channel Inhibition | Patch-clamp on hERG-expressing cells | IC50: 12.9 ± 0.7 nM | |

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Mice

This is a common model for inducing focal cerebral ischemia to study the effects of neuroprotective agents like this compound.

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Maintain body temperature at 37°C using a heating pad.

    • Place the animal in a supine position.

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA).

    • Carefully separate the CCA from the vagus nerve.

    • Isolate the external carotid artery (ECA) and the internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Place a temporary ligature around the CCA.

    • Make a small incision in the ECA.

    • Introduce a silicone-coated monofilament (e.g., 6-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm occlusion by observing a significant drop in cerebral blood flow using Laser Doppler Flowmetry.

  • Occlusion and Reperfusion:

    • Maintain the occlusion for the desired period (e.g., 60 minutes).

    • To induce reperfusion, withdraw the monofilament.

    • Close the neck incision with sutures.

  • Post-operative Care:

    • Administer analgesics as required.

    • Monitor the animal for recovery from anesthesia.

    • Provide easy access to food and water.

  • Outcome Assessment:

    • Evaluate neurological deficits at various time points.

    • At the study endpoint, sacrifice the animal and harvest the brain.

    • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Protocol 2: Manual Patch-Clamp Assay for hERG Channel Inhibition

This protocol is used to assess the potential cardiotoxicity of this compound by measuring its effect on the hERG potassium channel.

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Culture the cells to an appropriate confluency for patch-clamp experiments.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Maintain the recording chamber at a physiological temperature (35-37°C).

    • Prepare intracellular and extracellular recording solutions.

  • Patch-Clamp Procedure:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell ("giga-seal").

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Voltage Protocol and Data Acquisition:

    • Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

    • Record the baseline hERG current in the vehicle control solution.

    • Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each this compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Visualizations

Lubeluzole_Signaling_Pathway Ischemia Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Activation Glutamate_Release->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ Nitric Oxide (NO) Production nNOS_Activation->NO_Production Neuronal_Damage Neuronal Damage / Excitotoxicity NO_Production->Neuronal_Damage This compound This compound This compound->Glutamate_Release Inhibits This compound->NO_Production Inhibits

Caption: Proposed neuroprotective mechanism of this compound in ischemic stroke.

Troubleshooting_Workflow Start Inconsistent Experimental Results Assay_Type In Vitro or In Vivo? Start->Assay_Type In_Vitro In Vitro Issues Assay_Type->In_Vitro In Vitro In_Vivo In Vivo Issues Assay_Type->In_Vivo In Vivo Solubility Check for Precipitation In_Vitro->Solubility Stability Assess Drug Stability In_Vitro->Stability Protocol_Vitro Review Assay Protocol In_Vitro->Protocol_Vitro Model_Var Assess Model Variability In_Vivo->Model_Var Physiology Monitor Animal Physiology In_Vivo->Physiology Sol_Action Optimize Solubilization: - Use DMSO Stock - Serial Dilution - Check final DMSO % Solubility->Sol_Action Stab_Action Use Freshly Prepared Solutions Avoid Repeated Freeze-Thaw Stability->Stab_Action Proto_Vitro_Action Standardize: - Cell Density - Pre-incubation Time Protocol_Vitro->Proto_Vitro_Action Model_Action Refine MCAO Technique Use Laser Doppler Flowmetry Model_Var->Model_Action Phys_Action Maintain Core Body Temperature (37°C) Monitor Blood Pressure & Glucose Physiology->Phys_Action

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Validation & Comparative

Lubeluzole vs. Riluzole: A Comparative Guide to Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Lubeluzole and Riluzole, focusing on their performance in various neuroprotection assays. The information presented is collated from preclinical studies to assist researchers in understanding the distinct and overlapping mechanisms of these two neuroprotective agents.

At a Glance: Key Neuroprotective Mechanisms

FeatureThis compoundRiluzole
Primary Mechanism Modulation of the nitric oxide (NO) pathway, inhibition of glutamate release, and blockade of voltage-gated sodium channels.[1][2][3]Inhibition of glutamate release (primarily through sodium channel blockade), direct inhibition of Protein Kinase C (PKC), and non-competitive blockade of NMDA receptors.[4][5][6][7]
Key Molecular Targets Neuronal nitric oxide synthase (nNOS) pathway, Voltage-gated Na+ channels.[1][2]Voltage-gated Na+ channels, Protein Kinase C (PKC), NMDA receptors.[7][8][9]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data for this compound and Riluzole from various in vitro neuroprotection and mechanistic assays. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

Table 1: Inhibition of Excitotoxicity and Related Pathways

AssayCompoundIC50 / EffectSpecies/Cell TypeExperimental Conditions
Neuroprotection against Veratridine-induced Excitotoxicity This compoundIC50: 0.54 µMRat Hippocampal SlicesNeuroprotection assessed by recovery of membrane potential after veratridine exposure.
Inhibition of Glutamate-Stimulated cGMP Production This compoundIC50: 37 nMPrimary Hippocampal Cell CulturesProlonged pretreatment (7 days) before glutamate stimulation.
Inhibition of Electrically-Evoked Glutamate Release RiluzoleIC50: 19.5 µMMouse Neocortical Slices[3H]-glutamate release evoked by electrical stimulation.
NMDA Receptor Blockade RiluzoleIC50: 18 µMXenopus Oocytes expressing NMDA receptorsInhibition of currents evoked by NMDA.
Kainate Receptor Blockade RiluzoleIC50: 167 µMXenopus Oocytes expressing Kainate receptorsInhibition of currents evoked by kainic acid.
Protein Kinase C (PKC) Inhibition Riluzole30 µM blocked PMA-induced increase in membrane PKC activityCultured Cortical CellsRiluzole also inhibited purified PKC activity.[7][9]

Table 2: Voltage-Gated Sodium Channel Blockade

CompoundIC50 / K_iSpecies/Cell TypeExperimental Conditions
This compound IC50: 9.5 µMGuinea-pig Isolated Cardiac MyocytesWhole-cell patch clamp at a holding potential of -80 mV.
Riluzole IC50: 2.3 µMCultured Differentiated Human Skeletal Muscle CellsWhole-cell configuration, suppression of voltage-gated Na+ current (I_Na).
Riluzole K_i: 0.2 µMRecombinant Rat Sodium Channels expressed in Xenopus OocytesStabilization of inactivated sodium channels.

Comparative Efficacy in In Vivo Models of Ischemic Stroke

Both this compound and Riluzole have been investigated for their neuroprotective effects in animal models of focal cerebral ischemia.

In a mouse model of focal ischemia, a single dose of Riluzole (4 mg/kg) administered up to 3 hours after reperfusion reduced the stroke volume by 75%.[10] In the same study, a combined treatment of Riluzole (2 mg/kg) and alpha-linolenic acid (250 nmol/kg) also showed significant neuroprotection.[10] Neurological deficits at 24 hours post-ischemia were significantly improved by Riluzole treatment.[10]

Clinical trials with This compound in acute ischemic stroke patients have shown mixed results. While some studies suggested a modest improvement in clinical outcome, others failed to demonstrate efficacy.[11][12][13] It is important to note that clinical trial outcomes can be influenced by a multitude of factors beyond the primary mechanism of the drug.

Signaling Pathways and Mechanisms of Action

This compound's Neuroprotective Signaling Pathway

This compound's neuroprotective effects are significantly mediated through the modulation of the nitric oxide (NO) pathway.[1] In conditions of ischemic stress, excessive glutamate release leads to the activation of N-methyl-D-aspartate (NMDA) receptors and a subsequent influx of Ca2+. This calcium overload activates neuronal nitric oxide synthase (nNOS), leading to the production of NO, which can be neurotoxic at high concentrations. This compound appears to interfere with this cascade, offering neuroprotection.[1]

Lubeluzole_Pathway Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Activation Glutamate_Release->NMDA_R Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx nNOS nNOS Activation Ca_Influx->nNOS NO_Production ↑ NO Production nNOS->NO_Production Neurotoxicity Neurotoxicity NO_Production->Neurotoxicity This compound This compound This compound->NO_Production Inhibits

Caption: this compound's modulation of the Nitric Oxide pathway.

Riluzole's Multi-Target Neuroprotective Pathways

Riluzole exerts its neuroprotective effects through a combination of mechanisms primarily centered on the glutamatergic system.[4][5] It inhibits glutamate release by blocking voltage-gated sodium channels on presynaptic terminals.[5] Additionally, it acts on postsynaptic neurons by non-competitively blocking NMDA receptors and directly inhibiting Protein Kinase C (PKC), a key enzyme in various signaling cascades, including those involved in excitotoxicity and oxidative stress.[7][9]

Riluzole_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Activates NMDA_R NMDA Receptor Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity PKC Protein Kinase C PKC->Excitotoxicity Riluzole Riluzole Riluzole->Na_Channel Inhibits Riluzole->NMDA_R Inhibits Riluzole->PKC Inhibits

Caption: Riluzole's multi-target neuroprotective mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Riluzole.

Glutamate Release Assay from Synaptosomes

Objective: To measure the amount of glutamate released from presynaptic nerve terminals (synaptosomes) upon depolarization.

Workflow:

Glutamate_Release_Workflow start Start isolate Isolate Synaptosomes (e.g., from rodent cortex) start->isolate resuspend Resuspend in physiological buffer isolate->resuspend preincubate Pre-incubate with This compound/Riluzole or vehicle resuspend->preincubate depolarize Induce depolarization (e.g., with high K+ or 4-AP) preincubate->depolarize collect Collect supernatant depolarize->collect measure Measure glutamate concentration (e.g., HPLC or fluorometric assay) collect->measure end End measure->end

Caption: Workflow for the Glutamate Release Assay.

Detailed Steps:

  • Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex or hippocampus of rodents using differential and density gradient centrifugation.

  • Resuspension: Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer) containing glucose.

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound, Riluzole, or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

  • Depolarization: Induce glutamate release by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl) or 4-aminopyridine (4-AP).

  • Sample Collection: After a short incubation period (e.g., 2-5 minutes), terminate the release by rapid centrifugation or filtration to separate the supernatant from the synaptosomes.

  • Glutamate Quantification: Measure the concentration of glutamate in the supernatant using methods like high-performance liquid chromatography (HPLC) with fluorescence detection or a fluorometric assay coupled to glutamate dehydrogenase activity.

  • Data Analysis: Express the results as a percentage of the glutamate release observed in the vehicle-treated control. Calculate IC50 values by fitting the concentration-response data to a sigmoid curve.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Measurement

Objective: To measure the effect of this compound or Riluzole on voltage-gated sodium currents in individual neurons.

Workflow:

Patch_Clamp_Workflow start Start prepare Prepare neuronal culture or acute brain slice start->prepare patch Establish whole-cell patch-clamp configuration prepare->patch record_baseline Record baseline sodium currents patch->record_baseline apply_drug Perfuse with this compound/Riluzole record_baseline->apply_drug record_drug Record sodium currents in the presence of the drug apply_drug->record_drug washout Washout drug and record recovery record_drug->washout analyze Analyze current amplitude and kinetics washout->analyze end End analyze->end

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Detailed Steps:

  • Cell/Tissue Preparation: Use cultured neurons (e.g., dorsal root ganglion neurons, cortical neurons) or acute brain slices.

  • Recording Setup: Place the cell culture dish or brain slice on the stage of an inverted or upright microscope equipped with manipulators for the patch pipette. Perfuse with an appropriate extracellular solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution containing a cesium or potassium-based salt to isolate sodium currents.

  • Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to gain electrical access to the cell's interior.

  • Voltage-Clamp Protocol: Hold the neuron at a negative membrane potential (e.g., -80 mV) and apply a series of depolarizing voltage steps to elicit voltage-gated sodium currents.

  • Drug Application: After recording stable baseline currents, perfuse the bath with a solution containing the desired concentration of this compound or Riluzole.

  • Data Acquisition and Analysis: Record the sodium currents in the presence of the drug and after washout. Analyze the peak current amplitude, and the kinetics of activation and inactivation. Calculate the percentage of current inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Neurotoxicity

Objective: To quantify cell death in neuronal cultures by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.[14][15][16][17][18]

Detailed Steps:

  • Cell Culture and Treatment: Plate primary neurons or neuronal cell lines in a 96-well plate. Induce neurotoxicity with a relevant stimulus (e.g., glutamate, NMDA, or oxygen-glucose deprivation) in the presence or absence of different concentrations of this compound or Riluzole.

  • Supernatant Collection: After the treatment period (e.g., 24 hours), carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reagent mixture. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which in turn is indicative of the number of dead or damaged cells. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release total LDH).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in neuronal cells or brain tissue sections.[19][20][21][22][23]

Detailed Steps:

  • Sample Preparation: Fix cultured cells or brain tissue slices with paraformaldehyde.

  • Permeabilization: Permeabilize the fixed samples with a detergent (e.g., Triton X-100) or proteinase K to allow the labeling enzyme to access the cell nucleus.

  • Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • For BrdUTP, use a fluorescently labeled anti-BrdU antibody to detect the incorporated nucleotides.

    • For directly labeled fluorescent dUTPs, proceed to imaging.

  • Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells in the sample.

  • Imaging and Quantification: Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright fluorescence in their nuclei. Quantify the percentage of TUNEL-positive cells relative to the total number of cells.

Conclusion

This compound and Riluzole are both neuroprotective agents with distinct but overlapping mechanisms of action. This compound's primary strength appears to lie in its modulation of the nitric oxide pathway, a key mediator of ischemic neuronal damage. Riluzole, on the other hand, exhibits a broader spectrum of activity by targeting multiple components of the glutamatergic system, including presynaptic release and postsynaptic receptors, as well as intracellular signaling through PKC inhibition.

The choice between these compounds for research purposes will depend on the specific neuroprotective pathway being investigated. The quantitative data and detailed protocols provided in this guide are intended to facilitate the design and interpretation of experiments aimed at further elucidating the therapeutic potential of these and other neuroprotective compounds. The provided Graphviz diagrams offer a visual summary of their complex signaling pathways, aiding in the conceptualization of experimental approaches.

References

A Comparative Analysis of Lubeluzole and Other Glutamate Release Inhibitors in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Lubeluzole with other prominent glutamate release inhibitors, focusing on their efficacy, mechanisms of action, and safety profiles. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key preclinical and clinical findings, presents quantitative data in a comparative format, and details the experimental protocols for the cited studies.

Introduction to Glutamate Excitotoxicity and Neuroprotection

In neurological disorders such as ischemic stroke, excessive release of the excitatory neurotransmitter glutamate leads to a pathological process known as excitotoxicity. This process involves the overactivation of glutamate receptors, resulting in a massive influx of calcium ions and the initiation of neuronal death cascades. Consequently, inhibiting presynaptic glutamate release has been a key strategy in the development of neuroprotective agents. This guide focuses on this compound, a neuroprotective agent developed for acute ischemic stroke, and compares it with other notable glutamate release inhibitors.

Overview of Compared Glutamate Release Inhibitors

This comparison focuses on this compound and includes Riluzole, another well-characterized glutamate release inhibitor, along with Lamotrigine and BW 1003C87 for a broader perspective. Gavestinel, which modulates the glutamatergic system via the NMDA receptor's glycine site, is also included for context, although it is not a direct glutamate release inhibitor.

  • This compound: A benzothiazole derivative investigated for the treatment of acute ischemic stroke. Its development was discontinued due to a lack of efficacy in late-stage clinical trials and concerns about potential cardiac side effects.[1][2]

  • Riluzole: A benzothiazole compound approved for the treatment of amyotrophic lateral sclerosis (ALS).[3] It has demonstrated neuroprotective effects in various preclinical models of neurodegeneration.

  • Lamotrigine: A phenyltriazine derivative used as an anticonvulsant and mood stabilizer. It is known to inhibit voltage-gated sodium channels and subsequently reduce glutamate release.[1][4]

  • BW 1003C87: An experimental diaminopyrimidine compound that inhibits glutamate release by blocking sodium channels.[5][6]

  • Gavestinel (GV150526): A selective antagonist of the glycine site on the NMDA receptor. It was developed as a neuroprotectant for stroke but failed to show efficacy in clinical trials.

Mechanism of Action

The primary mechanism of these agents involves the modulation of presynaptic activity to reduce the release of glutamate into the synaptic cleft. However, they exhibit distinct profiles in their interaction with various molecular targets.

This compound: A Multi-Target Approach

This compound's neuroprotective effects are attributed to a combination of mechanisms. It is known to inhibit the glutamate-activated nitric oxide synthase (NOS) pathway, thereby reducing the production of the neurotoxic free radical nitric oxide.[7][8] Additionally, this compound has been shown to block voltage-gated sodium and calcium channels.[2]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Opens Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Triggers Fusion Glutamate_Release Glutamate_Vesicle->Glutamate_Release Releases NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates nNOS nNOS NMDA_R->nNOS Activates NO Nitric Oxide (Neurotoxicity) nNOS->NO Produces This compound This compound This compound->VGSC Inhibits This compound->nNOS Inhibits Ischemic_Depolarization Ischemic Depolarization Ischemic_Depolarization->VGSC Opens

Proposed signaling pathway for this compound's neuroprotective action.
Riluzole: Targeting Sodium Channels and Glutamate Transport

Riluzole's primary mechanism is the stabilization of voltage-gated sodium channels in their inactivated state, which preferentially affects hyperactive or damaged neurons.[9][10] This action reduces neuronal excitability and consequently, glutamate release.[9] Riluzole also non-competitively blocks NMDA receptors and may enhance glutamate uptake by astrocytes.[11][12]

cluster_presynaptic Presynaptic Terminal cluster_astrocyte Astrocyte VGSC_inactive Inactivated Na+ Channel Glutamate_Vesicle Glutamate Vesicle VGSC_inactive->Glutamate_Vesicle Reduces Inhibition of Glutamate Release Extracellular_Glutamate Extracellular Glutamate Glutamate_Vesicle->Extracellular_Glutamate Release EAAT2 Glutamate Transporter (EAAT2) EAAT2->Extracellular_Glutamate Clears Riluzole Riluzole Riluzole->VGSC_inactive Stabilizes Riluzole->EAAT2 Enhances Uptake Excessive_Firing Excessive Neuronal Firing (Ischemia) Excessive_Firing->VGSC_inactive Increases

Key mechanisms of Riluzole's action on glutamatergic transmission.

Preclinical Efficacy: A Comparative Summary

The following tables summarize quantitative data from key preclinical studies, providing a comparative view of the neuroprotective efficacy of this compound and its counterparts.

In Vitro Neuroprotection
CompoundAssayModelIC50Reference
This compound NeuroprotectionVeratridine-induced neurotoxicity in hippocampal slices0.54 µM[13]
Riluzole NeuroprotectionVeratridine-induced neurotoxicity in hippocampal slices1.95 µM[13]
BW 1003C87 NeuroprotectionVeratridine-induced neurotoxicity in cortical cultures5 µM[6]
In Vitro Glutamate Release Inhibition
CompoundAssayModelIC50Reference
This compound cGMP Production InhibitionGlutamate-stimulated hippocampal cultures37 nM[8]
Riluzole Glutamate Release InhibitionElectrically stimulated mouse neocortical slices19.5 µM[12]
BW 1003C87 Glutamate Release InhibitionVeratrine-stimulated rat brain slices1.6 µM[5]
In Vivo Neuroprotection in Ischemic Stroke Models
CompoundAnimal ModelTreatment ParadigmEfficacy EndpointResultReference
This compound Rat (MCAO)15 min post-occlusionInfarct Volume~50% reduction[14]
Riluzole Rat (MCAO)30 min post-occlusionCortical Infarct VolumeSignificant reduction[15]
Lamotrigine Rat (MCAO)Immediately post-occlusion (20 mg/kg)Total Infarct Volume31% reduction[4]
BW 1003C87 Rat (MCAO)5 min post-occlusion (20 mg/kg)Total Infarct VolumeMarked reduction[16]

Clinical Trial Outcomes in Acute Ischemic Stroke

While preclinical data for these compounds were promising, their translation to clinical efficacy in acute ischemic stroke has been challenging.

CompoundPhaseNumber of PatientsKey FindingsReference
This compound Phase III3,510 (5 trials)No significant reduction in death or dependency; associated with increased heart-conduction disorders.[2]
Gavestinel Phase III~3,000 (2 trials)No improvement in functional outcome at 3 months.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This widely used model mimics focal ischemic stroke in humans.

Anesthesia Anesthetize Rat (e.g., isoflurane) Incision Midline Neck Incision Anesthesia->Incision Artery_Isolation Isolate Common, Internal, and External Carotid Arteries Incision->Artery_Isolation Insertion Insert Suture via External Carotid Artery Artery_Isolation->Insertion Suture_Prep Prepare Coated Monofilament Suture Suture_Prep->Insertion Occlusion Advance Suture into Internal Carotid Artery to Occlude MCA Insertion->Occlusion Reperfusion Withdraw Suture (for transient MCAO) Occlusion->Reperfusion Outcome Assess Neurological Deficit and Infarct Volume (TTC Staining) Reperfusion->Outcome

Workflow for the MCAO experimental model in rats.
  • Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized. Body temperature is maintained at 37°C.[17][18][19]

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.[18]

  • Occlusion: A nylon monofilament suture with a blunted, coated tip is introduced into the ECA lumen, advanced into the ICA, and positioned to block the origin of the middle cerebral artery (MCA).[18][20]

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the suture is withdrawn to allow reperfusion.[17][19]

  • Outcome Assessment: Neurological deficits are scored at various time points. After a set survival period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified.[18][21]

Glutamate Release Assay from Synaptosomes

This in vitro assay measures the release of glutamate from isolated presynaptic terminals (synaptosomes).

  • Synaptosome Preparation: Rat brains are homogenized in an ice-cold sucrose buffer. The homogenate undergoes a series of centrifugations, including a final purification step using a density gradient (e.g., Ficoll or Percoll), to isolate the synaptosome fraction.[22][23][24]

  • Assay Procedure: The synaptosome suspension is pre-incubated with the test compound. Glutamate release is then stimulated by depolarization, typically using a high concentration of KCl or a sodium channel activator like veratridine.[22]

  • Glutamate Measurement: The amount of glutamate released into the supernatant is measured. A common method is an enzyme-coupled fluorometric assay where glutamate dehydrogenase converts glutamate and NADP+ to α-ketoglutarate and NADPH. The fluorescence of NADPH is then measured, which is proportional to the amount of glutamate released.[22][23]

Veratridine-Induced Neurotoxicity in Hippocampal Slices

This in vitro model simulates the excessive sodium influx and depolarization that occurs during ischemia.

  • Slice Preparation: Hippocampal slices are prepared from rat brains and maintained in artificial cerebrospinal fluid (aCSF).[25][26]

  • Induction of Neurotoxicity: Slices are exposed to veratridine, a sodium channel activator that causes persistent depolarization and subsequent excitotoxicity.[25][26][27]

  • Treatment: Test compounds are co-incubated with veratridine to assess their neuroprotective effects.

  • Assessment of Neurotoxicity: Neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the medium, which indicates loss of cell membrane integrity.[27][28] Alternatively, cell viability can be assessed using histological staining.

Conclusion

This compound, as a glutamate release inhibitor, demonstrated significant neuroprotective potential in a range of preclinical models. Its multi-target mechanism, involving inhibition of the nitric oxide synthase pathway and blockade of ion channels, provided a strong rationale for its development. However, like many other neuroprotective agents, including Gavestinel, it failed to translate this preclinical promise into clinical efficacy for acute ischemic stroke.

Riluzole, with a primary mechanism of stabilizing inactivated sodium channels, shows comparable or, in some models, superior preclinical efficacy to this compound. While its clinical success has been in the chronic neurodegenerative disease ALS, its potent effects in preclinical stroke models suggest that the fundamental approach of inhibiting glutamate release remains a valid, albeit challenging, therapeutic strategy. The data for other inhibitors like Lamotrigine and BW 1003C87 further underscore the potential of sodium channel modulation in neuroprotection.

Future research in this area may benefit from focusing on compounds with improved safety profiles, particularly concerning cardiac effects, and exploring combination therapies that target multiple pathways in the ischemic cascade. The detailed experimental protocols provided herein should serve as a valuable resource for the design and interpretation of such future studies.

References

Lubeluzole's Neuroprotective Efficacy in Preclinical Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole, a novel benzothiazole compound, demonstrated significant neuroprotective potential in a range of preclinical in vivo models of ischemic stroke. Its mechanism of action is primarily attributed to the modulation of the nitric oxide (NO) pathway and the prevention of excitotoxicity by inhibiting excessive glutamate release in the ischemic penumbra.[1] Despite promising initial results in animal studies, which showcased its ability to reduce neuronal damage and improve outcomes, this compound ultimately failed to demonstrate efficacy in large-scale human clinical trials, leading to the discontinuation of its development for stroke treatment.[2][3]

This guide provides a comprehensive comparison of the efficacy of this compound across different in vivo stroke models, presenting the quantitative data from key preclinical studies, detailing the experimental protocols, and visualizing its proposed mechanism of action and experimental workflows.

Data Summary: Efficacy of this compound Across In Vivo Models

The neuroprotective effects of this compound were evaluated in several distinct rodent models of ischemic stroke. The following tables summarize the quantitative outcomes from these studies, highlighting the experimental conditions and the magnitude of the observed therapeutic benefit.

Table 1: Focal Ischemia Models - Infarct Volume Reduction
Stroke ModelAnimal Species & StrainThis compound Administration ProtocolTime of Treatment InitiationKey Efficacy Outcome (Infarct Volume)Reference
Reversible MCAO & CCA Occlusion Long-Evans RatIV bolus followed by IP infusion15 min post-ischemia~50% reduction in maximal infarct volume (from 143.2 ± 11.8 mm³)[4]
30 min post-ischemia34% reduction in maximal infarct volume[4]
60 or 120 min post-ischemiaNo significant effect [4]
Photochemical Neocortical Infarct Wistar Rat0.31 mg/kg IV bolus + 0.31 mg/kg IV infusion (1 hr)1 hr post-infarction18% reduction in the growth of ischemic lesion volume at 5-6 hrs[5]
MCAO Model Spontaneously Hypertensive RatNot specified in detailNot specified in detailSignificant reduction in infarct size[2]
Table 2: Global Ischemia Models - Neuronal Viability
Stroke ModelAnimal Species & StrainThis compound Administration ProtocolTime of Treatment InitiationKey Efficacy Outcome (Neuronal Viability)Reference
Global Incomplete Ischemia Rat0.31 mg/kg IV bolus + 0.31 mg/kg IV infusion (1 hr)5 min post-ischemiaSignificant increase in viable neurons in CA1 hippocampus (Left: 99 vs 42/mm; Right: 113 vs 69/mm)[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key in vivo experiments cited.

Reversible Middle Cerebral Artery (MCA) and Common Carotid Artery (CCA) Occlusion
  • Objective: To assess the therapeutic time window and efficacy of this compound in a model of severe focal ischemia.

  • Animal Model: Long-Evans rats.

  • Ischemia Induction: A reversible tandem occlusion of the middle cerebral artery and the common carotid artery was performed to induce focal ischemia. The duration of occlusion was sufficient to produce a maximal infarct volume (≥120 minutes).

  • Treatment Groups:

    • Control Group: Received vehicle.

    • This compound Groups: Received intravenous followed by intraperitoneal doses of this compound.

  • Intervention: Treatment was initiated at various time points after the onset of ischemia: 15 minutes, 30 minutes, 60 minutes, and 120 minutes.

  • Primary Endpoint: Histological outcome, specifically the measurement of infarct volume at a designated time point post-ischemia.[4]

Photochemically Induced Neocortical Infarct
  • Objective: To study the effect of this compound on the evolution of ischemic damage using diffusion-weighted MRI.

  • Animal Model: Wistar rats.

  • Ischemia Induction: A unilateral photochemical infarct was induced in the hindlimb sensorimotor neocortex. This method uses a photosensitive dye (e.g., Rose Bengal) injected intravenously, which, upon illumination with a specific wavelength of light directed at the cortical surface, generates singlet oxygen, leading to endothelial damage and thrombotic occlusion of microvessels.

  • Treatment Groups:

    • Control Group (n=10): Received vehicle.

    • This compound Group (n=11): Received a 0.31 mg/kg intravenous bolus of this compound, followed by a one-hour intravenous infusion of 0.31 mg/kg.

  • Intervention: Treatment was initiated one hour after the induction of the infarct.

  • Primary Endpoint: The volume and density of ischemic damage were measured over the first six hours post-infarction using multislice T2- and Diffusion-Weighted Magnetic Resonance Images (MRI) and Apparent Diffusion Coefficient (ADC) maps.[5]

Global Incomplete Ischemia Model
  • Objective: To determine if post-ischemic administration of this compound could protect vulnerable brain regions from delayed neuronal death.

  • Animal Model: Rats (strain not specified in abstract).

  • Ischemia Induction: Global incomplete ischemia was induced via bilateral carotid artery occlusion combined with severe hypotension for a duration of 9 minutes.

  • Treatment Groups (n=13 per group):

    • Control Group: Received vehicle.

    • This compound Group: Received a 0.31 mg/kg intravenous bolus of this compound at 5 minutes post-ischemia, followed by a one-hour intravenous infusion of 0.31 mg/kg.

  • Primary Endpoint: Delayed neuronal cell death was evaluated histologically 7 days after the ischemic insult. The primary outcome measure was the count of surviving (viable) neurons in the CA1 subfield of the hippocampus.[6][7]

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound in Ischemic Stroke

G Ischemia Ischemic Insult Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx nNOS nNOS Activation Ca_Influx->nNOS NO ↑ Nitric Oxide (NO) Production nNOS->NO Toxicity Neurotoxicity & Neuronal Death NO->Toxicity This compound This compound This compound->Glutamate Prevents Increase This compound->NO Modulates Pathway G cluster_0 Preparation cluster_1 Procedure cluster_2 Intervention cluster_3 Outcome Assessment Animal Animal Selection (e.g., Rat) Anesthesia Anesthesia Animal->Anesthesia Ischemia Induction of Ischemia (e.g., MCAO) Anesthesia->Ischemia Baseline Baseline Assessment (e.g., MRI, Neurological Score) Ischemia->Baseline Randomization Randomization Baseline->Randomization Treatment Drug Administration (this compound or Vehicle) Randomization->Treatment Monitoring Post-Treatment Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Infarct Volume, Histology) Monitoring->Endpoint

References

Unveiling Stereoselectivity: A Comparative Analysis of Lubeluzole Isomers in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereoisomer-specific activity of Lubeluzole reveals the S-enantiomer as the primary driver of its neuroprotective effects. Experimental data consistently demonstrates the superior efficacy of (-)-Lubeluzole (the S-isomer) over its (+)-enantiomer (R-isomer) in mitigating neuronal damage in both in vitro and in vivo models of ischemic stroke. This guide provides a comprehensive comparison of the stereoisomers, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of this compound Stereoisomer Activity

The neuroprotective activity of this compound's stereoisomers has been evaluated in various experimental settings. The data presented below summarizes the key findings from in vitro and in vivo studies.

Experiment Model Parameter Measured (-)-Lubeluzole (S-isomer) Activity (+)-Lubeluzole (R-isomer) Activity Reference
Glutamate-Induced NeurotoxicityPrimary Hippocampal Cell CulturesNeuronal DamageReduced neuronal damage from 42 ± 8% to 18 ± 7% (at 0.1-100 nM)No significant reduction in neuronal damage (at 1-100 nM)[1]
Glutamate-Stimulated cGMP ProductionPrimary Hippocampal Cell CulturesIC50 for cGMP production inhibition37 nMSeven times less active than the S-isomer[2]
Glutamate AntagonismPrimary Hippocampal Cell CulturesNeuroprotection (IC50)48 nMNine times less active than the S-isomer[2]
Photochemical StrokeRat ModelSensorimotor DeficitsStereoselectively rescues sensorimotor functionNot specified, but protection is stereospecific

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to assess the differential activity of this compound stereoisomers.

In Vitro Model: Glutamate-Induced Excitotoxicity in Hippocampal Neurons

This experiment evaluates the ability of this compound stereoisomers to protect neurons from damage induced by excessive glutamate, a key mechanism in ischemic cell death.

1. Cell Culture:

  • Primary hippocampal neurons are isolated from embryonic rats and cultured on poly-L-lysine-coated plates.

  • Cultures are maintained in a controlled environment (37°C, 5% CO2) for a period that allows for neuronal maturation and development of synaptic connections.

2. Treatment:

  • Mature neuronal cultures are pre-incubated with varying concentrations of (-)-Lubeluzole or (+)-Lubeluzole for a specified period.

  • Excitotoxicity is induced by exposing the cultures to a neurotoxic concentration of glutamate (e.g., 500 nM) for 1 hour.

3. Assessment of Neuronal Damage:

  • Lactate Dehydrogenase (LDH) Assay: Cell death is quantified by measuring the activity of LDH released into the culture medium from damaged cells. Increased LDH activity is indicative of increased cytotoxicity.

  • Propidium Iodide (PI) Staining: PI, a fluorescent dye that cannot cross the membrane of live cells, is added to the cultures. The number of PI-positive cells (dead cells) is quantified using fluorescence microscopy or a plate reader.

In Vitro Model: Inhibition of Glutamate-Stimulated cGMP Production

This assay investigates the effect of this compound stereoisomers on the nitric oxide (NO) signaling pathway, which is implicated in glutamate-induced neurotoxicity.

1. Cell Culture and Treatment:

  • Primary hippocampal cell cultures are prepared and treated with the this compound stereoisomers as described in the excitotoxicity protocol.

2. Stimulation and cGMP Measurement:

  • Following pre-incubation with the test compounds, neurons are stimulated with glutamate to induce the production of cyclic guanosine monophosphate (cGMP), a downstream messenger in the NO signaling cascade.

  • Intracellular cGMP levels are quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit. The IC50 value, the concentration of the drug that inhibits 50% of the glutamate-stimulated cGMP production, is then determined for each stereoisomer.

In Vivo Model: Photochemical Stroke in Rats

This model induces a focal ischemic lesion in the brain to assess the neuroprotective effects of this compound stereoisomers in a living organism.

1. Animal Preparation:

  • Rats are anesthetized and the photosensitive dye, Rose Bengal, is administered intravenously.

2. Induction of Stroke:

  • A specific region of the skull is exposed and illuminated with a cold light source (e.g., a laser).

  • The light activates the Rose Bengal in the cerebral blood vessels, leading to the formation of a thrombus and subsequent focal ischemia.

3. Drug Administration and Assessment:

  • (-)-Lubeluzole or (+)-Lubeluzole is administered intravenously at various time points before or after the induction of ischemia.

  • Neurological deficits are assessed using a battery of sensorimotor tests over a period of days to weeks.

  • At the end of the experiment, the brains are collected, and the infarct volume is measured using histological staining techniques (e.g., TTC staining).

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is another widely used method to mimic human ischemic stroke.

1. Animal Preparation:

  • Rats are anesthetized, and a surgical procedure is performed to expose the middle cerebral artery (MCA).

2. Induction of Ischemia:

  • The MCA is temporarily occluded using an intraluminal filament. This blockage of blood flow leads to ischemia in the brain region supplied by the artery.

  • After a defined period of occlusion, the filament is withdrawn to allow for reperfusion.

3. Drug Administration and Assessment:

  • The this compound stereoisomers are administered, and the outcomes are assessed in a manner similar to the photochemical stroke model, focusing on neurological function and infarct volume.

Mandatory Visualizations

Signaling Pathway of this compound's Neuroprotective Action

Lubeluzole_Signaling_Pathway Ischemia Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Activation Glutamate_Release->NMDA_Receptor Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ Nitric Oxide (NO) Production nNOS_Activation->NO_Production Guanylate_Cyclase Guanylate Cyclase Activation NO_Production->Guanylate_Cyclase cGMP_Production ↑ cGMP Production Guanylate_Cyclase->cGMP_Production Neurotoxicity Excitotoxicity & Neuronal Death cGMP_Production->Neurotoxicity This compound (-)-Lubeluzole (S-isomer) This compound->nNOS_Activation Inhibits

Caption: this compound's neuroprotective mechanism via inhibition of the NO pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

In_Vitro_Workflow Start Start Cell_Culture Culture Primary Hippocampal Neurons Start->Cell_Culture Add_this compound Pre-incubate with This compound Stereoisomers Cell_Culture->Add_this compound Induce_Damage Induce Excitotoxicity (Glutamate Exposure) Add_this compound->Induce_Damage Assess_Viability Assess Neuronal Viability Induce_Damage->Assess_Viability LDH_Assay LDH Assay Assess_Viability->LDH_Assay Method 1 PI_Staining Propidium Iodide Staining Assess_Viability->PI_Staining Method 2 Analyze_Data Data Analysis & Comparison LDH_Assay->Analyze_Data PI_Staining->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing neuroprotective effects of this compound in vitro.

References

A Comparative Analysis of Lubeluzole and NMDA Receptor Antagonists for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents in the setting of acute ischemic stroke has led to the investigation of numerous compounds targeting various mechanisms of neuronal injury. Among these, lubeluzole and N-methyl-D-aspartate (NMDA) receptor antagonists have been prominent candidates, both aiming to mitigate the excitotoxic cascade initiated by cerebral ischemia. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform future research and drug development efforts.

Mechanism of Action: Divergent Pathways to Neuroprotection

The fundamental difference between this compound and NMDA receptor antagonists lies in their primary molecular targets and mechanisms of action.

This compound: This benzothiazole compound does not directly block neurotransmitter receptors. Instead, its neuroprotective effects are attributed to the modulation of intracellular signaling pathways, particularly those involving nitric oxide (NO). This compound is believed to inhibit the production of nitric oxide synthase, thereby reducing the formation of cytotoxic peroxynitrite and subsequent neuronal damage. It has also been suggested to inhibit glutamate release from presynaptic terminals.

NMDA Receptor Antagonists: This class of drugs directly targets the NMDA receptor, a key player in the excitotoxic cascade. During ischemia, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium (Ca2+) into neurons. This calcium overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and endonucleases, ultimately leading to cell death. NMDA receptor antagonists aim to prevent this by blocking the ion channel of the receptor. These antagonists can be competitive, non-competitive, or act at the glycine co-agonist site.

Preclinical Efficacy: Promising Results in Animal Models

Both this compound and various NMDA receptor antagonists have demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia.

This compound Preclinical Data

In rodent models of middle cerebral artery occlusion (MCAO), this compound has been shown to reduce infarct volume and improve neurological outcomes when administered post-occlusion.

Table 1: Summary of Preclinical Efficacy Data for this compound

Animal ModelDrug AdministrationKey FindingsReference
Rat MCAO2.5 mg/kg IV, 3h post-occlusionReduced infarct volume to 77% of control
Mouse Hippocampal Cultures0.1-100 nMReduced glutamate-induced neuronal damage from 42% to 18%
NMDA Receptor Antagonists Preclinical Data

Numerous NMDA receptor antagonists have shown robust neuroprotective effects in various animal models of stroke. For instance, dizocilpine (MK-801), a potent non-competitive NMDA receptor antagonist, has been extensively studied and consistently shown to reduce ischemic brain damage in rodents.

Table 2: Summary of Preclinical Efficacy Data for Select NMDA Receptor Antagonists

DrugAnimal ModelDrug AdministrationKey FindingsReference
Dizocilpine (MK-801)Mouse MCAOPre- or post-ischemiaReduces brain damage and improves functional outcome
SelfotelRodent MCAOPre- or post-ischemiaNeuroprotective efficacy in animal models
AptiganelRodent MCAOUp to 1h post-stroke onsetSignificant neuroprotective effects
GavestinelAnimal models of ischemic strokePre- or post-ischemiaNeuroprotective in animal models

Clinical Trial Performance: A Stark Contrast in Outcomes

Despite promising preclinical data, the clinical development of this compound and NMDA receptor antagonists for acute ischemic stroke has yielded markedly different and largely disappointing results.

This compound Clinical Trials

The clinical trial program for this compound produced mixed results. An initial US and Canadian Phase III trial suggested a modest benefit in functional outcome, although it failed to meet its primary endpoint of reducing mortality. However, subsequent larger international trials did not confirm these findings and showed no significant difference between this compound and placebo.

Table 3: Summary of Key this compound Clinical Trial Data

TrialNTreatment WindowPrimary EndpointKey Efficacy ResultsReference
US and Canadian Phase III721< 6 hoursMortality at 12 weeksNo significant reduction in mortality (20.7% vs 25.2% placebo). Significant improvement in NIHSS, Barthel Index, and Rankin Scale at 12 weeks.
European-Australian Phase III--Mortality and clinical outcomeNo effect on mortality or clinical outcome.
International Phase III1786< 8 hoursFunctional status (Barthel Index) at 12 weeksNo statistically significant difference between this compound and placebo (p=0.162).
NMDA Receptor Antagonists Clinical Trials

The clinical development of NMDA receptor antagonists for stroke has been fraught with failure. Multiple compounds, including Selfotel, Gavestinel, and Aptiganel, failed to demonstrate efficacy in large-scale clinical trials. Moreover, many of these trials were terminated prematurely due to safety concerns, including increased mortality and psychotomimetic side effects.

Table 4: Summary of Key NMDA Receptor Antagonist Clinical Trial Data

DrugTrial PhaseNKey Efficacy ResultsKey Safety FindingsReference
SelfotelPhase III567No improvement in functional outcome.Trend towards increased mortality, particularly in the first 30 days and in patients with severe stroke. Trial suspended.
GavestinelPhase III1804No improvement in functional outcome (p=0.8).No significant differences in serious side-effects.
AptiganelPhase II/III628No improvement in outcome.Higher mortality rate in the high-dose group compared to placebo (26.3% vs 19.2%, p=0.06). Trial suspended.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.

Signaling Pathways

Lubeluzole_Signaling_Pathway Ischemia Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ Nitric Oxide (NO) nNOS_Activation->NO_Production Peroxynitrite Peroxynitrite Formation NO_Production->Peroxynitrite Neuronal_Damage Neuronal Damage Peroxynitrite->Neuronal_Damage This compound This compound This compound->Glutamate_Release Inhibits This compound->nNOS_Activation Inhibits

Caption: Proposed neuroprotective mechanism of this compound.

NMDA_Antagonist_Signaling_Pathway Ischemia Ischemic Insult Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Downstream_Damage Activation of Proteases, Lipases, Endonucleases Ca_Influx->Downstream_Damage Neuronal_Death Neuronal Death Downstream_Damage->Neuronal_Death NMDA_Antagonist NMDA Receptor Antagonist NMDA_Antagonist->NMDA_Receptor Blocks

Caption: Mechanism of action of NMDA Receptor Antagonists.

Experimental Workflow

Preclinical_Experimental_Workflow Animal_Model Animal Model (e.g., Rat MCAO) Ischemia_Induction Induction of Focal Cerebral Ischemia Animal_Model->Ischemia_Induction Drug_Administration Drug Administration (this compound or NMDA Antagonist) Ischemia_Induction->Drug_Administration Behavioral_Testing Neurological and Behavioral Assessment Drug_Administration->Behavioral_Testing Histological_Analysis Histological Analysis (Infarct Volume Measurement) Behavioral_Testing->Histological_Analysis Data_Analysis Data Analysis and Comparison to Control Histological_Analysis->Data_Analysis

Caption: Typical preclinical experimental workflow.

Experimental Protocols

Preclinical Middle Cerebral Artery Occlusion (MCAO) Model

A commonly used preclinical model to evaluate neuroprotective agents is the MCAO model in rodents, which mimics human ischemic stroke.

Objective: To assess the efficacy of a neuroprotective agent in reducing infarct volume and improving neurological deficit following focal cerebral ischemia.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Test compound (this compound or NMDA receptor antagonist) and vehicle

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the CCA and the ECA.

  • Occlusion: Introduce the 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Drug Administration: At a predetermined time post-occlusion (e.g., 1, 3, or 6 hours), administer the test compound or vehicle intravenously.

  • Reperfusion (for transient MCAO models): After a specific duration of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-occlusion, perform neurological scoring to assess motor and sensory deficits.

  • Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

Clinical Trial Protocol for Acute Ischemic Stroke

The following provides a general framework for a Phase III, randomized, double-blind, placebo-controlled clinical trial for a neuroprotective agent in acute ischemic stroke.

Objective: To evaluate the efficacy and safety of a neuroprotective agent in improving functional outcome in patients with acute ischemic stroke.

Patient Population:

  • Inclusion criteria: Age > 18 years, clinical diagnosis of acute ischemic stroke, baseline National Institutes of Health Stroke Scale (NIHSS) score within a specified range (e.g., 4-25), ability to initiate treatment within a specified time window from symptom onset (e.g., < 6 hours).

  • Exclusion criteria: Intracranial hemorrhage on baseline CT scan, rapidly improving neurological symptoms, pre-existing disability, severe comorbid conditions.

Study Design:

  • Screening and Randomization: Eligible patients who provide informed consent are randomized in a 1:1 ratio to receive either the investigational drug or a matching placebo.

  • Intervention: The investigational drug or placebo is administered as an intravenous infusion over a specified duration (e.g., a loading dose followed by a maintenance infusion for 72 hours).

  • Concomitant Care: All patients receive standard of care for acute ischemic stroke, which may include thrombolysis with tissue plasminogen activator (tPA) if eligible.

  • Assessments:

    • Baseline: Demographics, medical history, neurological examination (NIHSS), and brain imaging (CT or MRI).

    • During treatment: Vital signs, adverse event monitoring, and regular neurological assessments.

    • Follow-up (e.g., Day 90):

      • Primary Efficacy Endpoint: Modified Rankin Scale (mRS) score, a measure of functional disability.

      • Secondary Efficacy Endpoints: Barthel Index (activities of daily living), NIHSS score, mortality rate.

      • Safety Endpoints: Incidence of adverse events, serious adverse events, and laboratory abnormalities.

  • Statistical Analysis: The primary analysis will compare the distribution of mRS scores at Day 90 between the treatment and placebo groups using an ordinal logistic regression model.

Conclusion and Future Directions

The journey of this compound and NMDA receptor antagonists from promising preclinical candidates to their ultimate clinical outcomes offers critical lessons for the field of neuroprotection. While both demonstrated efficacy in animal models, the translation to human stroke patients proved challenging.

The mixed results for this compound highlight the difficulties in demonstrating consistent efficacy in a heterogeneous patient population. The consistent failure and safety concerns associated with NMDA receptor antagonists underscore the potential pitfalls of targeting a fundamental neurotransmitter system so broadly, which can lead to an unfavorable risk-benefit profile.

Future research in neuroprotection may benefit from focusing on more specific downstream targets within the ischemic cascade, exploring combination therapies, and utilizing more refined patient selection strategies in clinical trials. The contrasting stories of this compound and NMDA receptor antagonists serve as a valuable guide for the continued development of effective therapies for acute ischemic stroke.

Cross-Validation of Lubeluzole's Neuroprotective Effects: A Comparative Analysis of Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Lubeluzole's performance in various laboratory and clinical settings, supported by experimental data, reveals a complex and ultimately challenging path from promising preclinical neuroprotection to clinical application in ischemic stroke. This guide synthesizes findings from multiple independent studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's effects, its proposed mechanisms of action, and the experimental designs used to evaluate them.

Summary of Preclinical Efficacy

This compound demonstrated notable neuroprotective effects in various preclinical models of ischemia. These studies, conducted in different laboratories, suggested a potential therapeutic window for intervention after an ischemic event.

Study FocusModelKey FindingsReference
Excitotoxicity & Ischemia In vitro hippocampal cultures; in vivo focal cerebral ischemia (mice and rats)Reduced glutamate-induced neuronal damage by 57% (from 42% to 18%). Reduced infarct volume in rats to 77% of control, even when administered 3 hours post-occlusion.[1]
Glutamate Release In vivo transient global cerebral ischemia (rabbits)Significantly inhibited the ischemia-induced increase in extracellular glutamate concentrations in the hippocampus at a dose of 2.5 mg/kg.[2]
Nitric Oxide Pathway In vitro primary hippocampal cell culturesInhibited glutamate-stimulated cGMP production with an IC50 of 37 nM after prolonged pretreatment. Attenuated citrulline production, suggesting interference with the nitric oxide synthase (NOS) pathway.[3]
Nitric Oxide Toxicity In vitro cultured hippocampal neuronsProtected against NO-induced toxicity in a dose-dependent manner, with neuronal survival increasing from ~25% to ~60% with 750 nM this compound. This protection was observed with pre-treatment, co-administration, and even up to 6 hours post-NO exposure.[4]

Clinical Trial Outcomes: A Divergence from Preclinical Promise

Despite the encouraging preclinical data, large-scale clinical trials in acute ischemic stroke patients yielded conflicting and ultimately disappointing results. While some studies showed modest positive signals, others failed to demonstrate efficacy.

Trial Name / RegionPatient PopulationPrimary EndpointKey FindingsReference
US and Canadian Study 721 patients with acute ischemic strokeMortality at 12 weeksNon-significant reduction in mortality (20.7% vs. 25.2% for placebo). Statistically significant improvements in neurological recovery (NIHSS, p=0.033), functional status (Barthel Index, p=0.038), and disability (Rankin Scale, p=0.034).[5][6]
European and Australian Study 725 patients with acute ischemic strokeMortality at 12 weeksNo significant effect on mortality (21.0% vs. 21.4% for placebo) or clinical outcome in the overall population. A post-hoc analysis suggested a reduction in mortality in patients with mild to moderate stroke.[7]
European Phase II Study 193 patients with acute ischemic stroke in the carotid artery territoryMortality at 28 daysA 10 mg/day dose significantly reduced mortality (6% vs. 18% for placebo, p=0.019). A higher dose (20 mg/day) was associated with increased mortality (35%), partly attributed to an imbalance in baseline stroke severity.[8]
Meta-analysis of all trials 3,510 patients from 5 randomized trialsDeath from all causes; Death or dependencyNo evidence that this compound at any dose reduced the odds of death (OR=0.93) or the odds of being dead or dependent (OR=1.04). Associated with a significant increase in heart-conduction disorders (prolonged Q-T interval).[9]

Proposed Mechanisms of Action

The neuroprotective effects of this compound observed in preclinical models are attributed to its modulation of key pathways involved in ischemic neuronal damage. The primary proposed mechanisms include the inhibition of presynaptic glutamate release and interference with the nitric oxide (NO) signaling cascade.

Lubeluzole_Mechanism cluster_Ischemia Ischemic Cascade cluster_this compound This compound Intervention Ischemia Cerebral Ischemia Glutamate_Release ↑ Extracellular Glutamate Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca2+ NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ Nitric Oxide (NO) Production nNOS_Activation->NO_Production Neuronal_Damage Neuronal Damage & Death NO_Production->Neuronal_Damage This compound This compound Inhibit_Glutamate Inhibits Glutamate Release This compound->Inhibit_Glutamate Inhibit_NO_Pathway Interferes with NO Pathway This compound->Inhibit_NO_Pathway Experimental_Workflow cluster_Preclinical Preclinical Validation cluster_Clinical Clinical Trials In_Vitro In Vitro Models (Hippocampal Cultures) Excitotoxicity Induce Excitotoxicity (Glutamate) In_Vitro->Excitotoxicity Treatment_Preclinical Administer this compound vs. Control Excitotoxicity->Treatment_Preclinical In_Vivo In Vivo Models (Rodent MCAO) Ischemia Induce Ischemia (MCAO) Ischemia->Treatment_Preclinical Treatment_Precentral Treatment_Precentral Outcome_Preclinical Assess Neuroprotection (Cell Viability, Infarct Volume) Treatment_Preclinical->Outcome_Preclinical Patient_Recruitment Recruit Acute Ischemic Stroke Patients (<6h onset) Outcome_Preclinical->Patient_Recruitment Translation to Humans Randomization Randomize to this compound vs. Placebo Patient_Recruitment->Randomization Treatment_Clinical IV this compound Infusion (e.g., 7.5mg load, 10mg/day for 5 days) Randomization->Treatment_Clinical Outcome_Clinical Assess Outcomes at 12 Weeks (Mortality, NIHSS, Barthel Index) Treatment_Clinical->Outcome_Clinical

References

A Head-to-Head Comparison of Lubeluzole and its Analogs in the Quest for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole, a benzothiazole derivative, emerged as a promising neuroprotective agent, particularly for the treatment of acute ischemic stroke. Its mechanism of action involves the inhibition of presynaptic glutamate release, modulation of voltage-gated sodium and calcium channels, and interference with the nitric oxide (NO) signaling pathway.[1][2] Despite showing neuroprotective effects in preclinical models, this compound's clinical development was halted due to a lack of significant efficacy in phase III trials and concerns about potential cardiac toxicity, specifically QT interval prolongation.[2][3][4] This has spurred research into this compound analogs with the aim of retaining or improving neuroprotective efficacy while mitigating adverse effects, particularly the blockade of the hERG potassium channel responsible for cardiac repolarization.

This guide provides a head-to-head comparison of this compound and its known analogs based on available experimental data. We will delve into their comparative efficacy in neuroprotection, their effects on key ion channels, and the underlying structure-activity relationships.

Comparative Analysis of this compound and its Analogs

The most extensively studied analog of this compound is its (-)-R-enantiomer. Additionally, research into simplified analogs and, more recently, derivatives aimed at reducing cardiac liability provides valuable insights into the structure-activity relationship of this class of compounds.

Neuroprotective Efficacy

Direct comparative studies have demonstrated the stereospecificity of this compound's neuroprotective action. The (S)-enantiomer, this compound, is significantly more potent than its (R)-enantiomer.

CompoundAssayIC50SpeciesSource
(S)-Lubeluzole Glutamate-induced neurotoxicity in hippocampal cell cultures48 nMRat[5]
(R)-Lubeluzole Glutamate-induced neurotoxicity in hippocampal cell cultures~432 nM (9-fold less active)Rat[5]
(S)-Lubeluzole Inhibition of glutamate-stimulated cGMP production37 nMRat[5]
(R)-Lubeluzole Inhibition of glutamate-stimulated cGMP production~259 nM (7-fold less active)Rat[5]
Cardiac Safety Profile: hERG Channel Blockade

A primary concern with this compound is its potent inhibition of the hERG potassium channel, which is linked to an increased risk of cardiac arrhythmias.[6] Comparative analysis of this compound, its R-isomer, and simplified analogs reveals important structural determinants for hERG blockade.

CompoundAssayIC50SpeciesSource
(S)-Lubeluzole hERG current inhibition (patch clamp)12.9 ± 0.7 nMHuman (recombinant)[5]
(R)-Lubeluzole hERG current inhibition (patch clamp)11.3 ± 0.8 nMHuman (recombinant)[5]
BTZ-lub (1,3-benzothiazol-2-amine moiety) hERG current inhibition (patch clamp)160 ± 12 nMHuman (recombinant)[7]
PPA-lub (aryloxypropranolamine moiety) hERG current inhibition (patch clamp)109 ± 16 nMHuman (recombinant)[7]

Recent research has focused on synthesizing this compound analogs with reduced hERG liability. A 2025 study identified a promising analog, compound 16o , which was found to be a less potent hERG blocker.[8] While specific IC50 values from the full publication are pending, the abstract indicates that this compound also exhibits higher use-dependence on the skeletal muscle sodium channel (hNav1.4) and a threefold reduction in potency on the cardiac sodium channel (hNav1.5) compared to this compound, suggesting a more favorable cardiac safety profile.[8]

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are mediated through multiple signaling pathways. A key pathway involves the inhibition of the glutamate-activated nitric oxide (NO) synthase pathway.[5]

G Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx nNOS_activation nNOS Activation Ca_Influx->nNOS_activation NO_production Nitric Oxide (NO) Production nNOS_activation->NO_production Neurotoxicity Neurotoxicity NO_production->Neurotoxicity This compound (S)-Lubeluzole This compound->nNOS_activation Inhibits

Caption: this compound's neuroprotective mechanism via inhibition of the nNOS pathway.

The stereospecificity of this inhibition, with (S)-Lubeluzole being significantly more potent, suggests a specific binding interaction within this pathway.[5] Furthermore, this compound has been shown to directly modulate the NO pathway, protecting neurons from NO-induced toxicity.[9]

Experimental Protocols

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Workflow:

G A 1. Culture primary neurons (e.g., hippocampal or cortical neurons) B 2. Pre-incubate neurons with varying concentrations of test compounds (this compound/analogs) A->B C 3. Induce excitotoxicity by adding a high concentration of L-glutamate B->C D 4. Incubate for a defined period (e.g., 24 hours) C->D E 5. Assess neuronal viability D->E F (e.g., MTT assay, LDH release assay) E->F

Caption: Workflow for in vitro glutamate-induced excitotoxicity assay.

Detailed Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rats and cultured on plates pre-coated with poly-L-lysine.[1][10]

  • Compound Treatment: After a set number of days in vitro (e.g., 14-16 days), the neuronal cultures are pre-incubated with various concentrations of this compound or its analogs for a specified duration (e.g., 24 hours) before the glutamate insult.[1][11]

  • Excitotoxicity Induction: L-glutamate is added to the culture medium at a neurotoxic concentration (e.g., 100 µM).[12]

  • Incubation: The cultures are incubated for a further 24 hours.[11]

  • Viability Assessment: Neuronal viability is quantified using standard methods such as the MTT assay (which measures mitochondrial metabolic activity) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death.[1]

In Vivo Neuroprotection Assay: Photochemical Stroke Model in Rats

This model induces a focal ischemic lesion in the brain to evaluate the in vivo efficacy of neuroprotective agents.

Workflow:

G A 1. Anesthetize rat and cannulate femoral vein B 2. Place rat in stereotactic frame and expose skull A->B C 3. Intravenously inject photosensitive dye (e.g., Rose Bengal) B->C D 4. Illuminate a specific cortical area with a laser to induce thrombosis C->D E 5. Administer test compound (this compound/analogs) at a defined time post-ischemia D->E F 6. Assess neurological deficits and infarct volume at later time points E->F

Caption: Workflow for the in vivo photochemical stroke model.

Detailed Methodology:

  • Animal Preparation: A rat is anesthetized, and the femoral vein is cannulated for intravenous injection. The animal is then placed in a stereotactic frame.[13][14]

  • Photosensitizer Injection: A photosensitive dye, such as Rose Bengal (e.g., 20 mg/kg), is injected intravenously.[15]

  • Photothrombosis Induction: A laser beam of a specific wavelength (e.g., 532 nm) is focused on a targeted area of the skull (e.g., over the sensorimotor cortex) for a set duration (e.g., 20 minutes) to induce a focal ischemic lesion.[13][16]

  • Drug Administration: this compound or its analogs are administered (e.g., intravenously) at various time points after the induction of ischemia.

  • Outcome Assessment: At different time points post-stroke (e.g., 24 hours, 7 days), neurological function is assessed using behavioral tests (e.g., sensorimotor tests). The animal is then euthanized, and the brain is sectioned and stained (e.g., with TTC) to measure the infarct volume.[15]

Safety Assay: Whole-Cell Patch-Clamp for hERG Current

This electrophysiological technique is the gold standard for assessing a compound's potential to block the hERG channel.

Workflow:

G A 1. Culture cells stably expressing hERG channels (e.g., HEK293) B 2. Establish whole-cell patch-clamp configuration on a single cell A->B C 3. Apply a specific voltage protocol to elicit hERG currents B->C D 4. Perfuse the cell with a control solution and record baseline currents C->D E 5. Perfuse with solutions containing different concentrations of test compound D->E F 6. Measure the inhibition of the hERG current to determine IC50 E->F

Caption: Workflow for whole-cell patch-clamp recording of hERG currents.

Detailed Methodology:

  • Cell Preparation: A cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells) is used.[17][18]

  • Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.[17][19]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to activate and deactivate the hERG channels and elicit measurable currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."[17][18]

  • Compound Application: The cell is perfused with an extracellular solution containing increasing concentrations of this compound or its analogs.

  • Data Analysis: The amplitude of the hERG tail current is measured before and after the application of the compound. The percentage of current inhibition is plotted against the compound concentration to determine the IC50 value.[17]

Conclusion and Future Directions

The journey of this compound from a promising neuroprotectant to a clinical trial failure highlights the critical challenge of balancing efficacy and safety in drug development. The comparative data, though limited, clearly indicates that the neuroprotective effects of this compound are stereospecific, with the (S)-enantiomer being the more active form. However, both enantiomers exhibit potent hERG channel blockade, underscoring the cardiac liability inherent in the core structure.

The structure-activity relationship, gleaned from simplified analogs, suggests that both the 1,3-benzothiazol-2-amine and the 3-aryloxy-2-propanolamine moieties contribute to hERG binding. This provides a roadmap for medicinal chemists to modify these regions to reduce cardiac toxicity while preserving neuroprotective activity. The emergence of analogs like compound 16o, with a potentially improved safety profile, indicates that this is a viable strategy.

For researchers and drug development professionals, the path forward involves a multi-pronged approach:

  • Systematic Analog Synthesis and Screening: A broader range of this compound analogs needs to be synthesized and screened in a systematic manner. This should involve modifications to both key moieties of the molecule.

  • Head-to-Head Comparative Studies: It is crucial to perform direct comparative studies of new analogs against this compound in standardized in vitro and in vivo assays for both neuroprotection and cardiac safety.

  • Exploration of Alternative Mechanisms: While the focus has been on glutamate and NO pathways, further investigation into how analogs modulate other relevant signaling pathways could uncover novel mechanisms of action.

By leveraging the lessons learned from this compound, a new generation of benzothiazole derivatives may yet emerge as safe and effective therapies for ischemic stroke and other neurological disorders.

References

Safety Operating Guide

Personal protective equipment for handling Lubeluzole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lubeluzole. The following procedures are based on general best practices for handling chemical compounds in a laboratory setting, in the absence of a specific Safety Data Sheet for this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. It is advisable to double-glove. Gloves should be changed regularly and immediately if contaminated, torn, or punctured.
Body Protection A lab coat or a disposable gown made of a low-permeability fabric should be worn to protect the skin and clothing.
Respiratory In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan:

The disposal of this compound and any contaminated materials should be conducted in accordance with institutional, local, state, and federal regulations. As an investigational drug, specific guidance from the sponsor or manufacturer should be sought if available.

  • Waste Identification: All materials contaminated with this compound, including gloves, gowns, and labware, should be considered chemical waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containment: Place waste in a clearly labeled, sealed, and leak-proof container.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. The primary method of disposal for many pharmaceutical compounds is incineration by a licensed waste management facility.[1]

Emergency Procedures

Spill Response:

In the event of a this compound spill, follow these procedural steps to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Assess Assess the Spill Alert->Assess Contain Contain the Spill Assess->Contain Absorb Absorb Liquid or Cover Powder Contain->Absorb Clean Clean the Area Absorb->Clean Package Package Waste Clean->Package Decontaminate Decontaminate PPE & Equipment Package->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for a chemical spill response.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid immediately.

While clinical studies of this compound have not reported significant safety concerns, it is imperative to handle this and all investigational compounds with a high degree of caution.[2] Adherence to these safety protocols will help to ensure a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.